2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride
Description
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLQALQSEBVVAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862823 | |
| Record name | Perfluoro(2-methyl-3-oxahexanoyl) fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2062-98-8, 65208-35-7 | |
| Record name | 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2062-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy(trifluoro(trifluoromethyl)-1,2-ethanediyl)), alpha-(1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl)-omega-(tetrafluoro(trifluoromethyl)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065208357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoro(2-methyl-3-oxahexanoyl) fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.522 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride (HFPO-DAF)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride, a significant fluorinated building block commonly known by its acronym HFPO-DAF. This document explores its chemical and physical properties, synthesis, and reactivity. Particular emphasis is placed on its role as a key intermediate in the production of high-performance fluoropolymers and its potential, though less explored, applications in the realm of drug discovery and development. The guide is intended to be a comprehensive resource for researchers and professionals working with fluorinated compounds, offering insights into its handling, reactivity, and derivatization.
Introduction: The Significance of Fluorinated Acyl Fluorides
The strategic incorporation of fluorine into organic molecules has revolutionized various fields, from materials science to pharmaceuticals. Fluorinated compounds often exhibit unique properties such as enhanced thermal stability, chemical resistance, and altered biological activity. Within the vast landscape of organofluorine chemistry, perfluorinated acyl fluorides represent a class of highly reactive and versatile intermediates. Their pronounced electrophilicity at the carbonyl carbon makes them prime candidates for a variety of nucleophilic substitution reactions, enabling the construction of complex fluorinated molecules.
This compound (HFPO-DAF) is a prominent member of this class. It is a key component in the synthesis of hexafluoropropylene oxide dimer acid (HFPO-DA), commercially known as GenX, which has been used as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers.[1][2][3] Beyond its industrial importance, the unique combination of a reactive acyl fluoride and a perfluorinated ether chain makes HFPO-DAF a subject of interest for the synthesis of novel fluorinated materials and potentially as a building block in medicinal chemistry. This guide aims to provide a detailed technical overview of HFPO-DAF, empowering researchers to harness its properties for their scientific endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective and safe utilization. The properties of HFPO-DAF are largely dictated by the high degree of fluorination.
| Property | Value | Source(s) |
| Chemical Formula | C₆F₁₂O₂ | [4][5] |
| Molecular Weight | 332.04 g/mol | [4][6] |
| CAS Number | 2062-98-8 | [4] |
| Appearance | Colorless liquid | [7] |
| Boiling Point | 52-56 °C | [3] |
| Synonyms | HFPO-DAF, Perfluoro(2-methyl-3-oxahexanoyl) fluoride, Hexafluoropropylene oxide dimer acid fluoride | [4][6] |
The strong carbon-fluorine bonds contribute to the compound's high chemical stability, while the presence of the acyl fluoride group renders it susceptible to nucleophilic attack.[4][5]
Synthesis and Reactivity
Synthetic Pathway
The synthesis of HFPO-DAF typically originates from hexafluoropropylene oxide (HFPO), a readily available fluorinated epoxide. The general synthetic route involves two key steps:
-
Formation of the Perfluoropropoxy Intermediate: This step involves the nucleophilic ring-opening of HFPO. This can be achieved using a fluoride ion source or a perfluorinated alkoxide.[4]
-
Formation of the Acyl Fluoride: The resulting perfluoropropoxy intermediate, which is a carboxylic acid fluoride, can then be further reacted or purified to yield HFPO-DAF.[4]
Caption: General synthetic scheme for HFPO-DAF from HFPO.
Reactivity Profile
The reactivity of HFPO-DAF is dominated by the electrophilic nature of the acyl fluoride group. This functional group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, providing access to a diverse array of derivatives.
-
Hydrolysis: In the presence of water or aqueous bases, HFPO-DAF hydrolyzes to form the corresponding carboxylic acid, hexafluoropropylene oxide dimer acid (HFPO-DA), also known as GenX.[5][8] This reaction is a critical step in the industrial production of GenX.
-
Reactions with Alcohols: Alcohols react with HFPO-DAF to form perfluorinated esters. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen fluoride byproduct.
-
Reactions with Amines: Primary and secondary amines readily react with HFPO-DAF to yield the corresponding perfluorinated amides. This reaction is highly efficient and provides a straightforward route to novel fluorinated amide structures.
Caption: Key reactions of HFPO-DAF with various nucleophiles.
Applications in Drug Development and Medicinal Chemistry
While the primary application of HFPO-DAF lies in polymer chemistry, its potential as a building block in drug discovery warrants exploration. The introduction of fluorinated moieties can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic properties.[9][10]
Leveraging Fluorine's Influence
The perfluoropropoxy tail of HFPO-DAF can impart several desirable properties to a molecule:
-
Increased Lipophilicity: The highly fluorinated chain can enhance a molecule's ability to cross lipid membranes, potentially improving oral bioavailability and brain penetration.[9]
-
Metabolic Stability: The strong C-F bonds are resistant to enzymatic cleavage, which can block metabolic hotspots and increase a drug's half-life.[9]
-
Conformational Control: The steric and electronic effects of fluorine can influence the preferred conformation of a molecule, potentially leading to higher binding affinity for its biological target.[10]
Synthetic Utility of the Acyl Fluoride Group
The reactive acyl fluoride handle of HFPO-DAF allows for its conjugation to various pharmacophores. For instance, it can be used to acylate amines or alcohols in drug candidates to introduce a perfluorinated tag. This strategy could be employed to:
-
Modulate Physicochemical Properties: Fine-tune solubility, lipophilicity, and pKa.
-
Develop Novel Prodrugs: The resulting ester or amide linkage could be designed to be cleaved in vivo, releasing the active drug.
-
Create ¹⁹F-NMR Probes: The abundance of fluorine atoms makes it a potential tag for ¹⁹F-NMR studies to investigate drug-target interactions.
The use of perfluoroaromatic reagents as activating groups in peptide synthesis is an emerging area.[9] While not a perfluoroaromatic compound itself, the high reactivity of the acyl fluoride in HFPO-DAF suggests its potential utility in the synthesis of fluorinated peptides or peptidomimetics.
Safety and Handling
As a reactive fluorinated compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.
Hazard Statements:
-
Causes severe skin burns and eye damage.[3]
-
May cause respiratory irritation.[11]
-
Harmful if swallowed.[11]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, and bases.
-
Spill Response: In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material and dispose of it as hazardous waste.
For detailed safety information, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a valuable and reactive fluorinated building block with established importance in the polymer industry. Its unique combination of a highly fluorinated, stable ether backbone and a reactive acyl fluoride functional group presents intriguing possibilities for the synthesis of novel materials and potentially for applications in drug discovery. By understanding its properties, synthesis, and reactivity as outlined in this guide, researchers can unlock the potential of this versatile compound for a wide range of scientific applications. Further research into its utility in medicinal chemistry could reveal new avenues for the development of next-generation therapeutics.
References
-
NIST. (n.d.). Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]-. In NIST Chemistry WebBook. Retrieved from [Link]
- Wang, Z., et al. (2024). Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks. Environmental Science & Technology.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Compounds in Modern Drug Discovery. Retrieved from [Link]
- Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies.
- Yadav, M., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Molecular Diversity.
- Purser, S., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
U.S. EPA. (2023). EPA Issues Next Test Order Under National PFAS Testing Strategy for PFAS Used in Chemical Manufacturing. Retrieved from [Link]
- Gupta, M. K. (2019). Role of Fluorine in Drug Design and Drug Action.
-
Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]
-
Bergeson & Campbell, P.C. (2023). EPA Issues Third TSCA Test Order for PFAS. Retrieved from [Link]
-
Chemours. (n.d.). What is GenX? | Get the Facts. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propionyl fluoride. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid. Retrieved from [Link]
-
PubChem. (n.d.). Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy)-. Retrieved from [Link]
-
Wikipedia. (n.d.). FRD-903. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]- (CAS 2641-34-1). Retrieved from [Link]
- Dixit, B., et al. (2019). Efficient removal of GenX (HFPO-DA) and other perfluorinated ether acids from drinking and recycled waters using anion exchange.
-
ResearchGate. (2025). Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl fluoride. Retrieved from [Link]
-
U.S. EPA. (2016). Drinking Water Health Advisory: Hexafluoropropylene Oxide (HFPO) Dimer Acid (CASRN 13252-13-6) and HFPO Dimer Acid Ammonium Salt. Retrieved from [Link]
-
New Jersey Department of Environmental Protection. (2023). TO: MaryAnne Kuserk, Assistant Director Hazardous Site Science Element Contaminated Site Remediation and Redevelopment THROUGH. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoate. Retrieved from [Link]
- Grygorenko, O. O., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
SpectraBase. (n.d.). Perfluoro(2-methyl-3-oxahexanoyl) fluoride - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
-
SCIEX. (n.d.). Analysis of hexafluoropropylene oxide dimer acid (HFPO-DA), commonly known as Gen-X, and related PFAS compounds. Retrieved from [Link]
-
NC DEQ. (2021). THERMAL OXIDIZER PERFORMANCE TEST REPORT CHEMOURS COMPANY FAYETTEVILLE WORKS. Retrieved from [Link]
Sources
- 1. chemours.de [chemours.de]
- 2. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 2062-98-8 | Benchchem [benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl Fluoride: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride, a pivotal fluorinated intermediate with significant implications in advanced materials science and chemical synthesis. This document delves into its core chemical structure, synthesis pathways, reactivity, and diverse applications, offering field-proven insights for professionals in research and development.
Core Chemical Identity and Structure
This compound, a member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic compound with the molecular formula C6F12O2 and a molecular weight of approximately 332.04 g/mol .[1][2] It is also commonly known by several synonyms, including hexafluoropropylene oxide (HFPO) dimer and perfluoro(2-methyl-3-oxahexanoyl) fluoride.[1] Its IUPAC name is 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride.[1][2]
The structural uniqueness of this molecule lies in the combination of a tetrafluorinated propanoyl group and a perfluoropropoxy moiety.[2] The presence of strong carbon-fluorine bonds throughout its structure imparts exceptional thermal and chemical stability, a hallmark of fluorinated compounds.[1]
| Identifier | Value |
| CAS Number | 2062-98-8[1][2] |
| Molecular Formula | C6F12O2[1][2] |
| Molecular Weight | ~332.04 g/mol [1] |
| IUPAC Name | 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride[1][2] |
| Common Synonyms | Hexafluoropropylene oxide (HFPO) dimer, perfluoro(2-methyl-3-oxahexanoyl) fluoride[1] |
| InChI Key | BCLQALQSEBVVAD-UHFFFAOYSA-N[1] |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Synthesis and Reactivity: The Chemistry of a Versatile Building Block
The primary synthesis route for this compound involves the oligomerization of hexafluoropropylene oxide (HFPO).[3][4] This process typically utilizes a nucleophilic catalyst, such as halide ions, to initiate the ring-opening of the HFPO epoxide ring.[3][4] The subsequent reaction with another HFPO molecule leads to the formation of the dimer, which is the title compound. The degree of oligomerization can be controlled by reaction conditions to yield dimers, trimers, or higher oligomers.[4]
Key Synthetic Steps:
-
Initiation: A nucleophilic catalyst attacks the HFPO molecule, leading to its isomerization to perfluoropropionyl fluoride.[4]
-
Propagation: The resulting perfluoropropoxide ion then reacts with another molecule of HFPO to form a larger alkoxide.[3][4]
-
Termination: Elimination of a fluoride ion yields the stable acyl fluoride dimer.[4]
The reactivity of this compound is dominated by the acyl fluoride functional group (-COF). This group is highly susceptible to nucleophilic attack, making the compound a versatile intermediate for further chemical modifications.[1] Common reactions include:
-
Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form the corresponding carboxylic acid, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA).[2]
-
Esterification: Reaction with alcohols yields perfluorinated esters.
-
Amidation: Reaction with amines produces perfluorinated amides.
This reactivity is fundamental to its primary application in the synthesis of larger, more complex fluorinated molecules.[1]
Industrial and Research Applications: A High-Performance Material Precursor
The unique combination of a reactive functional group and a stable, fluorinated backbone makes this compound a critical building block in various high-performance applications.
Synthesis of Perfluoropolyethers (PFPEs)
The most significant application of this compound is as a key intermediate in the production of perfluoropolyethers (PFPEs).[1] PFPEs are a class of high-performance lubricants and fluids known for their exceptional thermal stability, chemical inertness, and wide operating temperature range.[1] The polymerization process involves the chain extension of the HFPO dimer, leading to the formation of long-chain polyethers like Krytox™.
Fluorinated Polymers and Materials Science
As a versatile reagent, it serves as a monomer or building block for the synthesis of various fluorinated polymers.[1][2] These polymers exhibit enhanced thermal stability and chemical resistance, making them suitable for applications in harsh environments.[1] Its properties are also being investigated for use in:
-
Surface Coatings: Creating surfaces with low friction, and high durability that are both hydrophobic and oleophobic (water and oil repellent).[1][2]
-
Electronics: Potential use in developing new dielectric materials for electronic devices.[2]
Specialized Surfactants and Solvents
The compound is a precursor for the generation of specialized fluorinated surfactants and solvents.[1] These find use in various industrial processes due to their unique surface-active properties and stability.
Caption: Key application areas of this compound.
Connection to GenX Technology and Environmental Considerations
This compound is a key component of the "GenX" processing aid technology.[5][6] GenX was introduced as a replacement for perfluorooctanoic acid (PFOA), a long-chain PFAS that raised significant environmental and health concerns.[5][7] The ammonium salt of the corresponding carboxylic acid (HFPO-DA) is the major chemical associated with the GenX technology.[5]
While considered a "shorter-chain" PFAS compared to PFOA, GenX chemicals, including the parent acyl fluoride, exhibit high persistence in the environment.[5][7] They are also more mobile in water, which can lead to widespread environmental distribution.[5] Animal studies on GenX chemicals have indicated potential health effects on the liver, kidneys, and immune system.[5] As such, the environmental fate and toxicological profile of this compound and its derivatives are subjects of ongoing research and regulatory scrutiny.
Safety and Handling
This compound is classified as a corrosive material and requires careful handling.[1][2] Due to its reactivity with water, it should be stored in a dry, well-ventilated area, away from moisture. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Conclusion
This compound is a highly valuable and versatile fluorinated intermediate. Its unique chemical structure, characterized by a reactive acyl fluoride group and a stable perfluorinated backbone, underpins its critical role in the synthesis of high-performance materials such as perfluoropolyethers and specialized fluoropolymers. While its connection to GenX technology necessitates a thorough understanding and consideration of its environmental and health profile, its importance as a building block in advanced chemical manufacturing remains undeniable. For researchers and professionals in materials science and drug development, a comprehensive grasp of the chemistry and applications of this compound is essential for innovation in these demanding fields.
References
-
FACT SHEET: GenX Chemicals Toxicity Assessment - March 2023 Update - EPA. [Link]
-
GenX | C6H4F11NO3 | CID 122360683 - PubChem. [Link]
-
GenX - Wikipedia. [Link]
-
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid | C6HF11O3 | CID 114481 - PubChem. [Link]
-
Hexafluoropropylene Oxide (HFPO) - Chemours. [Link]
-
Action on 'GenX': Another 'forever chemical' added to the EU list of substances of very high concern - CHEM Trust. [Link]
-
GenX Chemical Side Effects & FAQs - Law Offices of James Scott Farrin. [Link]
-
Oligomerization of hexafluoropropylene oxide in the presence of alkali metal halides. [Link]
Sources
An In-Depth Technical Guide to 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl Fluoride (CAS 2062-98-8) for Researchers and Drug Development Professionals
Introduction
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride, identified by CAS number 2062-98-8, is a highly fluorinated organic compound of significant interest in advanced chemical synthesis. Also known by synonyms such as HFPO dimer acid fluoride and perfluoro(2-methyl-3-oxahexanoyl) fluoride, this molecule serves as a critical building block in the production of a variety of fluorinated materials. Its unique structure, featuring a reactive acyl fluoride group and a stable perfluoroether chain, imparts a distinct set of properties that are leveraged in both materials science and are of growing relevance to the field of drug development.
This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries. We will delve into its physicochemical properties, detailed synthesis protocols, reaction mechanisms, and diverse applications. Furthermore, this guide will address the critical aspects of its handling, safety, and disposal, providing a holistic understanding for its effective and responsible utilization in a laboratory and industrial setting. As a member of the per- and polyfluoroalkyl substances (PFAS) family, an understanding of its environmental and toxicological context is also paramount.
Physicochemical Properties and Spectroscopic Characterization
The distinct chemical and physical properties of this compound are a direct consequence of its highly fluorinated structure. The strong carbon-fluorine bonds contribute to its high thermal and chemical stability, while the acyl fluoride group provides a site for controlled reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2062-98-8 | [1][2] |
| Molecular Formula | C₆F₁₂O₂ | [1][2] |
| Molecular Weight | 332.04 g/mol | [1] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 54-56 °C | [4] |
| Density | 1.688 g/cm³ | [4] |
| Refractive Index | 1.300 | [4] |
| IUPAC Name | 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride | [2] |
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the verification of the chemical structure and purity of this compound.
-
¹⁹F NMR Spectroscopy: Due to the abundance of fluorine atoms, ¹⁹F NMR is a particularly powerful tool for characterizing this molecule. The spectrum will exhibit distinct signals for the CF₃, CF₂, and CF groups, with chemical shifts and coupling constants providing detailed structural information. The acyl fluoride (-COF) fluorine typically appears as a well-defined signal.
-
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹⁹F NMR by providing information about the carbon backbone. The carbon signals will show complex splitting patterns due to coupling with adjacent fluorine atoms (J-coupling).
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and to study the fragmentation patterns of the molecule, which can aid in structural elucidation. Common techniques include gas chromatography-mass spectrometry (GC-MS).
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the C-F bonds and a very strong, characteristic absorption for the C=O stretching of the acyl fluoride group.
Synthesis and Reaction Mechanisms
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions due to the high reactivity of the intermediates and final product. The most common synthetic route involves the dimerization of hexafluoropropylene oxide (HFPO) followed by fluorination.
Detailed Experimental Protocol: Synthesis from Hexafluoropropylene Oxide (HFPO)
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and available equipment. Extreme caution must be exercised when working with HFPO and other fluorinating agents, as they are highly toxic and reactive. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents:
-
Hexafluoropropylene oxide (HFPO)
-
Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) (catalyst)
-
Aprotic polar solvent (e.g., diglyme, tetraglyme)
-
Fluorinating agent (e.g., sulfur tetrafluoride (SF₄), diethylaminosulfur trifluoride (DAST))
-
Anhydrous reaction vessel with a stirrer, condenser, and gas inlet/outlet
Step-by-Step Procedure:
-
Catalyst Preparation: The catalyst (KF or CsF) should be dried under vacuum at high temperature to ensure it is anhydrous.
-
Reaction Setup: The anhydrous reaction vessel is charged with the dried catalyst and the aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
HFPO Addition: The reaction mixture is cooled to the desired temperature (typically between -20°C and 0°C). Gaseous HFPO is then bubbled through the stirred suspension at a controlled rate.
-
Dimerization: The reaction is allowed to proceed for several hours, during which the dimerization of HFPO occurs to form the potassium or cesium salt of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid.
-
Isolation of the Intermediate: The resulting salt is isolated from the reaction mixture.
-
Fluorination: The isolated salt is then treated with a suitable fluorinating agent to convert the carboxylate group to an acyl fluoride. This step is highly exothermic and requires careful temperature control.
-
Purification: The crude product is purified by fractional distillation under anhydrous conditions to yield this compound.
Caption: Synthetic pathway for this compound.
Reaction Mechanism: Hydrolysis to GenX
A key reaction of this compound is its hydrolysis to form 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA), commonly known as GenX.[5] This reaction proceeds readily in the presence of water and is an important consideration for the handling and storage of the acyl fluoride. The mechanism involves the nucleophilic attack of water on the electrophilic carbonyl carbon of the acyl fluoride, followed by the elimination of hydrogen fluoride.
Caption: Hydrolysis of the title compound to GenX.
Applications in Research and Industry
The unique combination of a stable perfluoroether tail and a reactive acyl fluoride head group makes this compound a versatile intermediate in several fields.
Advanced Materials Science
The primary industrial application of this compound is as a monomer or intermediate in the synthesis of high-performance fluoropolymers and perfluoropolyethers (PFPEs).[1] These materials are known for their exceptional properties, including:
-
High thermal stability: The strong C-F bonds result in materials that can withstand high temperatures without degradation.
-
Chemical inertness: Fluoropolymers and PFPEs are resistant to a wide range of chemicals, making them suitable for use in harsh environments.
-
Low surface energy: This property imparts non-stick and water- and oil-repellent characteristics.
-
Excellent dielectric properties: These materials are good electrical insulators.
These properties make them valuable in industries such as aerospace, electronics, and automotive for applications like high-performance lubricants, seals, and coatings.[1]
Relevance in Drug Development and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance their pharmacological properties. The introduction of perfluoroalkyl and perfluoroether moieties can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity.[6][7]
While direct applications of this compound in approved drugs are not documented, its potential as a building block for novel therapeutic agents is an area of active research interest. The perfluoropropoxy group can be introduced into a drug scaffold via the reactive acyl fluoride handle to modulate its properties in several ways:
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[8]
-
Lipophilicity and Permeability: The highly lipophilic nature of the perfluoropropoxy group can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[7]
-
Binding Affinity: The unique electronic properties of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a drug.
-
Conformational Control: The bulky and rigid nature of the perfluoroalkyl group can influence the conformation of a molecule, locking it into a bioactive shape.
Caption: Impact of perfluoropropoxy moiety on drug properties.
Analytical Methodologies
The analysis of this compound and its degradation products, such as GenX, typically involves chromatographic techniques coupled with mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, the acyl fluoride is amenable to analysis by GC-MS. This technique allows for the separation of the compound from other components in a mixture and provides its mass spectrum for identification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The hydrolysis product, GenX, is a non-volatile carboxylic acid and is commonly analyzed by LC-MS/MS.[5][9] This highly sensitive and selective technique is used for the trace-level detection of GenX in environmental and biological samples.
Safety, Handling, and Disposal
This compound is a reactive and corrosive compound that requires careful handling to ensure laboratory safety. As a member of the PFAS family, appropriate measures must also be taken to prevent environmental release.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat, and for larger quantities, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood. In case of potential exposure above the occupational exposure limit, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.
Handling and Storage
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as water, acids, and bases.
-
Ground and bond containers when transferring material to prevent static discharge.
Spill and Emergency Procedures
-
Small Spills: Absorb with an inert, dry material (e.g., vermiculite, sand) and place in a suitable container for disposal.
-
Large Spills: Evacuate the area and contact emergency services.
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Do not use water, as it will react with the acyl fluoride.
Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Due to its classification as a PFAS, special consideration must be given to its disposal to prevent environmental contamination. Incineration at high temperatures in a licensed facility is a common disposal method for PFAS-containing waste.[10]
Caption: Safety workflow for handling the title compound.
Conclusion
This compound is a valuable and versatile fluorinated intermediate with established applications in materials science and emerging potential in drug discovery. Its synthesis and reactivity, particularly its role as a precursor to high-performance polymers and its hydrolysis to GenX, underscore its chemical significance. For researchers and drug development professionals, understanding the profound effects of the perfluoropropoxy moiety on molecular properties opens new avenues for the design of novel therapeutics with enhanced pharmacological profiles. However, its reactive and corrosive nature, coupled with its classification as a PFAS, necessitates stringent safety protocols and responsible handling and disposal practices. This guide has provided a comprehensive technical overview to support the informed and safe utilization of this important chemical building block.
References
Sources
- 1. This compound | 2062-98-8 | Benchchem [benchchem.com]
- 2. Buy this compound | 2062-98-8 [smolecule.com]
- 3. Implications of PFAS definitions using fluorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decontamination and Surface Analysis of PFAS-Contaminated Fire Suppression System Pipes: Effects of Cleaning Agents and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjleegroup.com [rjleegroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
Physical and chemical properties of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride.
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride, a significant fluorinated intermediate, is a cornerstone in the synthesis of advanced materials.[1][2] Also known by synonyms such as the hexafluoropropylene oxide (HFPO) dimer or perfluoro(2-methyl-3-oxahexanoyl) fluoride, this compound is pivotal in the production of high-performance polymers and specialty chemicals.[1] Its unique molecular architecture, featuring a tetrafluorinated propanoyl group linked to a perfluoropropoxy moiety, imparts exceptional thermal and chemical stability, making it a subject of intense interest for applications in demanding environments.[1][3] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and safe handling protocols, designed to support researchers and professionals in leveraging its unique characteristics.
Physicochemical Properties
The distinct properties of this compound stem from its highly fluorinated structure. The strong carbon-fluorine bonds contribute to its notable stability.[1][3] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 2062-98-8 | [1][2] |
| Molecular Formula | C6F12O2 | [1][2] |
| Molecular Weight | 332.04 g/mol | [1][2] |
| Boiling Point | 40–56 °C | [1] |
| Water Solubility | 0.60 mg/L | [1] |
| Appearance | Not explicitly stated, likely a colorless liquid | |
| Density | Data not available | |
| Vapor Pressure | Data not available |
Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to maintain the integrity of the fluorinated moieties.[1] The general synthetic strategy involves two key stages: the formation of the perfluoropropoxy intermediate and the subsequent introduction of the acyl fluoride group.[1]
Key Synthetic Steps:
-
Formation of the Perfluoropropoxy Intermediate: This is typically achieved through the nucleophilic ring-opening of hexafluoropropylene oxide (HFPO) by a fluoride source or a perfluorinated alkoxide.[1]
-
Acyl Fluoride Formation: The acyl fluoride functional group is introduced onto the tetrafluorinated propanoyl backbone. This can be accomplished by the fluorination of the corresponding carboxylic acid or acid chloride precursor using fluorinating agents such as sulfur tetrafluoride (SF4) or other specialized reagents.[1][3]
Caption: Generalized synthetic workflow for this compound.
Chemical Reactivity
The chemical behavior of this compound is dominated by the reactivity of the acyl fluoride group. This functional group is susceptible to nucleophilic attack, making the compound a versatile building block for the synthesis of a variety of fluorinated derivatives.[1]
Nucleophilic Substitution Reactions
The acyl fluoride readily reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.[1] This reactivity is fundamental to its application in polymer science and the creation of novel fluorinated molecules.
Caption: Key reactions of this compound.
Hydrolysis
In the presence of water or aqueous bases, the compound undergoes hydrolysis to yield the corresponding carboxylic acid, 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoic acid.[1] This hydrolysis product is also known as hexafluoropropylene oxide dimer acid (HFPO-DA) or by the trade name GenX.[4] It is important to note that HFPO-DA is an environmentally persistent substance with documented toxicity concerns.[1]
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration in the acyl fluoride group is expected, typically in the region of 1850-1800 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is the most informative technique for characterizing this compound. Distinct signals would be expected for the fluorine atoms in the CF₃ group, the CF₂ groups, the CF group, and the acyl fluoride (COF) group, each with characteristic chemical shifts and coupling constants. The chemical shift for the acyl fluoride is typically in the range of +20 to +50 ppm relative to CFCl₃.
-
¹³C NMR: Carbon signals would be split by the attached fluorine atoms (C-F coupling), providing valuable structural information.
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of COF and other perfluoroalkyl fragments.
Applications in Research and Development
The unique properties of this compound make it a valuable reagent in several areas of research and development:
-
High-Performance Polymers: It serves as a key intermediate in the synthesis of perfluoropolyethers (PFPEs), which are used as high-performance lubricants and fluids in the aerospace and electronics industries.[1]
-
Fluorinated Surfactants and Solvents: The compound is a precursor for the production of specialized surfactants and fluorinated solvents with exceptional stability.[1]
-
Materials Science: Its robust perfluorinated structure makes it an attractive building block for the development of new materials designed to withstand harsh chemical and thermal environments.[1][3]
-
Drug Discovery: The introduction of fluorinated moieties can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates. While direct applications in drug development are not widely reported, its role as a versatile fluorinated building block suggests potential in this area.
Safety and Handling
This compound is classified as a corrosive compound and requires careful handling.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Incompatibilities: Avoid contact with water, strong acids, strong bases, and strong oxidizing agents.
-
Hydrolysis Hazard: The compound readily hydrolyzes to form 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoic acid (HFPO-DA), which has known toxicity.[1] Therefore, it is crucial to handle the compound in a dry, inert atmosphere.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Due to its persistence and the toxicity of its hydrolysis product, environmental release must be strictly avoided.
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Alcohol (Esterification)
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran).
-
Addition of Alcohol: Slowly add a solution of the desired alcohol (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2-1.5 equivalents) in the same anhydrous solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by an appropriate analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR).
-
Work-up: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.
Conclusion
This compound is a highly reactive and versatile fluorinated building block with significant applications in the synthesis of advanced materials. Its unique combination of a reactive acyl fluoride group and a stable perfluorinated backbone provides a gateway to a wide range of novel compounds. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective utilization in research and development. Further investigation into its detailed toxicological profile and the development of more comprehensive spectroscopic reference data will be invaluable to the scientific community.
References
An In-Depth Technical Guide to 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride
This guide provides a comprehensive technical overview of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride, a significant fluorinated intermediate. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the compound's chemical properties, synthesis, and applications, underpinned by authoritative data.
Introduction
This compound, also known by its IUPAC name 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride, is a synthetic perfluoroalkyl substance (PFAS) with notable chemical stability and reactivity.[1][2] Its structure, featuring a tetrafluorinated propanoyl group and a perfluoropropoxy moiety, is central to its utility in advanced chemical synthesis.[2] The strong carbon-fluorine bonds impart exceptional thermal and chemical resistance, making it a valuable building block in the synthesis of high-performance materials such as perfluoropolyethers (PFPEs), which are utilized as robust lubricants in demanding sectors like aerospace and electronics.[1]
Chemical Identity and Core Properties
The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its molecular nature.
| Identifier | Value |
| Molecular Formula | C6F12O2[1][2] |
| Molecular Weight | 332.04 g/mol [1] |
| CAS Number | 2062-98-8[1][2] |
| IUPAC Name | 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride[2] |
| Canonical SMILES | C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)F[2] |
| InChI | InChI=1S/C6F12O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16[2] |
| InChI Key | BCLQALQSEBVVAD-UHFFFAOYSA-N[1][2] |
Synthesis and Reactivity
The synthesis of this compound typically involves sophisticated multi-step fluorination processes. A common conceptual pathway begins with the fluorination of a suitable propanoyl fluoride precursor. This is followed by the introduction of the perfluoropropoxy group via a nucleophilic substitution reaction. The reactivity of the final compound is largely dictated by the acyl fluoride group, which is susceptible to nucleophilic attack. This allows for the formation of a variety of derivatives through reactions with nucleophiles like alcohols or amines. Hydrolysis of the compound yields the corresponding carboxylic acid.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Research and Development
The distinct properties of this fluorinated compound make it a valuable tool in several research and development areas.
-
Material Science : Its hydrophobic and oleophobic nature makes it a candidate for developing water- and stain-resistant coatings.[2] The inherent chemical resistance due to the strong carbon-fluorine bonds is beneficial for creating protective coatings for sensitive materials.[2]
-
Biomedical Research : Although still in early stages, investigations are underway for its use in drug delivery systems, leveraging its properties to target specific cells or tissues.[2] It is also being explored as a potential contrast agent in magnetic resonance imaging (MRI).[2]
-
Electronics and Energy Storage : The dielectric properties of this compound could be advantageous in the development of new electronic devices.[2] Furthermore, it is being considered as a potential material for new battery technologies.[2]
Safety and Handling
This compound is classified as a corrosive substance and requires careful handling.[1] Due to its potential biological effects, it is intended for research use only and not for human or veterinary use.[1] Aggregated GHS information indicates that it may be corrosive to metals.[2] Standard laboratory safety protocols, including the use of personal protective equipment, should be strictly followed when handling this compound.
Conclusion
This compound is a specialized chemical with a unique set of properties derived from its highly fluorinated structure. Its stability and reactivity make it a key intermediate in the synthesis of advanced materials and a subject of interest for innovative applications in the biomedical, electronics, and energy sectors. As research continues, the full potential of this versatile compound will undoubtedly be further elucidated.
References
Sources
Synthesis pathways for hexafluoropropylene oxide (HFPO) dimer.
An In-Depth Technical Guide to the Synthesis Pathways for Hexafluoropropylene Oxide (HFPO) Dimer
Authored by a Senior Application Scientist
Introduction: The Significance of Hexafluoropropylene Oxide (HFPO) Dimer
Hexafluoropropylene oxide (HFPO) is a cornerstone of modern fluoropolymer chemistry, serving as a versatile building block for a wide array of high-performance materials. Its oligomers, particularly the dimer, are of significant industrial and research interest. The HFPO dimer, chemically known as perfluoro(2-methyl-3-pentanone) or perfluoroethyl isopropyl ketone, is not merely an intermediate but also a valuable product in its own right. It is widely recognized as a highly effective fire suppression agent, marketed under trade names like Novec™ 1230, valued for its environmental profile—zero ozone depletion potential and a very low global warming potential.[1]
Beyond its direct applications, the HFPO dimer is a critical precursor for synthesizing other valuable fluorochemicals. Its terminal acyl fluoride group is a reactive handle that can be transformed to prepare fluorinated surfactants, high-performance perfluoropolyether (PFPE) lubricants, and, perhaps most importantly, perfluoro(propyl vinyl ether) (PPVE), a key comonomer in the production of melt-processable fluoroplastics.[2]
This guide provides a comprehensive overview of the primary synthesis pathways for the HFPO dimer, delving into the reaction mechanisms, catalytic systems, and process conditions. It is intended for researchers and professionals in chemistry and materials science who require a deep, practical understanding of this fundamental fluorochemical transformation.
Core Synthesis Pathways: A Mechanistic Overview
The dimerization of HFPO is predominantly achieved through anionic oligomerization. The core principle involves the nucleophilic attack on the epoxide ring of HFPO, leading to ring-opening and the formation of a reactive intermediate that subsequently reacts with a second HFPO molecule. The choice of catalyst and reaction conditions is paramount in directing the reaction towards the desired dimer product while minimizing the formation of higher oligomers (trimers, tetramers, etc.).[3]
Pathway 1: Alkali Metal Halide-Catalyzed Dimerization
This is one of the most fundamental and widely studied methods for HFPO oligomerization. The process relies on the nucleophilic character of halide ions, particularly fluoride, to initiate the reaction.
Expertise & Experience: Understanding the Causality
The first step in this pathway is the nucleophilic attack of a fluoride ion (from a catalyst like Cesium Fluoride or Potassium Fluoride) on the central carbon atom of the HFPO molecule. This attack is sterically and electronically favored over an attack on the terminal CF₂ group. This ring-opening generates a perfluoroalkoxide intermediate. This alkoxide then attacks a second HFPO molecule, forming the dimer and regenerating the fluoride ion, which can then participate in another catalytic cycle.
The choice of catalyst is critical. Cesium fluoride (CsF) is highly active due to the high nucleophilicity of the "naked" fluoride ion it provides in solution. However, its hygroscopic nature can be a practical challenge, as water must be rigorously excluded from the reaction.[3] Potassium fluoride (KF) is a common alternative. The solvent plays a crucial role in solvating the cation (e.g., K⁺ or Cs⁺) and influencing the reactivity of the fluoride anion. Polar aprotic solvents like diglyme and tetraglyme are highly effective.[3][4]
The degree of oligomerization is controlled by several factors including the catalyst, solvent, and reaction temperature.[3] To favor the formation of the dimer, the reaction is often performed under specific conditions that limit further propagation.
Experimental Protocol: KF-Catalyzed Dimerization in Diglyme
-
Reactor Preparation: A dry, inert-atmosphere autoclave reactor equipped with a stirrer, thermocouple, and gas inlet/outlet is charged with anhydrous potassium fluoride (KF) and a polar aprotic solvent, such as diglyme. The molar ratio of KF to the total HFPO to be added is typically low, acting catalytically.
-
Inerting: The reactor is sealed and purged several times with dry nitrogen to eliminate air and moisture.
-
Monomer Addition: Liquid hexafluoropropylene oxide (HFPO) is introduced into the cooled reactor. The reaction temperature is maintained in a specific range, for example, around 20°C.[3]
-
Reaction: The mixture is stirred under controlled temperature. The reaction is exothermic and may require cooling to maintain the set temperature. The progress of the reaction can be monitored by pressure changes within the reactor.
-
Work-up and Isolation: After the reaction is complete (indicated by the cessation of HFPO consumption), the reactor is vented, and the liquid product mixture is collected. The crude product is then purified by distillation to separate the HFPO dimer from the solvent, unreacted monomer, and higher oligomers.
Pathway 2: Tertiary Amine/Diamine Composite Catalytic System
A more recent, patented approach utilizes a sophisticated catalytic system to achieve high selectivity for the dimer under mild conditions.[2] This method addresses some of the challenges associated with traditional halide catalysts.
Expertise & Experience: A Self-Validating System
This pathway employs a composite catalyst comprising a tertiary amine and a tertiary diamine in a polar aprotic solvent, often in the presence of a phase transfer agent.[2] The tertiary amine likely acts as the primary nucleophile, attacking the HFPO ring to initiate the dimerization. The diamine and phase transfer agent work synergistically to enhance the catalyst's activity and selectivity, possibly by stabilizing intermediates or improving solubility.
The key advantages of this system are its high selectivity for the dimer, mild reaction conditions (e.g., 20-30°C), and the ability to recycle the solvent and catalyst.[2] This makes the process more environmentally friendly and economically viable for large-scale industrial production. The high selectivity suggests that the catalytic system is designed to facilitate the formation of the dimer but sterically or electronically disfavors the subsequent attack of the dimer-alkoxide on another HFPO monomer, thus preventing the formation of higher oligomers.
Experimental Protocol: Amine-Catalyzed Dimerization
-
Catalyst Preparation: In a suitable reaction vessel, the composite catalytic system is prepared by mixing a polar aprotic solvent (e.g., acetonitrile, tetrahydrofuran), a tertiary amine, a tertiary diamine, and a phase transfer agent. The mixture is stirred at room temperature for 30-60 minutes.[2]
-
Reactor Pressurization: The pressure in the reaction vessel is controlled, for instance, at -1.0 MPa.[2]
-
Monomer Feed: Hexafluoropropylene oxide monomer is fed into the vessel while maintaining the temperature between 20-30°C. The reaction is allowed to proceed for 0.5 to 5 hours.[2]
-
Product Isolation: Upon completion, the reaction liquid is removed. The HFPO dimer is isolated from the mixture through rectification and separation.
-
Catalyst Recovery: The remaining solvent and catalyst can be recovered and recycled for subsequent batches, a significant advantage of this method.[2]
Pathway 3: Copper-Catalyzed Dimerization
An alternative patented process involves a unique catalyst system based on a mixture of copper(I) and copper(II) compounds.[5]
Expertise & Experience: Directing Oligomer Formation
This method aims to direct the oligomerization of HFPO specifically towards the dimer. The catalyst system consists of a copper(I) compound, a copper(II) compound, and a complex-forming agent (such as nitriles or tertiary phosphines) in an aprotic organic solvent. The reaction is conducted at low temperatures (-10°C to +10°C) under autogenous pressure (2 to 4.5 bar).[5] The precise mechanism is complex, but the mixed-valence copper system likely facilitates the controlled coupling of two HFPO molecules. The complex-forming agent is crucial for stabilizing the copper species and modulating their reactivity to favor dimer formation. This method demonstrates how coordination chemistry can be leveraged to control the outcome of polymerization reactions.
Visualization of the Dimerization Process
Overall Reaction Scheme
Caption: General reaction scheme for the catalytic dimerization of HFPO.
Anionic Dimerization Mechanism
Caption: Mechanism of fluoride-catalyzed anionic dimerization of HFPO.
Comparative Analysis of Synthesis Pathways
| Parameter | Alkali Metal Halide Catalysis | Tertiary Amine/Diamine Catalysis | Copper-Catalyzed Dimerization |
| Catalyst System | KF, CsF[3][4] | Tertiary amine, tertiary diamine, phase transfer agent[2] | Copper(I) and Copper(II) compounds with a complexing agent[5] |
| Solvent | Polar aprotic (e.g., diglyme, tetraglyme)[3] | Polar aprotic (e.g., acetonitrile, THF)[2] | Aprotic organic solvent[5] |
| Temperature | Variable, e.g., ~20°C[3] | Mild (20-30°C)[2] | Low (-10 to +10°C)[5] |
| Pressure | Atmospheric or autogenous[3] | Controlled, e.g., -1.0 MPa[2] | Autogenous (2-4.5 bar)[5] |
| Selectivity | Can produce higher oligomers; requires control[3] | High selectivity for the dimer[2] | Directed towards dimer formation[5] |
| Key Advantages | Well-established, simple catalyst | High selectivity, mild conditions, catalyst recyclability[2] | Novel catalyst system, good control over oligomerization[5] |
| Key Disadvantages | Catalyst can be hygroscopic (CsF), potential for side products[3] | Patented technology, more complex catalyst system | Patented technology, catalyst may be more costly |
Conclusion
The synthesis of hexafluoropropylene oxide dimer is a well-developed field with several effective pathways available to researchers and industry. The choice of method depends on the desired scale, required purity, and economic considerations. The classic alkali metal halide-catalyzed route offers simplicity, while modern patented systems using amine or copper catalysts provide superior selectivity and milder operating conditions.[2][3][5] Understanding the underlying anionic polymerization mechanism is crucial for controlling the reaction and optimizing the yield of the valuable HFPO dimer, a key intermediate in the synthesis of advanced fluoromaterials and a critical component in next-generation fire suppression technology.
References
- Wang Zhan-wei. (2011). Advances in synthesis and application of perfluoro-2-methyl-3-pentanone. Modern Chemical Industry. [Source: Semantic Scholar, URL: https://www.semanticscholar.org/paper/Advances-in-synthesis-and-application-of-Wang/8e13710255c27f6a29f8a8470438656113113175]
- CN108264458B - Preparation method of hexafluoropropylene oxide dimer. (In Chinese). [Source: Google Patents, URL: https://patents.google.
- Kuhne, G., et al. (1981). Process for the dimerization of hexafluoropropene oxide. US Patent 4,303,593. [Source: Google Patents, URL: https://patents.google.
- Grokipedia. Perfluoro(2-methyl-3-pentanone). [Source: Grokipedia, URL: https://grokipedia.org/topic/perfluoro-2-methyl-3-pentanone]
- Wang Zhan-wei. (2011). Advances in synthesis and application of perfluoro-2-methyl-3-pentanone. ResearchGate. [Source: ResearchGate, URL: https://www.researchgate.
- Oligomerization of hexafluoropropylene oxide in the presence of alkali metal halides. SPOJ spol s r.o. [Source: SPOJ spol s r.o. publication, URL: https://www.spoj.cz/web/p-2007-04-03-en.pdf]
- Perfluoro(2-methyl-3-pentanone) synthesis. ChemicalBook. [Source: ChemicalBook, URL: https://www.chemicalbook.com/synthesis/756-13-8.htm]
- Perfluoro-(2-methyl-3-pentanone). CymitQuimica. [Source: CymitQuimica, URL: https://www.cymitquimica.com/en/perfluoro-2-methyl-3-pentanone-756-13-8]
- Lee, S. G., et al. (2013). Anionic Polymerization of Hexafluoropropylene Oxide Using Hexafluoropropylene Oligomer. ResearchGate. [Source: ResearchGate, URL: https://www.researchgate.net/publication/279836939_Anionic_Polymerization_of_Hexafluoropropylene_Oxide_Using_Hexafluoropropylene_Oligomer]
- Ding, G., et al. (2021). Degradation and mechanism of hexafluoropropylene oxide dimer acid by thermally activated persulfate in aqueous solutions. ResearchGate. [Source: ResearchGate, URL: https://www.researchgate.
- Ding, G., et al. (2021). Degradation and mechanism of hexafluoropropylene oxide dimer acid by thermally activated persulfate in aqueous solutions. Chemosphere. [Source: PubMed, URL: https://pubmed.ncbi.nlm.nih.gov/34364226/]
- Pasquale, A. J. (2007). Oligomerization of hexafluoropropylene oxide in the presence of alkali metal halides. ResearchGate. [Source: ResearchGate, URL: https://www.researchgate.net/publication/237731737_Oligomerization_of_hexafluoropropylene_oxide_in_the_presence_of_alkali_metal_halides]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. CN108264458B - Preparation method of hexafluoropropylene oxide dimer - Google Patents [patents.google.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. US4303593A - Process for the dimerization of hexafluoropropene oxide - Google Patents [patents.google.com]
A Senior Application Scientist’s Guide to Initial Studies on Novel Per- and Polyfluoroalkyl Substances (PFAS)
Foreword: The Evolving Challenge of "Forever Chemicals"
Per- and polyfluoroalkyl substances (PFAS) represent a vast class of synthetic chemicals utilized for decades in industrial applications and consumer products due to their remarkable resistance to heat, water, and oil.[1][2][3] This resilience, conferred by the exceptionally strong carbon-fluorine bond, also underlies their extreme persistence in the environment, earning them the moniker "forever chemicals."[4] While legacy compounds like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) are well-studied and increasingly regulated, the chemical industry has introduced a multitude of "novel" or "emerging" PFAS as replacements.[5] These new formulations, often with altered structures such as ether linkages or shorter carbon chains, present a formidable challenge to researchers and regulators.[5][6]
The core problem is one of detection and characterization. Classical targeted analytical methods are designed to find specific, known compounds. They are blind to the thousands of novel PFAS structures about which we have limited or no toxicological data.[7][8] This guide provides a framework for the initial scientific investigation of these novel substances, moving from discovery and identification to preliminary risk assessment. It is structured not as a rigid protocol but as a logical workflow, explaining the causality behind each methodological choice, to empower researchers in this critical field.
Part 1: The Discovery Workflow: From Sample to Suspect
The initial study of novel PFAS is fundamentally an exploratory process. It begins with the hypothesis that unknown organofluorine compounds are present in a given matrix and proceeds through a systematic process of extraction, detection, and identification. The complexity of environmental and biological samples necessitates a multi-faceted approach that integrates sophisticated sample preparation with advanced analytical techniques.
Diagram: High-Level Discovery Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. PFAS: A novel path to breaking down “forever chemicals” | EurekAlert! [eurekalert.org]
- 3. PFAS: A novel path to breaking down “forever chemicals” - A new catalyst capable of cleaving strong carbon-fluorine bonds has been developed – potential use in pharmaceutical production [chemeurope.com]
- 4. lcms.cz [lcms.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Environmental Fate of Cl-PFPECAs: Accumulation of Novel and Legacy Perfluoroalkyl Compounds in Real-World Vegetation and Subsoils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Fluorinated Ethers
Introduction: The Transformative Power of a Single Atom
In the landscape of modern chemistry, few elements have had as profound an impact as fluorine. Its introduction into organic molecules, particularly to form ethers, has revolutionized industries ranging from pharmaceuticals to advanced materials. The unique properties conferred by the carbon-fluorine (C-F) bond—the strongest single bond in organic chemistry—give fluorinated ethers exceptional thermal stability, chemical inertness, and modulated electronic characteristics.[1][2][3] These attributes are not mere chemical curiosities; they are the cornerstones of significant advancements in medicine and technology.
In medicinal chemistry, the strategic incorporation of fluorine or fluorinated moieties like the trifluoromethoxy (-OCF₃) group can dramatically enhance a drug's metabolic stability, bioavailability, and binding affinity.[1][4][5] This has led to the development of more effective and safer therapeutics.[3][6] In materials science, hydrofluoroethers (HFEs) have emerged as environmentally safer alternatives to ozone-depleting chlorofluorocarbons (CFCs), serving as indispensable heat-transfer fluids, solvents, and refrigerants.[7][8][9][10]
This guide provides an in-depth exploration of the discovery of fluorinated ethers, tracing their origins from the foundational breakthroughs in organofluorine chemistry to the sophisticated synthetic methodologies that enable their creation today. We will delve into the causality behind key experimental choices, present detailed protocols for their synthesis, and examine the properties that make them invaluable tools for researchers, scientists, and drug development professionals.
PART 1: Foundational Discoveries - Taming the Most Reactive Element
The journey of fluorinated ethers begins with the taming of elemental fluorine. Discovered by Henri Moissan in 1886, fluorine gas proved to be exceptionally reactive and hazardous, often leading to violent and explosive reactions with organic compounds.[11][12] This extreme reactivity severely hindered the early exploration of organofluorine chemistry.
A paradigm shift occurred with the work of Belgian chemist Frédéric Swarts in the 1890s.[13][14] Recognizing the perils of direct fluorination, Swarts developed a milder, more controlled method of introducing fluorine into organic molecules: halogen exchange . His seminal technique, now known as the Swarts reaction , utilized inorganic fluorides, particularly antimony trifluoride (SbF₃), to replace other halogens (like chlorine or bromine) with fluorine.[11][15] This breakthrough made the synthesis of fluorinated compounds practical and safe for the first time. Swarts' work led to the first synthesis of chlorofluorocarbons (CFCs), such as dichlorodifluoromethane (CF₂Cl₂, or Freon-12), which, while not ethers, laid the industrial and conceptual groundwork for the entire field of organofluorine chemistry.[13][14][15]
Caption: The progression from hazardous elemental fluorine to controlled synthesis via the Swarts reaction.
PART 2: The Rise of Fluorinated Ethers in Key Applications
The principles established by Swarts paved the way for the targeted synthesis of more complex fluorinated molecules, including ethers, driven by pressing industrial and medical needs.
A Revolution in Anesthesia
One of the most significant early drivers for the development of fluorinated ethers was the search for safer anesthetics. Diethyl ether, the historical standard, was effective but dangerously flammable, posing a constant risk of explosion in operating rooms.[16] The quest for non-flammable alternatives led researchers to explore halogenated compounds.
The introduction of fluorine into ether structures proved to be a watershed moment. Fluorination dramatically reduced flammability while often enhancing anesthetic potency and metabolic stability.[16] This led to a generational shift in inhalation anesthetics, starting in the 1960s and continuing for decades:
-
Enflurane and Isoflurane: These fluorinated methyl ethyl ethers replaced earlier agents in the 1970s and 1980s, offering better stability and safety profiles.[17][18]
-
Sevoflurane and Desflurane: Introduced in the 1990s, these highly fluorinated ethers became the new standard.[17] Sevoflurane is noted for its sweet smell and suitability for inducing anesthesia, while desflurane's low solubility in blood allows for rapid onset and recovery.[17][19]
The evolution of anesthetic agents clearly demonstrates the deliberate application of fluorine chemistry to solve a critical real-world problem.
| Anesthetic Agent | Chemical Formula | Boiling Point (°C) | Key Advantages over Predecessors |
| Diethyl Ether | (C₂H₅)₂O | 34.6 | Historical Standard |
| Halothane | C₂HBrClF₃ | 50.2 | Non-flammable |
| Isoflurane | C₃H₂ClF₅O | 48.5 | Lower metabolism, greater stability |
| Desflurane | C₃H₂F₆O | 23.5 | Very rapid onset and recovery |
| Sevoflurane | C₄H₃F₇O | 58.6 | Non-pungent, ideal for induction |
The Next Generation of Industrial Fluids: Hydrofluoroethers (HFEs)
In the late 20th century, a major environmental crisis—the depletion of the ozone layer by CFCs and related compounds—spurred another wave of innovation in fluorinated ether chemistry. The Montreal Protocol of 1987 mandated the phasing out of these ozone-depleting substances, creating an urgent need for replacements.
Hydrofluoroethers (HFEs) were developed in the mid-1990s specifically to address this need.[8] HFEs are characterized by a partially fluorinated alkyl chain and a non-fluorinated alkyl group connected by an ether linkage (Rf-O-Rh).[8] This structure is key to their favorable environmental profile. The ether linkage provides a point of vulnerability to atmospheric degradation, significantly shortening their atmospheric lifetime compared to fully fluorinated compounds.[8]
Consequently, HFEs possess:
These properties have made HFEs, such as HFE-7100 (C₄F₉OCH₃) and HFE-7200 (C₄F₉OC₂H₅), ideal for applications like precision cleaning of electronics, heat transfer in cooling systems, and as specialized solvents.[7][8][10]
PART 3: A Guide to Modern Synthetic Methodologies
The synthesis of fluorinated ethers has evolved from early halogen exchange reactions to a diverse toolkit of sophisticated methods. The choice of method depends on the target structure, the availability of starting materials, and the desired scale of the reaction.
Nucleophilic Fluorination: The Workhorse of C-F Bond Formation
Nucleophilic fluorination involves introducing a fluoride ion (F⁻) as the nucleophile to displace a leaving group. This is the most common strategy for creating C-F bonds.
1. Modified Williamson Ether Synthesis
The classic Williamson synthesis, which forms an ether from an alcoholate and an alkyl halide, can be adapted to produce fluorinated ethers.[21][22] The strategy depends on which precursor contains the fluorine.
-
Path A: A fluorinated alcohol is deprotonated to form a fluoroalkoxide, which then reacts with a non-fluorinated alkyl halide.
-
Path B: A non-fluorinated alcohol is deprotonated, and the resulting alkoxide reacts with a fluoroalkyl halide.
Caption: Two primary pathways for fluorinated ether synthesis via the Williamson reaction.
Experimental Protocol: Synthesis of 2,2,2-Trifluoroethyl Ethyl Ether (Path A) [21]
-
Reagent Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), add sodium metal portion-wise to a solution of 2,2,2-trifluoroethanol in anhydrous dioxane. The reaction is exothermic and generates hydrogen gas. Stir until all sodium has reacted to form sodium 2,2,2-trifluoroethoxide.
-
Alkylation: Transfer the resulting alkoxide solution to a high-pressure reaction vessel (autoclave). Add ethyl bromide in a slight molar excess.
-
Reaction: Seal the vessel and heat to 130°C with stirring for 72-96 hours. The high temperature and long reaction time are often necessary due to the reduced nucleophilicity of the fluoroalkoxide.
-
Work-up and Purification: After cooling, carefully vent the reactor. Filter the reaction mixture to remove sodium bromide salts. The crude product is then purified by fractional distillation to yield the final 2,2,2-trifluoroethyl ethyl ether.
2. Halogen Exchange (Halex) Fluorination
This method is a direct descendant of the Swarts reaction and is a cornerstone of industrial sevoflurane synthesis. It involves substituting a chlorine atom with fluorine using an alkali metal fluoride, typically potassium fluoride (KF) or cesium fluoride (CsF).[21][23][24] The efficacy of this reaction is highly dependent on the solvent and the physical properties of the fluoride salt.
Experimental Protocol: Synthesis of Sevoflurane via Halex Fluorination [25]
-
Reactant Setup: In a suitable reactor equipped with a condenser and mechanical stirrer, add the chlorinated precursor, 1,1,1,3,3,3-hexafluoro-2-(chloromethoxy)propane ("chlorosevo ether").
-
Solvent and Fluorinating Agent: Add a high-boiling point, polar aprotic solvent such as polyethylene glycol (PEG) or sulfolane. This is crucial for solvating the potassium fluoride (KF) and enhancing its reactivity. Add anhydrous, spray-dried KF (typically in molar excess). The quality and dryness of the KF are critical for achieving high yields.[25]
-
Reaction: Heat the mixture to 90-120°C with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC) or ¹⁹F NMR.
-
Isolation: Upon completion, the reaction mixture is cooled. Water is added to dissolve the potassium salts (KF and KCl). The denser organic phase containing sevoflurane separates.
-
Purification: The organic layer is separated, washed with water, dried over a suitable drying agent (e.g., MgSO₄), and purified by distillation to yield high-purity sevoflurane.
Electrophilic Fluorination: A Modern Approach
While nucleophilic fluorination is powerful, it is limited by the availability of suitable precursors with good leaving groups. Electrophilic fluorination offers a complementary approach, where a reagent delivers an "electrophilic fluorine" (F⁺ equivalent) to a nucleophilic carbon center, such as an enol ether or an enolate.[26]
This field was revolutionized by the development of stable, safe, and effective N-F reagents. These compounds contain a nitrogen-fluorine bond where the nitrogen is part of an electron-withdrawing structure, making the attached fluorine atom electrophilic.[26]
Key reagents include:
-
Selectfluor® (F-TEDA-BF₄): A highly effective, commercially available, and easy-to-handle crystalline solid.[26][27][28]
-
N-Fluorobenzenesulfonimide (NFSI): Another widely used reagent for fluorinating a variety of carbon nucleophiles.[26]
Caption: Conceptual workflow of electrophilic fluorination of an enol ether.
Experimental Protocol: Electrophilic Fluorination of a Silyl Enol Ether
-
Setup: To a solution of the silyl enol ether in a suitable solvent (e.g., acetonitrile) at room temperature, add the electrophilic fluorinating agent (e.g., Selectfluor) in one portion.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the starting material is consumed, the reaction is quenched by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated under reduced pressure. The resulting crude α-fluoro ketone (which can be considered a type of fluorinated ether derivative) is then purified by column chromatography.
PART 4: Impact on Medicinal Chemistry and Drug Design
The incorporation of fluorinated ether moieties is a powerful strategy in modern drug discovery. The unique physicochemical properties of fluorine allow medicinal chemists to fine-tune molecules for optimal therapeutic performance.[6][4][5]
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450. Placing a fluorine atom or a fluorinated group (e.g., -OCHF₂, -OCF₃) at a metabolically vulnerable position can prevent oxidation, thereby increasing the drug's half-life and duration of action.[1][4]
-
Modulation of Lipophilicity: Fluorine substitution has a complex but predictable effect on lipophilicity, a key parameter governing a drug's absorption, distribution, metabolism, and excretion (ADMET) properties.[29] The highly lipophilic trifluoromethoxy (-OCF₃) group, for instance, can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[1][6]
-
Altered Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This can lower the pKa of nearby acidic or basic functional groups, altering the molecule's ionization state at physiological pH and thereby influencing its solubility and receptor binding.
-
Improved Binding Affinity: The polarized C-F bond can participate in favorable electrostatic interactions, including dipole-dipole interactions and hydrogen bonds, with amino acid residues in the target protein's binding pocket. This can lead to a significant increase in binding affinity and potency.[4]
The trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCF₂H) groups have become privileged motifs in medicinal chemistry due to their ability to confer these beneficial properties.[29]
Conclusion and Future Perspectives
The discovery of fluorinated ethers is a testament to scientific ingenuity, born from the need to control a dangerously reactive element and driven by the pursuit of safer materials and more effective medicines. From Frédéric Swarts' pioneering halogen exchange reactions to the development of modern anesthetics like sevoflurane and the environmentally conscious design of hydrofluoroethers, this class of compounds has consistently provided solutions to critical challenges.
The field continues to evolve rapidly. Current research focuses on developing more efficient, selective, and sustainable methods for C-F bond formation, including photoredox catalysis and late-stage fluorination techniques that allow for the introduction of fluorine at the final steps of a complex synthesis.[30][31][32] As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, novel fluorinated ethers will undoubtedly play a central role in the next generation of pharmaceuticals, agrochemicals, and advanced materials, continuing a legacy of discovery that began over a century ago.
References
-
Hydrofluoroether. Wikipedia. [Link]
-
Hydrofluoroether. Fact Index. [Link]
-
Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. [Link]
-
Hydrofluoroether (HFE) Chemical. Yuji America Corp - Yujichem. [Link]
-
Organofluorine chemistry. Wikipedia. [Link]
-
How do Hydrofluoroethers work?. Ecolink, Inc.. [Link]
-
-Fluorinated Ethers as "Exotic" Entity in Medicinal Chemistry. Ingenta Connect. [Link]
-
Frédéric Swarts Facts for Kids. Kiddle. [Link]
-
Frédéric Swarts. Wikiwand. [Link]
- Processes for the preparation of sevoflurane and desflurane.
-
Swarts, Frédéric Jean Edmond. Encyclopedia.com. [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. Fluorine Notes. [Link]
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
Scale-up of sevoflurane synthesis: selection of chemical route and influence of reagent characteristics. Scientific Electronic Library Online. [Link]
-
Electrophilic fluorination. Wikipedia. [Link]
-
Acute toxicity of fluorinated ether anesthetics: role of 2,2,2-trifluoroethanol and other metabolites. PubMed. [Link]
-
FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. Fluorine Notes. [Link]
-
Synthesis and Properties of Fluorinated Ethers with Fluorobenzene Rings. ACS Publications. [Link]
-
Ether in the developing world: rethinking an abandoned agent. National Institutes of Health. [Link]
-
Carbon–Fluorine Bond Formation. Harvard DASH. [Link]
-
Fluorine-Containing Inhalation Anesthetics: Chemistry, Properties and Pharmacology. PubMed. [Link]
-
The invention and development of enflurane, isoflurane, sevoflurane, and desflurane. PubMed. [Link]
-
Overview on the history of organofluorine chemistry from the viewpoint of material industry. J-STAGE. [Link]
-
Why do we use fluorinated carbons for anesthetics?. Reddit. [Link]
-
Pharmacology of Inhaled Anesthetics. Anesthesia Key. [Link]
-
Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
-
C–F Bond Formation for the Synthesis of Aryl Fluorides. National Institutes of Health. [Link]
-
FLUORINATED ETHERS. COMMUNICATION 3. PREPARATION OF FLUORINATED ETHERS BY ADDITION OF ALCOHOLS TO EPOXIDES, INTERACTION OF FLUOR. Fluorine Notes. [Link]
-
Reinvestigation of the Two-step Synthesis of Sevoflurane. National Institutes of Health. [Link]
-
Direct C–F Bond Formation Using Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Nucleophilic Fluorination. The Doyle Group - UCLA. [Link]
-
Sevoflurane. Wikipedia. [Link]
-
The Electrophilic Fluorination of Enol Esters Using. Amanote Research. [Link]
-
Frederic Swarts. Periodic Table of Videos, University of Nottingham. [Link]
-
Overview on the history of organofluorine chemistry from the viewpoint of material industry. J-STAGE. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Fluorinated Ethers of Cannabinol (CBN). MDPI. [Link]
-
C-Si bond formation via C-F bond cleavage. Research Communities by Springer Nature. [Link]
-
Groundbreaking Technique Develops Valuable Fluorinated Drug Compounds. AZoM. [Link]
-
Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]
-
Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. [Link]
-
Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. ACS Publications. [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. National Institutes of Health. [Link]
-
Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Fluorinated Ethers as “Exotic” Entity in Medic...: Ingenta Connect [ingentaconnect.com]
- 7. Hydrofluoroether - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Hydrofluoroether (HFE) Chemical - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 10. ecolink.com [ecolink.com]
- 11. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 12. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frédéric Swarts Facts for Kids [kids.kiddle.co]
- 14. wikiwand.com [wikiwand.com]
- 15. encyclopedia.com [encyclopedia.com]
- 16. reddit.com [reddit.com]
- 17. Fluorine-Containing Inhalation Anesthetics: Chemistry, Properties and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The invention and development of enflurane, isoflurane, sevoflurane, and desflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GB2547651A - Processes for the preparation of sevoflurane and desflurane - Google Patents [patents.google.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 22. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 23. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 24. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 25. ripublication.com [ripublication.com]
- 26. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 27. dash.harvard.edu [dash.harvard.edu]
- 28. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 32. pubs.acs.org [pubs.acs.org]
Biochemical interactions of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride.
An In-depth Technical Guide to the Biochemical Interactions of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride and its Environmental Hydrolysis Product
Executive Summary
This compound is a fluorinated intermediate primarily used in the synthesis of high-performance materials like perfluoropolyethers.[1] As a member of the per- and polyfluoroalkyl substances (PFAS) family, its potential for environmental persistence and biological interaction is of significant scientific interest.[1][2] This guide provides a detailed examination of its biochemical profile, emphasizing the critical and rapid hydrolysis of its acyl fluoride group to form 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA), a compound commonly known as GenX.[3][4] The narrative transitions from the immediate, direct reactivity of the parent compound to the systemic pharmacokinetic and toxicological profile of its more stable and environmentally relevant hydrolysis product. We will explore molecular-level interactions, metabolic fate, and detailed analytical methodologies, offering a comprehensive resource for researchers in toxicology, environmental science, and drug development.
Chemical Identity and Physicochemical Properties
This compound, also known as the hexafluoropropylene oxide (HFPO) dimer, is characterized by a highly reactive acyl fluoride functional group (-COF).[1] This group's reactivity is the defining feature of the parent compound's initial biochemical interactions. The strong electron-withdrawing nature of the extensive fluorination makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[1] This inherent instability, particularly in aqueous environments, is the primary catalyst for its transformation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2062-98-8 | [1] |
| Molecular Formula | C₆F₁₂O₂ | [1] |
| Molecular Weight | 332.04 g/mol | [1] |
| Common Synonyms | HFPO dimer, Perfluoro(2-methyl-3-oxahexanoyl) fluoride | [1] |
| Primary Reactive Group | Acyl Fluoride (-COF) | [1] |
The Critical Role of Hydrolysis: Transformation to HFPO-DA (GenX)
The most immediate and significant biochemical interaction of this compound upon contact with any biological system is its rapid hydrolysis. The acyl fluoride group readily reacts with water to yield the corresponding carboxylic acid, HFPO-DA (GenX), and hydrogen fluoride.[2][3]
This transformation is paramount for two reasons:
-
Transient Nature of the Parent Compound: The parent acyl fluoride is unlikely to persist long enough in biological matrices to exert systemic effects. Its interactions are localized to the point of entry and are immediate.
-
Formation of a Persistent Metabolite: The resulting product, HFPO-DA (GenX), is a stable and environmentally persistent compound that is responsible for the majority of the observed downstream biological activity.[4][5]
Therefore, any investigation into the biochemical impact of the parent compound must invariably focus on the well-documented effects of GenX.
Caption: Hydrolysis of the parent acyl fluoride to its stable carboxylic acid.
Direct Biochemical Interactions of the Acyl Fluoride
While hydrolysis is the dominant reaction, the high reactivity of the acyl fluoride group suggests a potential for direct covalent modification of biological macromolecules before hydrolysis occurs.[1] The electrophilic carbonyl carbon is a target for biological nucleophiles found in proteins, such as the amine groups of lysine residues or the hydroxyl groups of serine and threonine.
This reaction, a nucleophilic acyl substitution, would result in the acylation of the protein, forming a stable amide or ester linkage and releasing hydrogen fluoride. Such modifications could potentially alter protein structure and function, leading to acute, localized toxicity. However, due to the ubiquity of water in biological systems and the rapid rate of hydrolysis, these direct acylation events are likely to be minor pathways compared to the formation of HFPO-DA.
Caption: Hypothetical acylation of a protein by the acyl fluoride.
Systemic Biochemistry of the Hydrolysis Product, HFPO-DA (GenX)
Once formed, HFPO-DA dictates the systemic biochemical and toxicological profile. Its behavior has been evaluated in multiple species.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies in rats, mice, and cynomolgus monkeys have shown that HFPO-DA is rapidly and completely absorbed following oral exposure.[5][6] A critical finding from both in vivo and in vitro experiments is that the compound is not metabolized .[5][6] Its high stability, conferred by the strong carbon-fluorine bonds, prevents enzymatic degradation.[2]
Elimination is rapid and occurs almost exclusively via urine.[5][6] The elimination half-life varies between species, being significantly faster in rats than in mice.[6] This rapid, non-accumulative excretion is a key differentiator from legacy long-chain PFAS.[5]
Table 2: Comparative Pharmacokinetic Parameters of HFPO-DA
| Species | Route | Elimination Half-Life (β-phase) | Primary Excretion Route | Reference |
| Rat | Oral/IV | ~5 hours | Urine | [6] |
| Mouse | Oral/IV | ~20 hours | Urine | [6] |
| Cynomolgus Monkey | Oral/IV | Rapid, biphasic elimination | Urine | [6] |
Molecular-Level Interactions: PPAR Activation
At the molecular level, HFPO-DA has been observed to interact with peroxisome proliferator-activated receptors (PPARs).[1] PPARs are nuclear receptor proteins that act as transcription factors to regulate the expression of genes involved in lipid metabolism and energy homeostasis.[1] Activation of these receptors, particularly PPARα in the liver, is a known mode of action for many PFAS compounds and is linked to observed toxicological outcomes like liver enlargement and lipid profile alterations.
Caption: Proposed signaling pathway for HFPO-DA via PPAR activation.
Methodologies for Detection and Analysis
For researchers, accurate quantification is crucial. The analytical approach must be tailored to either the reactive parent compound or its stable hydrolysis product.
Analysis of the Parent Acyl Fluoride
Detecting the parent compound is challenging due to its reactivity.
-
Methodology: Gas Chromatography (GC) coupled with a mass spectrometer (MS) is a suitable technique, given the compound's volatility.[7][8]
-
Experimental Causality: Strict anhydrous conditions are mandatory during sample preparation and extraction to prevent premature hydrolysis. Derivatization may be required to improve stability and chromatographic performance.
Analysis of HFPO-DA (GenX)
Analysis of the stable hydrolysis product is more straightforward and widely performed.
-
Methodology: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying PFAS like GenX in biological and environmental matrices.
-
Experimental Causality: LC-MS/MS provides exceptional sensitivity and selectivity, allowing for detection at trace levels (ng/L to µg/L).[9] The use of an internal standard is critical to correct for matrix effects and ensure accuracy.
Experimental Protocol: Quantifying HFPO-DA in Plasma via LC-MS/MS
This protocol outlines a self-validating workflow for the robust quantification of HFPO-DA.
1. Sample Preparation (Protein Precipitation):
- Pipette 100 µL of plasma into a 1.5 mL polypropylene tube.
- Add 10 µL of an appropriate isotopically labeled internal standard. Rationale: The internal standard co-behaves with the analyte, correcting for variations in sample processing and instrument response.
- Add 300 µL of ice-cold methanol. Rationale: Methanol efficiently precipitates plasma proteins while keeping the polar analyte (HFPO-DA) in the supernatant.
- Vortex for 30 seconds, then centrifuge at 12,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Analysis:
- Chromatography: Use a C18 reverse-phase column. Employ a gradient elution with mobile phases of (A) water with ammonium acetate and (B) methanol. Rationale: The gradient separates the analyte from other matrix components, reducing ion suppression.
- Mass Spectrometry: Operate in negative electrospray ionization (ESI-) mode. Monitor specific precursor-to-product ion transitions for both HFPO-DA and its internal standard. Rationale: This high selectivity ensures that only the target analyte is being measured.
3. Quality Control (Self-Validation):
- Analyze a procedural blank, a zero sample (matrix without analyte), and a calibration curve with each batch.
- Include at least two levels of quality control (QC) samples (low and high concentrations) to verify the accuracy and precision of the analytical run.
start [label="Start:\nPlasma Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep [label="Sample Preparation\n(Protein Precipitation\nwith Methanol)"];
centrifuge [label="Centrifugation"];
transfer [label="Supernatant Transfer"];
lc [label="LC Injection &\nSeparation"];
ms [label="MS/MS Detection\n(Negative ESI)"];
data [label="Data Processing &\nQuantification"];
end [label="End:\nFinal Concentration", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> prep;
prep -> centrifuge;
centrifuge -> transfer;
transfer -> lc;
lc -> ms;
ms -> data;
data -> end;
}
Caption: Experimental workflow for the analysis of HFPO-DA in plasma.
References
- Benchchem. This compound | 2062-98-8.
- Smolecule. Buy this compound | 2062-98-8.
- Benchchem. 2,3,3,3-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy)propionyl fluoride.
-
Gannon, S. A., et al. (2016). Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. Toxicology, 340, 1-9. [Link]
-
PubChem. 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid. [Link]
-
US EPA. Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(trifluoromethoxy)-. [Link]
-
ATSDR. Analytical Methods. [Link]
-
PubChem. Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy)-. [Link]
-
ResearchGate. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. [Link]
-
Publications Office of the European Union. Overview on PFAS analytical methods. [Link]
Sources
- 1. This compound | 2062-98-8 | Benchchem [benchchem.com]
- 2. Buy this compound | 2062-98-8 [smolecule.com]
- 3. 2,3,3,3-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy)propionyl fluoride | 4089-57-0 | Benchchem [benchchem.com]
- 4. 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid | C6HF11O3 | CID 114481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 2927-83-5: 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)pro… [cymitquimica.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. pub.norden.org [pub.norden.org]
A Technical Guide to Characterizing the Interaction of Novel Ligands with Peroxisome Proliferator-Activated Receptors (PPARs): A Case Study with TPPF
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Peroxisome Proliferator-Activated Receptors (PPARs) are a family of ligand-activated transcription factors that serve as master regulators of lipid and glucose metabolism, cellular differentiation, and inflammation.[1][2] Comprising three isoforms—PPARα, PPARγ, and PPARβ/δ—they are critical therapeutic targets for metabolic diseases, including type 2 diabetes and dyslipidemia.[3][4][5] This guide provides a comprehensive framework for the characterization of a novel chemical entity, provisionally named TPPF (Test Phenyl-based PPAR-modulating Fragment), as a potential PPAR modulator. We will detail the requisite in vitro and cell-based assays, explain the causality behind experimental choices, and provide step-by-step protocols to rigorously define the binding affinity, isoform selectivity, and functional activity of TPPF. This document is intended to serve as a technical roadmap for researchers aiming to validate and characterize new small molecules targeting the PPAR signaling pathway.
Part 1: Foundational Understanding of the PPAR System
The PPAR Family: Isoforms and Physiological Roles
The PPAR family consists of three distinct isoforms, each with a unique tissue distribution and set of physiological functions:[1]
-
PPARα (alpha): Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, kidney, and skeletal muscle.[1][3] Its activation is central to the clearance of circulating lipids by upregulating genes involved in fatty acid uptake and β-oxidation.[3][6] Fibrate drugs, used to treat hypertriglyceridemia, are well-known PPARα agonists.[5]
-
PPARγ (gamma): Predominantly found in adipose tissue, with lower expression in the colon and macrophages.[1] It is a master regulator of adipogenesis (fat cell differentiation) and is crucial for enhancing insulin sensitivity and glucose uptake.[3][6] The thiazolidinedione (TZD) class of antidiabetic drugs are potent PPARγ agonists.[5][7]
-
PPARβ/δ (beta/delta): Ubiquitously expressed, with particularly high levels in the brain, skin, and adipose tissue.[1] It is involved in fatty acid oxidation, particularly in skeletal muscle, and also plays roles in cell proliferation and wound healing.[3][6]
The Canonical PPAR Signaling Pathway
PPARs function as ligand-dependent transcription factors.[8] Their mechanism of action follows a well-defined pathway, which is essential to understand when designing functional assays.
-
Ligand Binding: Endogenous ligands (e.g., fatty acids, eicosanoids) or synthetic agonists (like TPPF) enter the cell and bind to the Ligand Binding Domain (LBD) of a specific PPAR isoform.[9][10]
-
Conformational Change & Heterodimerization: Ligand binding induces a conformational change in the PPAR protein. This change facilitates the dissociation of corepressor proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR).[1][7][10]
-
DNA Binding: The PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[1][8] A PPRE typically consists of a direct repeat of the sequence AGGTCA separated by one nucleotide (DR-1).[11]
-
Transcriptional Activation: Upon binding to the PPRE, the complex recruits a suite of coactivator proteins (e.g., SRC-1, CBP/p300).[10][12] These coactivators possess histone acetyltransferase (HAT) activity, which remodels chromatin, making the DNA more accessible for transcription by RNA polymerase II, ultimately leading to the expression of target genes.[7]
}
Canonical PPAR Signaling Pathway.
Part 2: Experimental Characterization of TPPF
To fully characterize the interaction of TPPF with PPARs, a tiered approach is recommended, moving from direct biochemical binding assays to cell-based functional assays and finally to downstream target gene analysis.
Tier 1: In Vitro Binding and Affinity Assays
Scientific Rationale: The first critical question is whether TPPF physically interacts with any of the PPAR isoforms and with what affinity. These assays are performed in a cell-free system to isolate the direct ligand-receptor interaction without confounding cellular factors. High affinity and isoform selectivity are often desirable characteristics for a therapeutic candidate.
Protocol: Competitive Radioligand Binding Assay
This is a gold-standard method to determine the binding affinity (Ki) of a test compound.
-
Principle: This assay measures the ability of an unlabeled test compound (TPPF) to compete with a known high-affinity radiolabeled ligand (e.g., ³H-rosiglitazone for PPARγ) for binding to the PPAR Ligand Binding Domain (LBD). The amount of radioactivity detected is inversely proportional to the affinity of the test compound.
-
Step-by-Step Methodology:
-
Reagents & Materials:
-
Recombinant human PPARα, γ, and β/δ LBD proteins.
-
Radiolabeled ligand (e.g., ³H-rosiglitazone for PPARγ, ³H-GW501516 for PPARβ/δ).
-
Unlabeled test compound (TPPF) stock solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM DTT).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and a microplate scintillation counter.
-
-
Assay Setup:
-
Prepare serial dilutions of TPPF (e.g., from 1 nM to 100 µM).
-
In each well of the 96-well plate, add a fixed concentration of the PPAR LBD protein.
-
Add a fixed concentration of the radiolabeled ligand.
-
Add the varying concentrations of TPPF. Include control wells for total binding (no TPPF) and non-specific binding (excess unlabeled known ligand).
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 4°C) for a sufficient time (e.g., 2-4 hours) to reach binding equilibrium.
-
Separation: Rapidly filter the contents of the wells through the filter plate to separate protein-bound radioligand from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Detection: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of TPPF. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value (the concentration of TPPF that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Tier 2: Cell-Based Functional Reporter Assays
Scientific Rationale: A binding event does not guarantee a functional response. Reporter assays are essential to determine whether TPPF acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal activity). These assays are conducted in living cells, providing a more physiologically relevant context.
Protocol: Luciferase Reporter Gene Assay
-
Principle: This assay utilizes a plasmid vector containing a PPRE sequence upstream of a reporter gene, typically firefly luciferase. Cells are co-transfected with this reporter plasmid and a plasmid expressing the full-length PPAR isoform of interest. If TPPF activates the PPAR, the PPAR-RXR complex will bind the PPRE and drive the expression of luciferase, which can be quantified by measuring light output after adding a substrate (luciferin).
-
Step-by-Step Methodology:
-
Cell Culture & Transfection:
-
Culture a suitable cell line (e.g., HEK293T or CV-1) in appropriate media.
-
Co-transfect the cells with three plasmids:
-
An expression vector for the desired full-length human PPAR isoform (α, γ, or β/δ).
-
A reporter plasmid containing a PPRE-driven firefly luciferase gene.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.
-
-
-
Compound Treatment: After allowing 24 hours for gene expression, replace the media with media containing serial dilutions of TPPF (e.g., from 1 nM to 100 µM). Include a positive control (a known potent agonist like Rosiglitazone for PPARγ) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 18-24 hours to allow for transcriptional activation and reporter protein accumulation.
-
Lysis & Detection:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Use a dual-luciferase assay system. First, add the firefly luciferase substrate and measure luminescence. Second, add the Renilla luciferase substrate (which quenches the firefly signal) and measure luminescence again.
-
-
Data Analysis:
-
Calculate the relative light units (RLU) by normalizing the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the fold activation (RLU of treated sample / RLU of vehicle control) against the log concentration of TPPF.
-
Use non-linear regression to determine the EC50 (effective concentration for 50% maximal activation) and the maximum efficacy (Emax) relative to the positive control.
-
To test for antagonism, co-treat cells with a fixed concentration of a known agonist and varying concentrations of TPPF. A decrease in the agonist-induced signal indicates antagonism.[13]
-
-
}
Experimental Workflow for TPPF Characterization.
Tier 3: Analysis of Endogenous Target Gene Expression
Scientific Rationale: While reporter assays are powerful, they rely on artificial constructs. The ultimate proof of PPAR activation is the modulation of its known, endogenous target genes in a biologically relevant cell type. This step validates the findings from the reporter assay in a more physiological context.
Protocol: Quantitative PCR (qPCR) for Target Gene mRNA Levels
-
Principle: This technique measures the mRNA levels of specific PPAR target genes. An increase (for an agonist) or decrease (for an antagonist blocking a tonic signal) in the mRNA levels of genes like FABP4 or CD36 in adipocytes (for PPARγ) or CPT1A in hepatocytes (for PPARα) confirms the functional activity of TPPF on the native cellular machinery.
-
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Select a cell line relevant to the PPAR isoform of interest (e.g., 3T3-L1 adipocytes for PPARγ, HepG2 hepatocytes for PPARα).
-
Differentiate cells if necessary (e.g., 3T3-L1 preadipocytes to mature adipocytes).
-
Treat the cells with TPPF at various concentrations (typically around its EC50 value determined from the reporter assay) for a suitable time (e.g., 6-24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).
-
Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).
-
Reverse transcribe a fixed amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing cDNA, forward and reverse primers for the target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).
-
Run the reaction on a qPCR instrument. The instrument will monitor the fluorescence increase in real-time as the DNA is amplified.
-
-
Data Analysis:
-
The instrument software will generate a Ct (cycle threshold) value for each reaction, which is the cycle number at which the fluorescence crosses a defined threshold.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression relative to the vehicle-treated control using the 2^-ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
-
-
Part 3: Data Interpretation and Summary
The culmination of these experiments is a comprehensive profile of TPPF's interaction with the PPARs. The quantitative data should be summarized for clear comparison.
Table 1: Summary of TPPF's Pharmacological Profile on PPARs
| Parameter | PPARα | PPARγ | PPARβ/δ | Reference Method |
| Binding Affinity (Ki, nM) | Value | Value | Value | Radioligand Binding Assay |
| Functional Activity | Agonist/Antagonist | Agonist/Antagonist | Agonist/Antagonist | Luciferase Reporter Assay |
| Potency (EC50, nM) | Value | Value | Value | Luciferase Reporter Assay |
| Efficacy (% of Control) | Value | Value | Value | Luciferase Reporter Assay |
| Target Gene Modulation | ↑/↓ CPT1A | ↑/↓ FABP4 | ↑/↓ ADRP | qPCR |
Note: Values are hypothetical and would be filled in with experimental results.
References
-
Title: PPAR Signaling | Source: GeneGlobe - QIAGEN | URL: [Link]
-
Title: Endocrine system - PPAR signaling pathway | Source: Immunoway | URL: [Link]
-
Title: PPAR Signaling Pathway | Source: Creative Diagnostics | URL: [Link]
-
Title: PPAR signaling pathway | Source: Cusabio | URL: [Link]
-
Title: Peroxisome proliferator-activated receptor | Source: Wikipedia | URL: [Link]
-
Title: It takes two peroxisome proliferator-activated receptors (PPAR-β/δ and PPAR-γ) to tango idiopathic pulmonary fibrosis | Source: National Institutes of Health (PMC) | URL: [Link]
-
Title: Ligand-Dependent Interaction of PPARδ With T-Cell Protein Tyrosine Phosphatase 45 Enhances Insulin Signaling | Source: ResearchGate | URL: [Link]
-
Title: Parsing the Role of PPARs in Macrophage Processes | Source: Frontiers in Immunology | URL: [Link]
-
Title: Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present) | Source: PubMed | URL: [Link]
-
Title: Toxicology of Ligands for Peroxisome Proliferator-Activated Receptors (PPAR) | Source: Oxford Academic | URL: [Link]
-
Title: Cooperative Cobinding of Synthetic and Natural Ligands to the Nuclear Receptor PPARγ | Source: American Chemical Society Publications | URL: [Link]
-
Title: From Apo to Ligand-Bound: Unraveling PPARγ-LBD Conformational Shifts via Advanced Molecular Dynamics | Source: National Institutes of Health (PMC) | URL: [Link]
-
Title: PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation | Source: PubMed Central (PMC) | URL: [Link]
-
Title: Ligand-Regulated Heterodimerization of Peroxisome Proliferator-Activated Receptor α with Liver X Receptor α | Source: American Chemical Society Publications | URL: [Link]
-
Title: Binding of Per- and Polyfluoro-alkyl Substances to Peroxisome Proliferator-Activated Receptor Gamma | Source: National Institutes of Health (PMC) | URL: [Link]
-
Title: PPAR agonist | Source: Wikipedia | URL: [Link]
-
Title: Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases | Source: National Institutes of Health VideoCast | URL: [Link]
-
Title: The metabolic syndrome, thiazolidinediones, and implications for intersection of chronic and inflammatory disease | Source: PubMed Central (PMC) | URL: [Link]
-
Title: [Peroxisome proliferator-activated receptor(PPAR)--structure, function, tissue distribution, gene expression] | Source: PubMed | URL: [Link]
-
Title: What are PPAR antagonists and how do they work? | Source: Patsnap Synapse | URL: [Link]
-
Title: Peroxisome proliferator-activated receptors: a family of lipid-activated transcription factors | Source: PubMed | URL: [Link]
-
Title: PPARα/γ agonists and antagonists differently affect hepatic lipid metabolism, oxidative stress and inflammatory cytokine production in steatohepatitic rats | Source: PubMed | URL: [Link]
-
Title: Peroxisome Proliferator-Activated Receptor Alpha Target Genes | Source: PubMed Central (PMC) | URL: [Link]
Sources
- 1. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
- 2. Peroxisome proliferator-activated receptors: a family of lipid-activated transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Peroxisome proliferator-activated receptor agonists and antagonists: a patent review (2014-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPAR agonist - Wikipedia [en.wikipedia.org]
- 6. PPAR signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 7. m.youtube.com [m.youtube.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Peroxisome proliferator-activated receptor(PPAR)--structure, function, tissue distribution, gene expression] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are PPAR antagonists and how do they work? [synapse.patsnap.com]
Environmental fate and transport of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride.
An In-depth Technical Guide to the Environmental Fate and Transport of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl Fluoride
Authored by: Gemini, Senior Application Scientist
Introduction
This compound, a member of the expansive per- and polyfluoroalkyl substances (PFAS) family, is a synthetic compound utilized as a reagent and an intermediate in the synthesis of high-performance fluorinated polymers.[1] Its chemical structure, characterized by a tetrafluorinated propanoyl group and a perfluoropropoxy moiety, imparts a high degree of stability.[1] However, the environmental behavior of this compound is of increasing interest due to the persistence and potential toxicity of PFAS compounds. This guide provides a comprehensive technical overview of the environmental fate and transport of this compound, with a critical focus on its transformation and the subsequent environmental pathways of its degradation products.
Physicochemical Properties
A fundamental understanding of a compound's physicochemical properties is essential to predict its environmental distribution and persistence. The properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C6F12O2 | [1] |
| Molecular Weight | 331.97 g/mol | [1] |
| IUPAC Name | 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride | [1] |
| Water Solubility | 0.60 mg/L | [2] |
| Boiling Point | 40–56 °C | [2] |
Environmental Degradation Pathways
The environmental persistence of this compound is primarily dictated by its susceptibility to hydrolysis. Other degradation pathways, such as photolysis and biodegradation, are considered less significant for this class of compounds due to the strength of the carbon-fluorine bond.
Hydrolysis: The Primary Transformation Pathway
The most critical environmental fate process for this compound is its hydrolysis in the presence of water. This reaction yields two primary products: 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (commonly known as GenX) and hydrogen fluoride (HF).[3] The rate of this hydrolysis is expected to be dependent on pH.[3]
The significance of this transformation cannot be overstated, as the environmental fate and transport of the parent compound are intrinsically linked to the properties and behavior of its more stable and water-soluble hydrolysis product, GenX.
Caption: Hydrolysis of this compound.
Photodegradation
Direct photolysis of perfluorinated compounds in aqueous environments is generally not a significant degradation pathway. The carbon-fluorine bonds are highly stable and resistant to cleavage by environmentally relevant wavelengths of solar radiation. While indirect photolytic processes involving reactive species like hydroxyl radicals can occur, the overall contribution to the degradation of this compound is expected to be minimal compared to hydrolysis.
Biodegradation
The microbial degradation of highly fluorinated compounds is notoriously slow and often incomplete.[4] The strong carbon-fluorine bonds are a significant barrier to enzymatic attack.[4] While some microorganisms have been shown to biodegrade certain fluorinated substances, significant mineralization of compounds like this compound under typical environmental conditions is unlikely.[5] Research into the biodegradation of PFAS is ongoing, but it is not considered a primary fate process for this compound.
Environmental Transport and Mobility
The transport and mobility of this compound and its primary degradation product, GenX, are governed by their partitioning behavior between air, water, and soil.
Atmospheric Transport
With a boiling point range of 40-56°C, this compound has the potential to volatilize into the atmosphere.[2] Once in the gas phase, it can undergo long-range atmospheric transport. The rate of hydrolysis in the atmosphere, influenced by humidity, will be a key factor in its atmospheric lifetime.[3]
Mobility in Soil and Water
The mobility of a contaminant in the subsurface is largely influenced by its water solubility and its tendency to sorb to soil organic matter and mineral surfaces.
-
Parent Compound: With a low water solubility of 0.60 mg/L, this compound is expected to have limited mobility in water and may preferentially partition to soil or sediment.[2]
-
GenX (Hydrolysis Product): In contrast, GenX is significantly more water-soluble (>1,000 mg/L).[2] This high water solubility suggests that GenX will be highly mobile in soil and readily transported with groundwater flow, posing a greater risk of contaminating water resources.[2]
Caption: Conceptual model of environmental transport and transformation.
Bioaccumulation and Ecotoxicity
The potential for a substance to accumulate in living organisms and exert toxic effects is a critical aspect of its environmental risk assessment.
Bioaccumulation
Studies on the hydrolysis product, GenX, have demonstrated its potential for bioaccumulation in plants.[6][7] Research on Arabidopsis thaliana and Nicotiana benthamiana showed that both plants accumulated GenX, leading to reductions in biomass and root growth in a dose-dependent manner.[6][7] The bioaccumulation factors were found to be species-dependent.[6][7] The lipophilicity of this compound suggests it may integrate into lipid membranes, potentially altering their function.[1]
Ecotoxicity
The toxicity of this compound is an area of active investigation. The U.S. Environmental Protection Agency (EPA) has issued an order for the development of more comprehensive toxicity data for this compound.[3] The hydrolysis product, GenX, has been shown to exhibit hepatotoxicity and carcinogenicity in rodent studies.[2] Exposure to GenX in plants has been observed to reduce chlorophyll content and increase oxidative stress.[6][7]
Experimental Protocols
Protocol 1: Determination of Hydrolysis Rate
This protocol is adapted from OECD Guideline 111: Hydrolysis as a Function of pH.
Objective: To determine the rate of hydrolysis of this compound at different pH values representative of environmental conditions.
Methodology:
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Spiking: Add a known concentration of this compound to each buffer solution in sealed, light-protected vessels.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals, collect aliquots from each vessel.
-
Analysis: Analyze the concentration of the parent compound and its hydrolysis product (GenX) in each aliquot using a suitable analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the concentration of the parent compound versus time for each pH. Determine the first-order rate constant (k) and the half-life (t₁/₂) of hydrolysis at each pH.
Caption: Workflow for determining the hydrolysis rate.
Protocol 2: Soil-Water Partitioning (Batch Equilibrium)
This protocol is based on OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method.
Objective: To determine the soil-water partition coefficient (Kd) of this compound and its hydrolysis product, GenX.
Methodology:
-
Soil Characterization: Select and characterize representative soil samples (e.g., determine organic carbon content, pH, texture).
-
Solution Preparation: Prepare aqueous solutions of known concentrations of the parent compound and GenX.
-
Equilibration: Add a known mass of soil to each solution in centrifuge tubes. Shake the tubes for a predetermined time (e.g., 24 hours) to reach equilibrium.
-
Separation: Centrifuge the tubes to separate the soil from the aqueous phase.
-
Analysis: Measure the concentration of the test substance in the aqueous phase.
-
Calculation: Calculate the amount of substance sorbed to the soil by difference. Determine the Kd value as the ratio of the concentration in the soil to the concentration in the water at equilibrium.
Conclusion
The environmental fate and transport of this compound are dominated by its rapid hydrolysis to form the more persistent and mobile compound, GenX. While the parent compound may exhibit some degree of atmospheric transport, its presence in soil and water is likely to be transient. The primary environmental concern, therefore, stems from the high water solubility and mobility of GenX, which can lead to widespread contamination of water resources. The demonstrated bioaccumulation potential and ecotoxicity of GenX in plant species further highlight the need for careful management and monitoring of this class of PFAS compounds. Future research should focus on elucidating the long-term environmental impacts of GenX and developing effective remediation strategies.
References
-
PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]- (CAS 2641-34-1). Retrieved from [Link]
-
PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy)propanoic acid. Retrieved from [Link]
-
PubMed. (2020). Accumulation and phytotoxicity of perfluorooctanoic acid and 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate in Arabidopsis thaliana and Nicotiana benthamiana. Retrieved from [Link]
-
ResearchGate. (2020). Accumulation and phytotoxicity of perfluorooctanoic acid and 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate in Arabidopsis thaliana and Nicotiana benthamiana. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Order under Section 4 of the Toxic Substances Control Act (TSCA) Chemical Substance Subject to this Order. Retrieved from [Link]
- Google Patents. (n.d.). CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.
-
ResearchGate. (n.d.). Predicting the biodegradation products of perfluorinated chemicals using CATABOL. Retrieved from [Link]
-
ResearchGate. (2022). Mobility of Fluoride and Fluorocarbons in the Soil. Retrieved from [Link]
-
PubMed. (2017). Aerobic biodegradation of 2 fluorotelomer sulfonamide-based aqueous film-forming foam components produces perfluoroalkyl carboxylates. Retrieved from [Link]
-
PubChem. (n.d.). Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy)-. Retrieved from [Link]
Sources
- 1. Buy this compound | 2062-98-8 [smolecule.com]
- 2. This compound | 2062-98-8 | Benchchem [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Accumulation and phytotoxicity of perfluorooctanoic acid and 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate in Arabidopsis thaliana and Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule and Its Context
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride, a key fluorinated intermediate, presents unique challenges and opportunities in chemical synthesis and material science.[1] Known also as perfluoro(2-methyl-3-oxahexanoyl) fluoride or as the hexafluoropropylene oxide (HFPO) dimer acyl fluoride, this compound (CAS No. 2062-98-8) is a critical building block in the synthesis of high-performance materials like perfluoropolyethers (PFPEs), which are valued in the aerospace and electronics industries for their stability and lubricating properties.[1]
This guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Given the scarcity of publicly available quantitative solubility data for this specific intermediate, this document emphasizes the theoretical principles governing its solubility, the critical importance of solvent stability, and provides robust experimental protocols for researchers to determine solubility in their own laboratory settings.
It is crucial to distinguish this acyl fluoride from its more widely discussed carboxylic acid analogue, hexafluoropropylene oxide dimer acid (HFPO-DA), the parent acid of the compound known by the trade name GenX. While structurally related, the terminal acyl fluoride group imparts significantly different chemical properties, including reactivity and solubility, which are the focus of this guide.
Physicochemical Properties at a Glance
A foundational understanding of the molecule's physical and chemical properties is essential for predicting its behavior in various solvents.
| Property | Value | Source |
| Molecular Formula | C₆F₁₂O₂ | [1] |
| Molecular Weight | 332.04 g/mol | [1] |
| CAS Number | 2062-98-8 | [1] |
| Structure | A tetrafluorinated propanoyl group linked to a perfluoropropoxy moiety. | [1] |
| Key Feature | Highly fluorinated structure with a reactive acyl fluoride group. |
Theoretical Framework for Solubility
The solubility of this compound is governed by the principle of "like dissolves like," but with the nuances characteristic of highly fluorinated compounds.
The Dominance of Fluorophilicity: The extensive fluorination of the molecule results in a low polarizability and weak intermolecular van der Waals forces. This makes it "fluorophilic," meaning it will preferentially dissolve in solvents that are also highly fluorinated. Solvents such as perfluorinated ethers or fluorinated hydrocarbons are recommended to maintain both solubility and stability.[1]
Polarity and Hydrogen Bonding: The presence of the ether linkage and the carbonyl group in the acyl fluoride introduces some polarity. However, the molecule lacks hydrogen bond-donating capabilities. Therefore, its solubility in protic solvents like alcohols is expected to be limited. While it may show some affinity for polar aprotic solvents, the high degree of fluorination will likely be the dominating factor.
The Acyl Fluoride Group: The acyl fluoride group is a reactive functional group susceptible to nucleophilic attack. This has significant implications for solvent selection, as protic or nucleophilic solvents (e.g., water, alcohols, amines) can react with the compound, leading to degradation rather than simple dissolution.
Solvent Selection and Stability: A Critical Consideration
The choice of solvent for this compound is not merely a question of solubility but also of chemical stability. The acyl fluoride functional group is sensitive to hydrolysis and can react with other nucleophiles.[2]
Recommended Solvents:
-
Fluorinated Solvents: Perfluorohexanes, perfluorooctanes, and fluorinated ethers are the ideal choice. They are chemically inert towards the acyl fluoride and share a similar "fluorophilic" nature, maximizing the likelihood of high solubility.
-
Aprotic, Non-Nucleophilic Solvents: Dry, aprotic solvents such as anhydrous diethyl ether or dichloromethane may also be suitable. However, their efficacy should be experimentally verified, and rigorous exclusion of moisture is paramount.
Solvents to Approach with Caution:
-
Polar Aprotic Solvents: While often used in organic synthesis, solvents like dimethyl sulfoxide (DMSO), acetone, and acetonitrile have been shown to cause rapid degradation of the related HFPO-DA. Similar instability can be anticipated with the more reactive acyl fluoride.
-
Protic Solvents: Water, alcohols, and primary or secondary amines will react with the acyl fluoride, leading to hydrolysis or amidation. These should be avoided unless a reaction is intended.
Experimental Determination of Solubility: A Self-Validating Protocol
Given the lack of standardized solubility data, researchers must rely on robust experimental methods. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.
The Shake-Flask Method for Equilibrium Solubility
This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
Materials:
-
This compound
-
Selected anhydrous organic solvent(s)
-
Thermostatically controlled shaker or agitator
-
Inert, sealable vials (e.g., glass with PTFE-lined caps)
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and calibrated pipettes
-
Appropriate analytical instrument for quantification (e.g., Gas Chromatography with Mass Spectrometry (GC-MS) or ¹⁹F NMR)
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the chosen anhydrous solvent in a sealed vial. "Excess" means that undissolved solid or liquid should be visible after equilibration.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solute settle. Centrifugation at the same temperature can be used to accelerate this process.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the undissolved solute.
-
Dilution: Accurately dilute the aliquot of the saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method. ¹⁹F NMR is particularly well-suited for fluorinated compounds, using a known concentration of a stable fluorinated compound as an internal standard. GC-MS can also be effective.
-
Calculation: Calculate the solubility from the measured concentration in the diluted sample, accounting for the dilution factor. The result is typically expressed in g/L or mol/L.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: A flowchart of the shake-flask method for determining equilibrium solubility.
Conclusion and Future Directions
For researchers requiring precise solubility data, the detailed shake-flask protocol provided in this guide offers a robust and self-validating methodology. Future work in this area should focus on the systematic determination and publication of the solubility of this and other important fluorinated intermediates in a range of standard organic solvents to create a valuable resource for the scientific community.
References
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
Sources
Methodological & Application
Application Notes and Protocols: Tetraphenylporphyrin (TPPF) in Advanced Polymer Science
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylporphyrin (TPPF), a synthetic heterocyclic compound, has emerged as a cornerstone in the development of advanced functional polymers.[1] Structurally, TPPF is a hydrophobic, symmetrically substituted porphyrin that is readily synthesized, making it an ideal and versatile building block for complex macromolecular architectures.[1] Its intrinsic properties—notably a strong Soret absorption band around 419 nm and multiple Q-bands in the visible spectrum—position it as a highly efficient photoactive molecule.[1]
The limitations of free TPPF, such as poor solubility in aqueous media and a tendency to aggregate, have historically constrained its application in biological contexts.[2][3] However, the integration of TPPF into polymer systems—either through covalent bonding as a monomer or through encapsulation as a guest molecule—masterfully circumvents these challenges. This synergy unlocks a vast potential for creating sophisticated materials with tailored properties. This guide provides an in-depth exploration of TPPF's applications in advanced polymer science, focusing on its dual role as a premier photosensitizer for therapeutic applications and as a rigid structural monomer for creating highly functional porous polymers. We will provide field-proven insights into the causality behind experimental design, detailed step-by-step protocols, and the necessary characterization frameworks to validate these systems.
Part 1: TPPF as a Photosensitizer in Polymer Systems
The most prominent application of TPPF in polymer science is leveraging its exceptional photosensitizing capabilities. When integrated into a polymer matrix, TPPF can be transformed into a highly effective agent for photodynamic therapy (PDT), a non-invasive treatment modality that uses light to activate a photosensitizer, leading to the destruction of target cells.[4][5][6]
The Principle of Polymer-Enhanced Photodynamic Therapy (PDT)
PDT operates on a simple yet powerful principle: a photosensitizer absorbs light energy and transfers it to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂).[6][7] These ROS induce oxidative stress, leading to apoptosis and necrosis in nearby cells.[7] TPPF and its metallated derivatives, such as Zinc Tetraphenylporphyrin (ZnTPP), are ideal for this role due to their high stability, efficient absorption of visible light, and a long-lived triplet state that facilitates energy transfer to oxygen.[2][3]
The primary challenge in clinical PDT is the effective delivery of the hydrophobic photosensitizer to the target tissue. Free porphyrins tend to aggregate in aqueous biological environments, which significantly quenches their photoactivity and reduces the quantum yield of singlet oxygen.[2][3] Polymeric carriers, such as nanoparticles and micelles, provide an elegant solution. By encapsulating or covalently linking TPPF within a polymer scaffold, we can:
-
Enhance Bioavailability: Improve the solubility and stability of TPPF in biological media.[8]
-
Prevent Aggregation: Isolate individual TPPF molecules within the polymer matrix, preserving their photodynamic efficiency.[2]
-
Enable Targeted Delivery: Functionalize the polymer surface with ligands (e.g., antibodies, peptides) to achieve specific accumulation in target cells or tissues, thereby minimizing off-target toxicity.[8][9]
-
Achieve Controlled Release: Design stimuli-responsive polymer systems that release the photosensitizer or become activated only in response to specific triggers within the target environment, such as changes in pH or temperature.[10][11]
Caption: Mechanism of Photodynamic Therapy using a TPPF-Polymer Nanoparticle.
Protocol 1: Synthesis of TPPF-Doped Conjugated Polymer Nanoparticles
This protocol details the fabrication of photosensitizer-doped nanoparticles using a reprecipitation method, where a conjugated polymer acts as both the host matrix and an energy donor to enhance the photophysical properties of TPPF.[12]
Rationale: The conjugated polymer, poly[9,9-dibromohexylfluorene-2,7-ylenethylene-alt-1,4-(2,5-dimethoxy)phenylene] (PFEMO), is chosen for its ability to enhance the two-photon excitation of TPPF, enabling deeper tissue penetration for PDT.[12] A polyoxyethylene nonylphenylether (CO-520) is incorporated to ensure nanoparticle stability in aqueous solutions.[12]
Materials:
-
Tetraphenylporphyrin (TPPF)
-
Conjugated Polymer (PFEMO)
-
Polyoxyethylene nonylphenylether (CO-520)
-
Tetrahydrofuran (THF), analytical grade
-
Deionized water
Equipment:
-
Ultrasonic bath
-
Magnetic stirrer
-
Syringe pump and syringe filter (0.22 µm)
-
Dynamic Light Scattering (DLS) for size analysis
-
Transmission Electron Microscope (TEM) for morphology
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of PFEMO (1 mg/mL), TPPF (0.2 mg/mL), and CO-520 (1 mg/mL) in THF.
-
Mixing: In a glass vial, mix 100 µL of the PFEMO stock solution with 20 µL of the TPPF stock solution. This creates the organic phase.
-
Causality Note: The ratio of polymer to TPPF is critical. A high concentration of TPPF can lead to aggregation within the nanoparticle, quenching its fluorescence and reducing ROS generation.
-
-
Reprecipitation: Vigorously stir 2 mL of deionized water on a magnetic stirrer. Inject the organic phase mixture (120 µL) rapidly into the water. The solution should immediately turn cloudy, indicating nanoparticle formation.
-
Causality Note: Rapid injection into a non-solvent (water) forces the hydrophobic polymer and TPPF to precipitate out of the solution, forming nanoparticles. The stirring rate influences the final particle size.
-
-
Stabilizer Addition: To the nanoparticle suspension, add 20 µL of the CO-520 stock solution while stirring.
-
Causality Note: The surfactant CO-520 adsorbs to the nanoparticle surface, providing steric stabilization and preventing aggregation in the aqueous medium.
-
-
Solvent Removal & Purification: Sonicate the suspension for 2 minutes to ensure homogeneity. Then, allow the THF to evaporate by stirring the solution open to the air in a fume hood for at least 2 hours.
-
Characterization:
-
Filter the final suspension through a 0.22 µm syringe filter to remove any large aggregates.
-
Analyze the hydrodynamic diameter and size distribution using Dynamic Light Scattering (DLS).
-
Visualize the nanoparticle morphology and confirm size using Transmission Electron Microscopy (TEM).
-
Confirm TPPF encapsulation using UV-Vis and fluorescence spectroscopy. Successful encapsulation is indicated by the characteristic Soret and Q-bands of TPPF in the nanoparticle absorption spectrum.[13]
-
Caption: Experimental Workflow for Synthesis of TPPF-Doped Nanoparticles.
Protocol 2: Quantification of Singlet Oxygen Generation
A key validation step for any PDT agent is to confirm its ability to generate singlet oxygen upon irradiation. This protocol uses an indirect method based on the chemical quenching of 1,3-Diphenylisobenzofuran (DPBF), a scavenger that reacts specifically with ¹O₂.[3]
Rationale: DPBF has a strong absorbance at approximately 415 nm. Upon reaction with singlet oxygen, it is converted to a non-absorbing product. By monitoring the decrease in DPBF absorbance over time during irradiation, the rate of ¹O₂ generation can be quantified.[3]
Materials:
-
TPPF-polymer nanoparticle suspension (from Protocol 1)
-
1,3-Diphenylisobenzofuran (DPBF)
-
Dimethylformamide (DMF) or other suitable solvent
-
Quartz cuvette
-
Light source with a specific wavelength (e.g., 590 nm LED or filtered lamp)[3]
Equipment:
-
UV-Vis Spectrophotometer
-
Light source with controlled intensity
Procedure:
-
Sample Preparation: In a quartz cuvette, add 2 mL of the TPPF-polymer nanoparticle suspension. Add a small aliquot of a concentrated DPBF stock solution (in DMF) to achieve an initial absorbance of ~1.0 at 415 nm. Mix thoroughly.
-
Baseline Measurement: Record the initial UV-Vis absorption spectrum of the mixture from 350 nm to 700 nm. This is the t=0 measurement.
-
Irradiation and Measurement:
-
Place the cuvette in a fixed position and irradiate it with the light source.
-
At fixed time intervals (e.g., every 30 seconds), briefly stop the irradiation and immediately record the UV-Vis spectrum.
-
Causality Note: It is crucial to use a control sample containing only DPBF and a blank polymer sample (without TPPF) to ensure that the observed decay is due to the photosensitizing action of TPPF and not direct photobleaching of DPBF by the light source.
-
-
Data Analysis:
-
Plot the absorbance of DPBF at 415 nm as a function of irradiation time.
-
A decrease in absorbance indicates the consumption of DPBF and therefore the generation of singlet oxygen.
-
The initial rate of decay can be used to compare the relative ¹O₂ generation efficiency of different photosensitizer formulations.
-
Part 2: TPPF as a Structural Monomer in Advanced Polymers
Beyond its role as a photoactive guest, the rigid and planar geometry of the TPPF macrocycle makes it an excellent monomer for the synthesis of highly robust and porous polymer networks.[14][15]
Principle: TPPF-Based Porous Organic Polymers (POPs)
Porous Organic Polymers (POPs) are a class of materials characterized by high surface areas, tunable pore sizes, and exceptional stability. When TPPF is used as a core building block, its four phenyl groups provide multiple reaction sites for cross-linking.[14][15] Synthesis methods like the Friedel-Crafts alkylation reaction can be used to connect TPPF monomers with external cross-linkers, creating a rigid, three-dimensional, hyper-crosslinked polymer network.[14][15]
The resulting TPPF-based polymers possess unique features:
-
High Surface Area: The rigid structure prevents the polymer network from collapsing, resulting in permanent porosity and BET surface areas that can exceed 900 m²/g.[15]
-
Inherent Functionality: The porphyrin core contains nitrogen atoms that can act as binding sites for gases like CO₂ or can be metalated to introduce catalytic activity.[14][16]
-
Exceptional Stability: The robust aromatic framework provides high thermal and chemical stability.[16]
Caption: Synthesis of a TPPF-Based Hyper-Crosslinked Polymer.
Protocol 3: Synthesis of a TPPF-Based Hyper-Crosslinked Polymer
This protocol describes a general method for synthesizing a porous TPPF-based polymer via a Friedel-Crafts alkylation reaction, suitable for applications in gas capture.[14][15]
Rationale: The Friedel-Crafts reaction, catalyzed by a Lewis acid like FeCl₃, creates strong methylene bridges between the phenyl groups of the TPPF monomers. This "knitting" strategy results in a highly robust and porous network. The choice of solvent as a crosslinker is a facile method to control pore sizes.[15]
Materials:
-
5,10,15,20-Tetraphenylporphyrin (TPPF)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Formaldehyde dimethyl acetal (FDA) or another suitable crosslinker
-
Anhydrous 1,2-dichloroethane (DCE)
-
Methanol
-
Tetrahydrofuran (THF)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Soxhlet extraction apparatus
Procedure:
-
Reactor Setup: Assemble a dry three-neck flask with a condenser and nitrogen inlet. The entire reaction must be conducted under an inert nitrogen atmosphere to prevent side reactions with moisture.
-
Reactant Addition: To the flask, add TPPF (e.g., 1 mmol) and anhydrous FeCl₃ (e.g., 10 mmol).
-
Causality Note: A significant excess of the Lewis acid catalyst is required to drive the alkylation reaction to high conversion, ensuring a robust, crosslinked network.
-
-
Solvent and Crosslinker: Add anhydrous DCE (e.g., 20 mL) to dissolve the reactants. Then, add the cross-linking agent, FDA (e.g., 10 mmol).
-
Polymerization Reaction:
-
Stir the mixture at room temperature for 1 hour.
-
Gradually heat the reaction to 80 °C and maintain it under reflux for 24 hours. A dark, solid precipitate will form as the polymer network becomes insoluble.
-
-
Purification:
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the solid repeatedly with methanol to remove the catalyst and any unreacted monomers.
-
Perform a Soxhlet extraction with THF for 24 hours to remove any remaining low-molecular-weight oligomers.
-
Causality Note: Thorough purification is essential. Residual catalyst or monomers can block the pores of the final material, significantly reducing its surface area and performance.
-
-
Drying and Activation: Dry the purified polymer in a vacuum oven at 80 °C overnight. This process, known as activation, removes any trapped solvent from the pores.
-
Characterization:
-
Confirm the polymer structure using Fourier-Transform Infrared (FT-IR) spectroscopy, looking for the characteristic bands of the porphyrin ring.[14]
-
Determine the surface area and porosity using N₂ adsorption-desorption analysis (BET method).[16]
-
Evaluate the thermal stability using Thermogravimetric Analysis (TGA).[17]
-
Part 3: Essential Characterization Techniques
The successful synthesis and application of TPPF-based polymers rely on rigorous characterization. A multi-technique approach is necessary to validate the structure, properties, and performance of these advanced materials.[18][19]
| Technique | Purpose & Information Obtained | Relevance to TPPF-Polymers |
| FT-IR Spectroscopy | Identifies chemical functional groups. | Confirms the incorporation of the TPPF macrocycle into the polymer and the success of cross-linking reactions.[14] |
| UV-Vis Spectroscopy | Analyzes electronic transitions. | Verifies the presence of the TPPF Soret and Q-bands, indicating the porphyrin's integrity after polymerization.[13] |
| Fluorescence Spectroscopy | Measures emission properties after excitation. | Confirms TPPF is not aggregated; aggregation typically leads to fluorescence quenching.[2][13] |
| NMR Spectroscopy | Provides detailed information on molecular structure. | Solid-state ¹³C NMR can be used to analyze the structure of insoluble hyper-crosslinked networks.[16] |
| Gel Permeation (GPC) | Determines molecular weight and distribution. | Used for soluble TPPF-polymers to confirm polymerization and characterize chain length.[18] |
| Dynamic Light (DLS) | Measures the hydrodynamic size of particles in suspension. | Essential for characterizing the size and stability of TPPF-polymer nanoparticles for drug delivery. |
| Electron Microscopy (TEM/SEM) | Visualizes surface morphology and structure. | Provides direct imaging of nanoparticle shape or the porous structure of hyper-crosslinked polymers. |
| Thermal Analysis (TGA/DSC) | Measures changes in physical and chemical properties with temperature. | Determines the thermal stability of the polymer and can identify glass transition or melting points.[17][18] |
| N₂ Adsorption (BET) | Measures surface area and pore size distribution. | Critical for validating the porosity of TPPF-based networks designed for gas capture or catalysis.[16] |
| Table 1: Key Characterization Techniques for TPPF-Polymers. |
Conclusion
Tetraphenylporphyrin has proven to be far more than a simple synthetic dye; it is a powerful and versatile platform for innovation in advanced polymer science. Its dual utility as both a potent photosensitizer and a rigid structural unit allows for the rational design of materials with sophisticated functions. By integrating TPPF into polymer backbones or as encapsulated guests, researchers can overcome its inherent limitations to create highly effective systems for photodynamic therapy, targeted drug delivery, gas capture, and catalysis. The protocols and characterization frameworks provided in this guide offer a validated starting point for scientists and engineers aiming to harness the remarkable potential of TPPF. Future advancements will likely focus on creating multi-stimuli-responsive systems, developing TPPF-based polymers for theranostic applications (combining therapy and diagnostics), and exploring their role in sustainable technologies like artificial photosynthesis and CO₂ conversion.
References
- Synthesis of a cobalt-tetraphenylporphyrin-based hyper crosslinked polymer. (n.d.). ResearchGate.
- Facile synthesis of porous porphyrin-based polymers by solvent-crosslinking method. (n.d.). New Journal of Chemistry (RSC Publishing).
- Porphyrin Polymers Bearing N,N′-Ethylene Crosslinkers as Photosensitizers against Bacteria. (2022). PMC - NIH.
- Triphenylphosphine. (n.d.). PubChem - NIH.
- Thermoresponsive Zinc TetraPhenylPorphyrin Photosensitizer/Dextran Graft Poly(N-IsoPropylAcrylAmide) Copolymer/Au Nanoparticles Hybrid Nanosystem: Potential for Photodynamic Therapy Applications. (n.d.). PMC - NIH.
- Photosensitizer-doped conjugated polymer nanoparticles for simultaneous two-photon imaging and two-photon photodynamic therapy in living cells. (2011). PubMed.
- A cobalt-tetraphenylporphyrin-based hypercrosslinked polymer for efficient CO 2 photoreduction to CO †. (2024). ResearchGate.
- Advance in Synthesis Method and Reaction Mechanism for Tetraphenylporphyrin. (n.d.). Semantic Scholar.
- Triphenyl Phosphate. (n.d.). PubChem.
- Porphyrin-Polymer as a Photosensitizer Prodrug for Antimicrobial Photodynamic Therapy and Biomolecule Binding Ability. (n.d.). PMC - NIH.
- Chemical structure of 5,10,15,20-tetraphenylporphyrin (TPP). (n.d.). ResearchGate.
- Chemical structure of TPP. (n.d.). ResearchGate.
- Tetraphenylporphyrin. (n.d.). Wikipedia.
- Polymer characterization. (n.d.). Wikipedia.
- Applications and challenges of photodynamic therapy in the treatment of skin malignancies. (2024). Europe PMC.
- Fe(TPP). (n.d.). PubChem - NIH.
- Polymerization-Enhanced Two-Photon Photosensitization for Precise Photodynamic Therapy. (2019). PubMed.
- Chemical Characterization Techniques for Polymers. (n.d.). Prezi.
- Stimuli-responsive polymers and their applications. (n.d.). RSC Publishing.
- Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. (2024). PMC - PubMed Central.
- Photodynamic Therapy: Clinical Applications in Dermatology. (2024). PubMed.
- Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application. (2019). PubMed.
- Surface Engineered 2D Materials based Platforms for Advanced Technologies. (2024). ResearchGate.
- Polymer characterization techniques – an introduction. (2024). Malvern Panalytical.
- Photodynamic therapy. (2024). Mayo Clinic.
- New protocol for optimisation of polymer composition for imprinting of peptides and proteins. (2019). RSC Publishing.
- Polymer Characterization: How to Get Started. (2021). SpecialChem.
- Polymer Drug Delivery Techniques. (n.d.). Sigma-Aldrich.
- Applied polymer science. (n.d.). Lawrence Livermore National Laboratory.
- Polymers for Drug Delivery Systems. (n.d.). PMC - PubMed Central.
- Stimuli-Responsive Polymers Providing New Opportunities for Various Applications. (2020). SciSpace.
- ROLE OF POLYMERS IN DRUG DELIVERY. (n.d.).
- Recent progress in stimuli-responsive polymeric micelles for targeted delivery of functional nanoparticles. (2024). PubMed.
- Polymer Characterization Techniques. (n.d.). ResearchGate.
- Photodynamic Therapy (PDT). (2024). American Cancer Society.
- Stimuli-responsive polymer films. (2013). Chemical Society Reviews (RSC Publishing).
- Clinical development of photodynamic agents and therapeutic applications. (n.d.). ResearchGate.
- Texas Public Policy Foundation. (n.d.).
- Thermo-sensitive Polymers for Controlled-release Drug Delivery Systems. (n.d.). Science Alert.
- Advanced 2D Materials for Emerging Applications. (2024). PMC - NIH.
- Research - Polymer Technology Center. (n.d.). Texas A&M University.
- materials for advanced applications. (n.d.). IIP Series - Conferences & Edited Books.
- Polymer Science and Processing 08: polymer characterization. (2020). YouTube.
- Polymers and Biomaterials. (n.d.). Texas Materials Institute.
- NSF-TIP Advanced Materials Opportunities. (2024).
Sources
- 1. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]
- 2. Thermoresponsive Zinc TetraPhenylPorphyrin Photosensitizer/Dextran Graft Poly(N-IsoPropylAcrylAmide) Copolymer/Au Nanoparticles Hybrid Nanosystem: Potential for Photodynamic Therapy Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Porphyrin-Polymer as a Photosensitizer Prodrug for Antimicrobial Photodynamic Therapy and Biomolecule Binding Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodynamic Therapy: Clinical Applications in Dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodynamic therapy - Mayo Clinic [mayoclinic.org]
- 6. Photodynamic Therapy | American Cancer Society [cancer.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stimuli-responsive polymers and their applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photosensitizer-doped conjugated polymer nanoparticles for simultaneous two-photon imaging and two-photon photodynamic therapy in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Porphyrin Polymers Bearing N,N′-Ethylene Crosslinkers as Photosensitizers against Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Facile synthesis of porous porphyrin-based polymers by solvent-crosslinking method - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. prezi.com [prezi.com]
- 18. Polymer characterization - Wikipedia [en.wikipedia.org]
- 19. Polymer characterization techniques – an introduction | Malvern Panalytical [malvernpanalytical.com]
Application Note: 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl Fluoride as a Versatile Fluorinated Intermediate
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and material scientists on the effective utilization of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride. Also known by its common synonym, hexafluoropropylene oxide (HFPO) dimer, this compound is a critical fluorinated intermediate for advanced chemical synthesis.[1] This guide details its fundamental properties, core reactivity, safety protocols, and step-by-step methodologies for its application in synthesizing a variety of fluorinated molecules, including esters and amides, and its conversion to its corresponding carboxylic acid.
Introduction: A Gateway to Advanced Fluorinated Materials
This compound (CAS No. 2062-98-8) is a highly versatile fluorinated building block.[1] Its structure is characterized by a stable perfluorinated backbone, which imparts exceptional thermal and chemical resistance, and a highly reactive acyl fluoride (-COF) functional group.[1][2] This unique combination of stability and reactivity makes it an invaluable precursor in the synthesis of high-performance materials.
The primary utility of this intermediate lies in its role as a precursor for perfluoropolyethers (PFPEs), which are essential as high-performance lubricants in extreme environments such as aerospace and electronics.[1] Furthermore, it serves as a key starting material for generating specialized surfactants, fluorinated solvents, and advanced fluoropolymers.[1][3] This application note aims to provide both the foundational knowledge and the practical protocols necessary to leverage this reagent's full potential in a research and development setting.
Physicochemical Properties & Safety Protocols
A thorough understanding of the compound's properties is essential for its safe and effective handling.
Key Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2062-98-8 | [1] |
| Molecular Formula | C₆F₁₂O₂ | [1] |
| Molecular Weight | 332.04 g/mol | [1] |
| IUPAC Name | 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride | [2] |
| Common Synonyms | Hexafluoropropylene oxide (HFPO) dimer, Perfluoro(2-methyl-3-oxahexanoyl) fluoride | [1] |
| Class | Per- and polyfluoroalkyl substance (PFAS) | [1] |
Safety First: Handling a Reactive Acyl Fluoride
Mandatory Safety Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or laminate), a flame-retardant lab coat, and ANSI-rated safety goggles along with a full-face shield.[4]
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[4]
-
Moisture Control: The compound reacts readily with moisture. Use oven-dried glassware and handle under an inert atmosphere (e.g., Nitrogen or Argon) to prevent unintentional hydrolysis.
-
Spill Management: In case of a spill, do not use water. Absorb with an inert material (e.g., vermiculite or dry sand) and place in a sealed, labeled container for hazardous waste disposal.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Consult a physician.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Consult a physician.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Core Synthetic Applications and Protocols
The reactivity of this compound is dominated by nucleophilic acyl substitution at the carbonyl carbon. This allows for the straightforward synthesis of various derivatives.
Figure 1: General reaction scheme for TFPF with nucleophiles.
Protocol 1: Synthesis of Fluorinated Esters
Fluorinated esters are valuable as monomers for specialty polymers, high-performance lubricants, and hydrophobic coatings. The reaction proceeds via the attack of an alcohol on the electrophilic carbonyl carbon of the acyl fluoride.
Causality: The use of a non-nucleophilic base, such as pyridine or triethylamine, is critical. It serves to neutralize the hydrogen fluoride (HF) byproduct generated during the reaction. This prevents the protonation of the alcohol, which would deactivate it as a nucleophile, and also mitigates the hazards associated with corrosive HF. Anhydrous conditions are paramount to prevent the competitive hydrolysis of the starting material.
Figure 2: Workflow for the synthesis of fluorinated esters from TFPF.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (N₂), add a solution of the desired alcohol (1.0 eq.) and a non-nucleophilic base like pyridine (1.1 eq.) to an oven-dried, three-neck flask containing an anhydrous solvent (e.g., diethyl ether or dichloromethane).
-
Cooling: Cool the stirred solution to 0°C using an ice bath. This is to control the initial exotherm of the reaction.
-
Addition of Reagent: Add this compound (1.05 eq.) dropwise to the solution over 15-30 minutes.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, carefully pour the reaction mixture into a separatory funnel containing deionized water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove the base), saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification and Validation: Purify the crude product by vacuum distillation or column chromatography. Confirm the structure and purity of the final ester using ¹H NMR, ¹⁹F NMR, FT-IR, and mass spectrometry.
Protocol 2: Hydrolysis to 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic Acid (HFPO-DA)
The parent carboxylic acid, often referred to as HFPO-DA, is a significant compound in its own right, used in the creation of fluorosurfactants and as a monomer. The hydrolysis of the acyl fluoride is a straightforward and high-yielding conversion.
Causality: The reaction is typically performed with a slight excess of a base (like sodium hydroxide) in an aqueous solvent mixture to ensure complete conversion. Following the formation of the carboxylate salt, a strong mineral acid is added to protonate the salt and precipitate or extract the final carboxylic acid product.
Figure 3: Workflow for the hydrolysis of TFPF to its carboxylic acid.
Step-by-Step Methodology:
-
Preparation: In a flask equipped with a stir bar, dissolve the base (e.g., NaOH, 1.2 eq.) in a suitable solvent system such as a 1:1 mixture of Tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reagent: Slowly add this compound (1.0 eq.) to the stirred solution.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete hydrolysis to the carboxylate salt.
-
Acidification: Cool the solution back to 0°C and carefully acidify with concentrated HCl until the pH is below 2 (verify with pH paper).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, 3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Validation: The resulting carboxylic acid can often be used without further purification. Purity can be assessed by NMR and titration.
Broader Applications in Material Science
Beyond serving as an intermediate for discrete molecules, this compound is fundamental to polymer science.[1] Its role as the "HFPO dimer" highlights its use in anionic polymerization to create high molecular weight perfluoropolyethers (PFPEs). These polymers are prized for their extreme lubricity, chemical inertness, and wide operating temperature range.[1] Additionally, the unique properties of the perfluoropropoxy group make it a target for researchers developing novel hydrophobic and oleophobic coatings for textiles and sensitive materials.[2]
Conclusion
This compound is a powerful and versatile intermediate for introducing complex fluorinated moieties into a wide array of chemical structures. Its robust, stable backbone combined with a highly reactive acyl fluoride handle provides a reliable platform for synthesizing advanced materials. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently and effectively utilize this reagent to advance projects in polymer science, material coatings, and specialty chemical development.
References
-
Safety Data Sheet - Angene Chemical. [Link]
-
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid | C6HF11O3 | CID 114481 - PubChem. [Link]
Sources
- 1. This compound | 2062-98-8 | Benchchem [benchchem.com]
- 2. Buy this compound | 2062-98-8 [smolecule.com]
- 3. 2,3,3,3-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy)propionyl fluoride (4089-57-0) for sale [vulcanchem.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid | C6HF11O3 | CID 114481 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Stain-Resistant Textiles Using Tetrakis(pentafluorophenyl)porphyrin (TPPF)
Introduction: The Imperative for Advanced Stain Resistance
In the realm of high-performance textiles, the demand for materials that can withstand the rigors of everyday life is paramount. Stain resistance is a critical attribute, extending the aesthetic appeal and functional lifespan of fabrics in apparel, upholstery, and technical applications.[1][2] While fluorocarbon-based finishes have traditionally been the industry standard for imparting hydrophobicity and oleophobicity, environmental and health concerns associated with certain per- and poly-fluoroalkyl substances (PFAS) have catalyzed the search for innovative alternatives.[3][4] This document outlines a protocol for the application of Tetrakis(pentafluorophenyl)porphyrin (TPPF), a highly fluorinated porphyrin derivative, for creating durable, stain-resistant textile surfaces.
The unique molecular architecture of TPPF, featuring a stable porphyrin core functionalized with twenty fluorine atoms on its peripheral phenyl groups, presents a compelling platform for developing next-generation textile finishes. The high density of fluorine atoms imparts a very low surface energy, a critical factor in repelling both aqueous and oily substances.[4][5] This protocol provides a comprehensive guide for researchers and drug development professionals to leverage the unique properties of TPPF for creating advanced stain-resistant textiles.
Mechanism of TPPF-Induced Stain Resistance
The efficacy of TPPF in rendering textiles stain-resistant is rooted in the fundamental principles of surface chemistry. A liquid will bead up and roll off a surface if the surface energy of the solid is significantly lower than the surface tension of the liquid.[5] The pentafluorophenyl groups of TPPF create a dense, low-energy fluorinated surface that minimizes intermolecular interactions with liquids, leading to a high contact angle and reduced wetting.
Furthermore, the application of TPPF can induce a micro- or nano-scale roughness on the textile fibers. This hierarchical structure, inspired by the "lotus effect," traps a layer of air between the liquid droplet and the fabric surface.[5] This composite interface further reduces the contact area between the liquid and the solid, leading to superhydrophobicity and enhanced roll-off of droplets, effectively preventing stains from setting in.
Materials and Equipment
Materials:
-
Tetrakis(pentafluorophenyl)porphyrin (TPPF)
-
Textile substrate (e.g., cotton, polyester, nylon, or blends)
-
Solvent (e.g., Tetrahydrofuran (THF), Acetone, or a suitable alternative)
-
Deionized water
-
Non-ionic detergent
-
Acetic acid (optional, for pH adjustment)
-
Crosslinking agent (optional, for enhanced durability)
Equipment:
-
Laboratory balance
-
Magnetic stirrer and stir bars
-
Beakers and graduated cylinders
-
Fume hood
-
Ultrasonic bath
-
Padding machine or dip-coating apparatus
-
Laboratory oven or curing chamber
-
Contact angle goniometer
-
Scanning Electron Microscope (SEM)
-
Spectrophotometer (for assessing staining)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Experimental Workflow and Protocols
PART 1: Fabric Preparation - The Foundation for a Durable Finish
Proper preparation of the textile substrate is critical to ensure uniform coating and optimal adhesion of the TPPF finish. Any impurities on the fabric surface, such as sizing agents, oils, or surfactants, can interfere with the coating process and compromise the final performance.
Protocol 1: Standard Fabric Scouring
-
Washing: Wash the textile substrate with a 0.5% (w/v) solution of a non-ionic detergent in deionized water at 60°C for 30 minutes to remove any organic residues.
-
Rinsing: Thoroughly rinse the fabric with hot deionized water (approximately 80°C) multiple times to remove all traces of the detergent.
-
Final Rinse: Perform a final rinse with cold deionized water.
-
Drying: Dry the fabric completely in an oven at 100-110°C. The fabric should be "bone dry" before proceeding to the coating step.[6]
-
pH Adjustment (Optional but Recommended): For optimal performance of many textile finishes, the fabric pH should be between 5.5 and 6.5. If necessary, a dilute solution of acetic acid can be used in the final rinse to adjust the pH.
PART 2: TPPF Solution Preparation
The concentration of the TPPF solution will influence the final properties of the coated fabric. A higher concentration may lead to better stain resistance but could also affect the fabric's hand (feel) and breathability. It is recommended to start with a lower concentration and optimize as needed for the specific textile and application.
Protocol 2: Preparation of TPPF Finishing Solution
-
Dissolution: In a fume hood, accurately weigh the desired amount of TPPF. Dissolve the TPPF in a suitable solvent (e.g., THF or acetone) to achieve the target concentration. A starting concentration of 0.5% to 2.0% (w/v) is recommended.
-
Mixing: Use a magnetic stirrer to ensure the TPPF is completely dissolved and the solution is homogeneous. Gentle warming (e.g., in a 40°C water bath) may be used to aid dissolution, but ensure the solvent does not boil.
Table 1: Recommended Starting Concentrations for TPPF Solution
| Textile Type | Recommended TPPF Concentration (w/v) | Solvent |
| Cotton & Cotton Blends | 1.0% | THF |
| Polyester & Synthetics | 0.75% | Acetone |
| Nylon | 0.5% | THF |
PART 3: Application of TPPF to the Textile
The choice of application method will depend on the available equipment and the desired uniformity of the coating. The padding method is widely used in the textile industry for its consistency.[7]
Protocol 3: Pad-Dry-Cure Application
-
Padding: Immerse the prepared fabric into the TPPF solution. Pass the saturated fabric through the nip of a padding machine to ensure even penetration of the solution and to remove excess liquid. The wet pick-up percentage should be controlled to achieve the desired add-on of TPPF. A wet pick-up of 70-80% is typical.
-
Drying: Immediately after padding, dry the fabric in an oven at 100-120°C for 2-5 minutes to evaporate the solvent.
-
Curing: The curing step is crucial for fixing the TPPF to the fabric and ensuring the durability of the stain-resistant finish.[6] Transfer the dried fabric to a curing oven and heat at a temperature between 150°C and 170°C for 3-5 minutes. The optimal curing temperature and time will depend on the textile substrate and should be determined experimentally.
Diagram 1: TPPF Application Workflow
Caption: Workflow for applying TPPF to textiles.
Characterization and Performance Evaluation
After the application and curing process, it is essential to characterize the treated fabric to evaluate the effectiveness of the stain-resistant finish.
Protocol 4: Water and Oil Repellency Testing
-
Water Repellency (Contact Angle): Measure the static water contact angle on the surface of the treated fabric using a contact angle goniometer. A contact angle greater than 90° indicates hydrophobicity, while an angle greater than 150° signifies superhydrophobicity.
-
Oil Repellency (AATCC Test Method 118): This standard test method is used to evaluate the resistance of fabrics to wetting by a series of hydrocarbon liquids with different surface tensions.[3] The oil repellency grade is determined by the highest numbered test liquid that does not wet the fabric surface within 30 seconds.
Table 2: AATCC Oil Repellency Rating
| Grade | Test Liquid | Surface Tension (dynes/cm at 25°C) |
| 0 | --- | Fails Nujol |
| 1 | Nujol | 31.5 |
| 2 | 65:35 Nujol/n-Hexadecane | 29.6 |
| 3 | n-Hexadecane | 27.3 |
| 4 | n-Tetradecane | 26.7 |
| 5 | n-Dodecane | 25.4 |
| 6 | n-Decane | 23.5 |
| 7 | n-Octane | 21.8 |
| 8 | n-Heptane | 20.0 |
Protocol 5: Durability Testing
To assess the durability of the TPPF finish, the treated fabric should be subjected to repeated laundering and abrasion cycles according to standard test methods (e.g., AATCC 61 for laundering and AATCC 8 for crocking/abrasion). The water and oil repellency should be re-evaluated after a specified number of cycles.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Water/Oil Repellency | Incomplete removal of impurities from the fabric. | Repeat the fabric scouring process, ensuring thorough rinsing. |
| Insufficient TPPF concentration or add-on. | Increase the TPPF concentration in the finishing solution or adjust the padding pressure to increase wet pick-up. | |
| Inadequate curing temperature or time. | Optimize the curing conditions. Ensure the oven reaches and maintains the target temperature for the specified duration. | |
| Uneven Coating | Improper fabric preparation. | Ensure the fabric is clean, dry, and free of wrinkles before padding. |
| Non-homogeneous TPPF solution. | Ensure the TPPF is fully dissolved before application. | |
| Fabric Stiffening | Excessive TPPF add-on. | Reduce the TPPF concentration or the wet pick-up. |
| High curing temperature. | Lower the curing temperature while ensuring adequate fixation. |
Visualization of the Underlying Principles
Diagram 2: Chemical Structure of TPPF
Caption: Molecular structure of TPPF.
Diagram 3: Mechanism of Stain Repellency
Caption: TPPF creates a low-energy, rough surface for repellency.
Conclusion
The protocol detailed herein provides a robust framework for the application of Tetrakis(pentafluorophenyl)porphyrin as a novel stain-resistant finish for textiles. By leveraging the principles of low surface energy and surface roughness, TPPF-coated fabrics have the potential to exhibit excellent repellency to both water and oil-based stains. The provided methodologies for fabric preparation, solution formulation, application, and characterization are designed to be adaptable to a range of textile substrates and research objectives. Further optimization of parameters such as TPPF concentration, curing conditions, and the potential inclusion of crosslinking agents may lead to even greater durability and performance. This work paves the way for the development of a new class of high-performance, fluorine-based textile finishes with broad applicability.
References
-
Fibre2Fashion. (n.d.). Fluoro carbons in textile finishing. Retrieved from [Link]
-
Cotton Incorporated. (n.d.). Water and stain repellent finishing of cotton fabrics. Retrieved from [Link]
-
Park, S. Y., et al. (2021). Bioinspired Applications of Porphyrin Derivatives. Accounts of Chemical Research, 54(10), 2447-2460. [Link]
- E. I. Du Pont de Nemours and Company. (1970). Method for treating textile materials with a fluorocarbon resin. U.S.
-
Gao, S., et al. (2019). Rational construction of highly transparent superhydrophobic coatings based on a non-particle, fluorine-free and water-rich system for versatile oil-water separation. DR-NTU. [Link]
-
Prospector. (2018, August 31). On the Surface: Formulating Hydrophobic Coatings for Breakthrough Performance. [Link]
-
MDPI. (n.d.). Biobased Hydrophobic Solutions for Natural Textiles—Moving Beyond PFAS. [Link]
-
Francis Academic Press. (n.d.). Designing Non-fluorinated Durable Stain-resistant Textiles. [Link]
-
Humanscale. (n.d.). Rethinking Stain-Resistant Coatings. [Link]
-
Two Sisters Ecotextiles. (n.d.). Soil Resistant Finishes. [Link]
-
Finipur. (2024, October 6). Fluorine-free textile treatment. [Link]
Sources
- 1. Oil coating of hydrophobic surfaces from aqueous media: formation and kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aic-coatings.com [aic-coatings.com]
- 3. Biobased Hydrophobic Solutions for Natural Textiles—Moving Beyond PFAS [mdpi.com]
- 4. francis-press.com [francis-press.com]
- 5. ulprospector.com [ulprospector.com]
- 6. researchgate.net [researchgate.net]
- 7. Theory and Mechanism of Hydrophobicity and Hydrophilicity [ebrary.net]
The Genesis of Performance: Transforming 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl Fluoride into High-Caliber Specialty Surfactants
Abstract
This comprehensive guide details the synthesis, characterization, and application of novel non-ionic specialty surfactants derived from 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride. This precursor, a derivative of the GenX technology platform, offers a gateway to a class of fluorinated surfactants with exceptional chemical stability, surface activity, and unique interfacial properties.[1] These attributes make them highly valuable for researchers, scientists, and drug development professionals, particularly in applications demanding robust performance in challenging environments, such as advanced drug delivery systems and specialized material formulations. This document provides in-depth protocols, mechanistic insights, and characterization data to empower researchers in harnessing the potential of these advanced materials.
Introduction: The Imperative for Advanced Surfactants
Surfactants are indispensable components in a myriad of scientific and industrial applications, from stabilizing emulsions to facilitating drug delivery.[2] Fluorinated surfactants, in particular, occupy a unique niche due to the distinct properties conferred by the carbon-fluorine bond.[3] They exhibit superior performance in reducing surface tension compared to their hydrocarbon counterparts and possess both hydrophobic and oleophobic characteristics.[3]
This compound, with the chemical formula C6F12O2, serves as a critical building block for a new generation of specialty surfactants.[4] Its structure, featuring a highly reactive acyl fluoride group, allows for straightforward derivatization to introduce a variety of hydrophilic head groups, leading to the creation of surfactants with tailored properties.[4] This guide focuses on the synthesis of non-ionic surfactants through the reaction of this precursor with polyethylene glycol (PEG)-based alcohols, a class of surfactants with significant potential in biomedical and pharmaceutical applications due to their biocompatibility and unique self-assembly behaviors.[5]
The Precursor: this compound
Commonly associated with the GenX platform, this precursor is a derivative of hexafluoropropylene oxide dimer acid (HFPO-DA).[1][2] The GenX technology was developed as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers.[1] The precursor itself is a versatile reagent in organic and materials science.[4]
Table 1: Physicochemical Properties of the Precursor
| Property | Value | Reference |
| IUPAC Name | 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride | [4] |
| Molecular Formula | C6F12O2 | [4] |
| Molecular Weight | 332.05 g/mol | [4] |
| Appearance | Colorless liquid (typical) | |
| Key Reactive Group | Acyl Fluoride (-COF) | [4] |
Synthesis of a Non-Ionic Specialty Surfactant: A Detailed Protocol
The synthesis of a non-ionic surfactant from this compound and a methoxy-terminated polyethylene glycol (mPEG) proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl fluoride, leading to the formation of an ester bond and the elimination of hydrogen fluoride.
Reaction Workflow
Caption: Workflow for the synthesis and characterization of the non-ionic fluorinated surfactant.
Experimental Protocol
Materials:
-
This compound (≥97% purity)
-
Methoxy polyethylene glycol (mPEG-OH, average Mn = 350 g/mol )
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous triethylamine (TEA) (optional, as an HF scavenger)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve mPEG-OH (1.0 eq) in anhydrous THF (20 mL).
-
Addition of Precursor: Cool the solution to 0 °C in an ice bath. Add this compound (1.1 eq) dropwise to the stirred mPEG solution over 30 minutes. If using, triethylamine (1.2 eq) can be added to the mPEG solution prior to the addition of the acyl fluoride to neutralize the HF byproduct.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots using ¹H NMR to observe the disappearance of the mPEG-OH starting material.
-
Work-up and Extraction:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any remaining acidic components.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the dried organic solution to remove the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude product can be further purified by column chromatography on silica gel if necessary, though for many applications, the extracted product may be of sufficient purity.
-
Characterization of the Synthesized Surfactant
Thorough characterization is essential to confirm the structure and purity of the synthesized surfactant and to evaluate its performance.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: This technique is used to confirm the presence of the polyethylene glycol chain. The characteristic peaks for the methylene protons of the PEG backbone are typically observed between 3.5 and 4.5 ppm.[6][7]
-
¹⁹F NMR Spectroscopy: This is a crucial technique for characterizing fluorinated compounds. The spectrum will show distinct signals corresponding to the different fluorine environments in the perfluoropropoxy tail, confirming its incorporation into the final product.[6][8][9]
Surface Activity Measurement
The surface activity of the synthesized surfactant is a key indicator of its performance. This is primarily assessed by measuring the surface tension of its aqueous solutions at various concentrations to determine the Critical Micelle Concentration (CMC).[10][11]
Protocol for Surface Tension Measurement and CMC Determination:
-
Prepare a stock solution of the synthesized surfactant in deionized water.
-
Create a series of dilutions from the stock solution to cover a wide range of concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which a sharp break in the curve is observed, indicating the formation of micelles.[10] Above the CMC, the surface tension remains relatively constant.[10][11]
Table 2: Representative Surface Properties of Non-ionic Fluorinated Surfactants
| Surfactant Type | CMC (mM) | Minimum Surface Tension (mN/m) | Reference |
| Perfluoropolyether-PEG | ~0.18 | ~16.8 | [12][13] |
| Ethoxylated Fluorosurfactant | 0.01 - 2.5 | Varies | |
| Sodium Dodecyl Sulfate (for comparison) | 8.3 | ~38 | [10] |
Applications in Research and Drug Development
The unique properties of these specialty surfactants open up a range of advanced applications.
Logical Relationship of Properties to Applications
Caption: Correlation between the properties of the synthesized surfactants and their potential applications.
-
Drug Delivery: The low CMC and biocompatible PEG chains make these surfactants excellent candidates for creating stable micelles for the encapsulation and targeted delivery of hydrophobic drugs.[2]
-
High-Performance Materials: Their exceptional stability and ability to dramatically lower surface tension are advantageous in the formulation of specialty coatings, lubricants, and emulsions for demanding applications.
-
Biomedical Diagnostics: In droplet-based microfluidics for high-throughput screening and diagnostics, these surfactants can be used to stabilize droplets, preventing coalescence and ensuring the integrity of individual assays.[6]
Conclusion
This compound is a versatile and valuable precursor for the synthesis of high-performance, non-ionic specialty surfactants. The straightforward reaction with PEG-based alcohols provides access to a class of amphiphiles with a unique combination of properties, including exceptional surface activity, chemical inertness, and biocompatibility. The detailed protocols and characterization methods provided in this guide are intended to facilitate the exploration and application of these advanced materials in diverse fields, from materials science to drug development.
References
Sources
- 1. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 2. Introduction to Nonionic Surfactant [sanyo-chemical-solutions.com]
- 3. Non-Ionic Fluorosurfactants for Droplet-Based in vivo Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Facile identification of fluorosurfactant category in aqueous film-forming foam concentrates via optimized 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 9. surface-tension.org [surface-tension.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis and Behavior at the Air-Water Interface of Fluorinated Nonionic Surfactants Containing Two Methylated Polyoxyethylene Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Behavior at the Air-Water Interface of Fluorinated Nonionic Surfactants Containing Two Methylated Polyoxyethylene Moieties. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Detection of Triphenyl Phosphate (TPP) in Environmental Samples
Introduction: The Environmental Significance of Triphenyl Phosphate
Triphenyl phosphate (TPP), with the chemical formula OP(OC₆H₅)₃, is an organophosphate ester widely utilized as a flame retardant and plasticizer.[1] Its applications span a vast range of consumer and industrial products, including electronic equipment, PVC, hydraulic fluids, and even cosmetics like nail polish.[1][2][3] Unlike reactive flame retardants, TPP is an additive, meaning it is physically mixed with the polymer rather than chemically bonded. This characteristic facilitates its leaching and volatilization into the environment over the product's lifespan.[4]
Consequently, TPP has become a ubiquitous environmental contaminant, detected in diverse matrices such as air, water, soil, sediment, and indoor dust.[1][2] The U.S. Environmental Protection Agency (EPA) has listed TPP on its Toxic Substance Control Act (TSCA) Work Plan due to its acute and chronic aquatic toxicity, moderate bioaccumulation potential, and moderate environmental persistence.[1] Concerns are mounting regarding its potential endocrine-disrupting effects and other adverse health impacts on both wildlife and humans.[2][5]
This comprehensive guide provides detailed analytical methodologies for the robust detection and quantification of TPP in various environmental samples. It is designed for researchers, environmental scientists, and analytical chemists, offering both foundational knowledge and step-by-step protocols to ensure data of the highest quality and integrity.
Part 1: Sample Collection, Preservation, and Preparation
The accuracy of any environmental analysis begins with meticulous sample collection and preparation. The primary objective is to obtain a representative sample and extract the target analyte, TPP, from the complex sample matrix while minimizing contamination and analyte loss.
Sample Collection and Preservation
Proper sample collection and preservation are critical to maintain the integrity of the sample from the field to the laboratory.
-
Water Samples: Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation of TPP. Fill the bottles to the brim to eliminate headspace, which can reduce the loss of semi-volatile compounds. If residual chlorine is present, quench it with sodium thiosulfate. Samples should be stored at 4°C and extracted as soon as possible, ideally within 7 days.
-
Soil and Sediment Samples: Use stainless steel scoops or core samplers to collect soil and sediment samples. Store them in wide-mouthed amber glass jars. Upon returning to the lab, freeze the samples at -20°C to halt microbial degradation of TPP.
-
Air Samples: Air sampling for TPP typically involves drawing a known volume of air through a filter (e.g., quartz fiber filter) to capture particulate-bound TPP, followed by a sorbent tube (e.g., polyurethane foam) to trap gas-phase TPP.[6]
-
Dust Samples: Indoor dust can be collected using a vacuum cleaner equipped with a specialized dust collection filter.
Sample Preparation: The Critical Extraction Step
The choice of extraction technique depends on the sample matrix. The goal is to efficiently transfer TPP from the sample matrix into a solvent that is compatible with the subsequent analytical instrumentation.
Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of organic pollutants from water samples.[7][8][9] It offers advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, higher sample throughput, and cleaner extracts.
dot
Caption: General workflow for Solid-Phase Extraction (SPE).
Protocol 1: Solid-Phase Extraction (SPE) of TPP from Water Samples
This protocol is adapted from methodologies described for the analysis of organophosphate flame retardants in aqueous matrices.[7][8]
-
Cartridge Selection: C18 cartridges (500 mg, 6 mL) are commonly used for the extraction of TPP and other organophosphate flame retardants (OPFRs).[7]
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the cartridge, followed by 5 mL of methanol. Do not allow the cartridge to go dry.
-
Equilibrate the cartridge by passing 10 mL of reagent-grade water.
-
-
Sample Loading:
-
Measure 100-500 mL of the water sample. If the sample contains suspended solids, it may need to be filtered.[10]
-
Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5-10 mL of reagent-grade water to remove any remaining polar impurities.
-
-
Drying:
-
Dry the cartridge by drawing a vacuum or passing a stream of nitrogen through it for 10-20 minutes to remove residual water.
-
-
Elution:
-
Elute the retained TPP from the cartridge using a small volume of an appropriate solvent. A common choice is 4-8 mL of ethyl acetate or dichloromethane.[8] Collect the eluate in a clean collection tube.
-
-
Concentration and Solvent Exchange:
-
The eluate is typically concentrated to a final volume of 0.5-1.0 mL under a gentle stream of nitrogen.
-
If necessary, the solvent can be exchanged to one more compatible with the analytical instrument (e.g., hexane for GC-MS analysis).[11]
-
For solid matrices, solvent extraction is employed to transfer TPP into a liquid phase. Sonication is a common and effective technique.[12]
Protocol 2: Ultrasonic Extraction of TPP from Soil/Sediment Samples
-
Sample Preparation: Homogenize the soil or sediment sample. Weigh approximately 5-10 g of the sample into a centrifuge tube.
-
Spiking: Add internal standards to the sample to correct for matrix effects and variations in extraction efficiency.
-
Extraction:
-
Add 10-20 mL of a suitable extraction solvent, such as a mixture of acetone and hexane (1:1, v/v).
-
Vortex the sample for 1-2 minutes.
-
Place the sample in an ultrasonic bath for 15-30 minutes.[12]
-
-
Centrifugation and Collection:
-
Centrifuge the sample at a low speed (e.g., 2500 rpm) for 5 minutes to separate the solid material.
-
Carefully transfer the supernatant (the solvent extract) to a clean tube.
-
-
Repeat Extraction: Repeat the extraction process (steps 3 and 4) two more times with fresh solvent, combining the supernatants.
-
Clean-up and Concentration: The combined extract may require a clean-up step (e.g., using Florisil or gel permeation chromatography) to remove co-extracted interfering compounds.[13] The extract is then concentrated to a final volume of 1 mL.
Part 2: Instrumental Analysis
The instrumental analysis of TPP is predominantly carried out using chromatographic techniques coupled with mass spectrometry, which provides the necessary selectivity and sensitivity for detection in complex environmental matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of semi-volatile organic compounds like TPP.[14][15][16] The sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint for identification.[17]
dotdot graph GCMS_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Injector [label="Injector\n(Vaporization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Column [label="GC Column\n(Separation)", fillcolor="#FBBC05", fontcolor="#202124"]; IonSource [label="Ion Source\n(e.g., Electron Ionization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MassAnalyzer [label="Mass Analyzer\n(e.g., Quadrupole)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detector [label="Detector", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DataSystem [label="Data System\n(Chromatogram & Mass Spectra)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Injector -> Column [label="Carrier Gas (He/H2)"]; Column -> IonSource; IonSource -> MassAnalyzer [label="Ions"]; MassAnalyzer -> Detector [label="Separated Ions"]; Detector -> DataSystem [label="Signal"]; }
Sources
- 1. Triphenyl phosphate - Wikipedia [en.wikipedia.org]
- 2. healthvermont.gov [healthvermont.gov]
- 3. Analysis of Triphenyl phosphate (TPP; CAS: 115-86-6) in polymers - Analytice [analytice.com]
- 4. digitalcommons.kennesaw.edu [digitalcommons.kennesaw.edu]
- 5. nbinno.com [nbinno.com]
- 6. series.publisso.de [series.publisso.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. dtsc.ca.gov [dtsc.ca.gov]
- 13. Triphenyl phosphate (EHC 111, 1991) [inchem.org]
- 14. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gas Chromatography-Mass Spectrometry (GC-MS)-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. youtube.com [youtube.com]
Application Note: Comprehensive Structural Characterization of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride by NMR and Mass Spectrometry
Introduction and Significance
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride, hereafter referred to as HFPO dimer fluoride, is a perfluoroalkyl substance (PFAS) with the molecular formula C₆F₁₂O₂ and a molecular weight of 332.04 g/mol .[1] Its structure features a highly reactive acyl fluoride group and a perfluoroether backbone, which imparts significant chemical stability to the ether linkage but also presents unique analytical challenges.[1] This compound serves as a key building block for producing perfluoropolyethers (PFPEs), which are valued as high-performance lubricants in demanding sectors like aerospace and electronics.[1]
Given its structural relationship to 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA), the chemical commonly known as GenX, rigorous analytical methods are essential for its study.[2][3][4] This application note provides the necessary protocols to achieve full structural confirmation and purity assessment using the synergistic capabilities of NMR and Mass Spectrometry.
Part I: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the non-destructive elucidation of the covalent structure of fluorinated molecules. Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is exceptionally sensitive and provides a wide chemical shift range, minimizing signal overlap and facilitating detailed structural analysis.[5][6]
¹⁹F NMR Spectroscopy: Protocol and Rationale
The ¹⁹F NMR spectrum provides direct insight into the number of distinct fluorine environments and their connectivity through spin-spin coupling.
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the HFPO dimer fluoride sample.
-
Dissolve the sample in ~0.6 mL of a deuterated, aprotic solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Rationale: Aprotic solvents are crucial to prevent the hydrolysis of the highly reactive acyl fluoride group to the corresponding carboxylic acid (HFPO-DA). Deuterated solvents are necessary for the instrument's lock system.
-
Add a small amount of trichlorofluoromethane (CFCl₃) as an internal reference standard (δ = 0.0 ppm). If sample reactivity is a concern, an external standard in a sealed capillary can be used.[5][7]
-
-
Instrumentation & Acquisition:
-
Spectrometer: A multinuclear NMR spectrometer with a field strength of 400 MHz or higher, equipped with a fluorine-observe probe.
-
Temperature: Maintain a constant probe temperature, typically 298 K (25 °C), to ensure chemical shift reproducibility.
-
Key Acquisition Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., zgfl on Bruker systems).
-
Spectral Width: A wide spectral width of at least 250 ppm is recommended to cover the entire range of organofluorine chemical shifts.[5][6]
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be needed for accurate quantification.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
-
¹⁹F NMR: Data Interpretation and Structural Assignment
The structure of HFPO dimer fluoride (CF₃-CF₂-CF₂-O-CF(CF₃)-C(=O)F) contains six chemically distinct fluorine environments. The expected spectrum will be complex due to extensive homonuclear fluorine-fluorine couplings (²JFF, ³JFF, ⁴JFF, etc.).
Predicted ¹⁹F NMR Data and Assignments:
| Label | Group | Approx. δ (ppm vs CFCl₃) | Multiplicity | Coupling To |
| Fₐ | -C(=O)F | +20 to +40 | Multiplet | Fₑ, Ff |
| Fₑ | -O-CF (CF₃)- | -140 to -150 | Multiplet | Fₐ, Ff, Fd |
| Ff | -CF(CF₃ )- | -78 to -85 | Multiplet | Fₑ, Fₐ |
| Fd | -CF₂-O- | -85 to -95 | AB quartet/Multiplet | Fₑ, Fc |
| Fc | -CF₂ -CF₂-O- | -120 to -130 | Multiplet | Fd, Fb |
| Fb | CF₃ -CF₂- | -80 to -88 | Triplet | Fc |
Note: These chemical shift ranges are estimates based on typical values for similar functional groups.[5][8] The acyl fluoride (Fₐ) is expected to be the most downfield signal. The CF₃ groups (Fb, Ff) and the CF₂/CF groups will appear upfield. Extensive 2D NMR experiments (e.g., ¹⁹F-¹⁹F COSY) would be required for unambiguous assignment of all correlations.
¹³C NMR Spectroscopy
While ¹⁹F NMR is primary, ¹³C NMR provides crucial confirmation of the carbon backbone. The key feature is the presence of large one-bond and two-bond carbon-fluorine coupling constants (¹JCF, ²JCF).
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹⁹F NMR analysis.
-
Instrumentation & Acquisition:
-
Spectrometer: Same instrument as above.
-
Pulse Program: A standard ¹³C observe pulse sequence with ¹H decoupling. For enhanced sensitivity, a ¹H-¹³C HSQC may be run if residual protons are present, though unlikely for this perfluorinated compound.
-
Acquisition: A larger number of scans (e.g., 1024 or more) will be necessary due to the lower sensitivity of the ¹³C nucleus and the splitting of signals by fluorine coupling.
-
Predicted ¹³C NMR Data: The spectrum will show six distinct carbon signals, each split into complex multiplets by coupling to adjacent fluorine atoms. The carbonyl carbon of the acyl fluoride group will be significantly downfield.
Part II: Characterization by Mass Spectrometry
Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the structure determined by NMR. The choice of ionization method is critical for analyzing the reactive HFPO dimer fluoride.
Mass Spectrometry: Protocol and Rationale
Electrospray Ionization (ESI) in negative ion mode is highly effective for fluorinated compounds, as the electronegative fluorine atoms stabilize the resulting anion.[2] However, the acyl fluoride can readily hydrolyze to the carboxylic acid in the presence of protic solvents, which would yield a mass corresponding to HFPO-DA. Therefore, careful solvent selection or the use of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) are preferred.
Experimental Workflow for Mass Spectrometry Analysis
Caption: Workflow for MS analysis of HFPO dimer fluoride.
Protocol A: LC-MS with Electrospray Ionization (ESI)
-
Sample Preparation: Dissolve the sample to a concentration of ~1-10 µg/mL in an aprotic solvent such as acetonitrile.
-
Instrumentation:
-
LC System: A standard HPLC or UHPLC system.
-
MS Detector: A triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[9]
-
-
LC Method:
-
Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient elution using an aprotic mobile phase system to prevent on-column hydrolysis.
-
-
MS Parameters (Negative Ion Mode):
-
Ion Source: ESI⁻.
-
Scan Mode: Full scan mode to detect the molecular ion.
-
Tandem MS (MS/MS): Product ion scan of the precursor ion to generate a fragmentation spectrum. This is crucial for structural confirmation.[10]
-
Protocol B: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Dilute the sample in a volatile, aprotic solvent (e.g., ethyl acetate).
-
Instrumentation: A standard GC-MS system.
-
GC Method: Use a column suitable for analyzing fluorinated compounds. Program a temperature ramp to ensure proper elution.
-
MS Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: Scan from m/z 40 to 400.
-
Mass Spectrometry: Data Interpretation
Expected Molecular Ion and Fragments: The molecular weight of C₆F₁₂O₂ is 332.04. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition with high accuracy.
Table of Expected Ions and Fragments (EI & ESI-MS/MS):
| m/z (Nominal) | Proposed Formula | Origin / Neutral Loss | Ionization Mode |
| 332 | [C₆F₁₂O₂] | Molecular Ion | EI |
| 285 | [C₅F₁₁O]⁺ | Loss of ·COF | EI |
| 185 | [C₄F₇O]⁺ | Cleavage of ether bond | EI / MS/MS |
| 169 | [C₃F₇]⁺ | Perfluoropropyl fragment | EI / MS/MS |
| 119 | [C₂F₅]⁺ | Ethyl fragment | EI / MS/MS |
| 69 | [CF₃]⁺ | Trifluoromethyl fragment | EI / MS/MS |
| 47 | [COF]⁺ | Acyl fluoride fragment | EI / MS/MS |
| 329 | [C₆F₁₁O₃]⁻ | Hydrolysis product ([M-H]⁻ of acid) | ESI⁻ (if hydrolysis occurs) |
Rationale for Fragmentation: Under EI conditions, the high energy leads to extensive fragmentation. The weakest bonds, such as the C-C bond adjacent to the carbonyl and the C-O ether bond, are expected to cleave. Key diagnostic fragments include the loss of the acyl fluoride group (·COF) and the formation of stable perfluoroalkyl cations like [C₃F₇]⁺ (m/z 169) and [CF₃]⁺ (m/z 69).[10] In negative ion ESI-MS/MS of the hydrolyzed acid, characteristic product ions at m/z 185 and 169 are typically observed.[9][10]
Integrated Workflow and Conclusion
A robust characterization of this compound is achieved through a synergistic analytical approach.
Integrated Characterization Workflow
Caption: Integrated workflow for structural confirmation.
By combining the detailed connectivity information from ¹⁹F and ¹³C NMR with the precise molecular weight and fragmentation data from high-resolution mass spectrometry, one can achieve an unambiguous and definitive characterization of HFPO dimer fluoride. The protocols outlined in this guide are designed to be both comprehensive and robust, ensuring high-quality, reliable data for academic research, industrial quality control, and regulatory analysis. Careful attention to sample handling, particularly the prevention of hydrolysis, is critical to the successful application of these methods.
References
-
McCord, J., & Strynar, M. (2019). Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels. TrAC Trends in Analytical Chemistry. Available at: [Link]
-
SCIEX. (n.d.). Analysis of hexafluoropropylene oxide dimer acid (HFPO-DA), commonly known as Gen-X, and related PFAS compounds. Available at: [Link]
-
Digital WPI. (2021). Developing an Analytical Technique for Treatment of GenX in Water using Ion-Exchange Resin & ICP-MS. Available at: [Link]
-
Hyland, K. (2019). Analysis of Hexafluoropropylene Oxide Dimer Acid (HFPO-DA), Commonly Known as Gen-X, and Related PFAS Compounds. SCIEX. Available at: [Link]
-
TU Delft Research Portal. (2021). Experimental insights into anodic oxidation of hexafluoropropylene oxide dimer acid (GenX) on boron-doped diamond anodes. Available at: [Link]
-
ACS Publications. (2024). Novel Defluorination Pathways of Perfluoroether Compounds (GenX): α-Fe2O3 Nanoparticle Layer Retains Higher Concentrations of Effective Hydrated Electrons. Environmental Science & Technology. Available at: [Link]
-
Environmental Protection Agency (EPA). (n.d.). Optimized Blank Treatment for Enhanced GenX Detection. Available at: [Link]
-
Environmental Protection Agency (EPA). (n.d.). Drinking Water Health Advisory: Hexafluoropropylene Oxide (HFPO) Dimer Acid (CASRN 13252-13-6) and HFPO Dimer Acid Ammonium Salt. Available at: [Link]
-
LARQ. (n.d.). Hexafluoropropylene oxide dimer acid (HFPO-DA) in Water Quality Report. Available at: [Link]
-
NIST WebBook. (n.d.). Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]-. Available at: [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]
-
NIST WebBook. (n.d.). Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]-. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Available at: [Link]
-
Spectrabase. (n.d.). 2,3,3,3-TETRAFLUORO-1-PROPANOL - Optional[19F NMR] - Chemical Shifts. Available at: [Link]
-
PubChem. (n.d.). Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy)-. Available at: [Link]
Sources
- 1. This compound | 2062-98-8 | Benchchem [benchchem.com]
- 2. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.wpi.edu [digital.wpi.edu]
- 4. research.tudelft.nl [research.tudelft.nl]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. colorado.edu [colorado.edu]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. sciex.com [sciex.com]
- 10. sciex.com [sciex.com]
Safe Handling and Storage of Tetrakis(pentafluorophenyl)porphyrin (TPPF) in a Laboratory Setting
Introduction
5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin, commonly referred to as TPPF or H₂TPPFPP, is a synthetic porphyrin that has garnered significant interest in various fields of research and development. Its unique photophysical and chemical properties make it a valuable tool in areas such as photodynamic therapy, catalysis, and materials science.[1][2] The highly fluorinated phenyl groups enhance its stability and solubility in organic solvents, rendering it a versatile platform for further chemical modifications.[2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and storage procedures for TPPF in a laboratory environment. Adherence to these protocols is crucial to mitigate potential risks and ensure a safe and productive research setting.
Material Properties and Hazard Identification
A thorough understanding of the physicochemical properties and potential hazards of TPPF is the foundation of its safe handling.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₄₄H₁₀F₂₀N₄ | PubChem[4] |
| Molecular Weight | 974.5 g/mol | PubChem[4] |
| Appearance | Purple solid | Chem-Impex[2] |
| Solubility | Soluble in organic solvents | Chem-Impex[2] |
Hazard Identification and GHS Classification
TPPF is classified as an irritant. The Global Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 | Warning |
Source: PubChem, Fisher Scientific, Sigma-Aldrich[4][5]
The toxicological properties of TPPF have not been fully investigated. Therefore, it should be handled with the same precautions as a substance with unknown toxicity.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with TPPF.
Engineering Controls
-
Chemical Fume Hood: All handling of TPPF powder, including weighing and preparation of solutions, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of dust or vapors.[6]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling TPPF:
-
Eye Protection: Chemical safety goggles that meet European standard EN 166 or equivalent are required.[5]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.[5][7]
-
Body Protection: A lab coat, fully buttoned, should be worn to protect against skin contact.[5]
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH/MSHA-approved air-purifying respirator with a particulate filter is recommended.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin | C44H10F20N4 | CID 135401562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.at [fishersci.at]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Guide to 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride for Advanced Research and Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride, a critical fluorinated intermediate. The guide covers its chemical and physical properties, comprehensive safety and handling protocols based on available material safety data, and detailed application notes for its use in advanced synthesis.
Chemical Identity and Properties
This compound, also known as the hexafluoropropylene oxide (HFPO) dimer, is a key building block in fluorine chemistry.[1] It belongs to the class of per- and polyfluoroalkyl substances (PFAS) and is recognized for its high thermal and chemical stability.[1]
| Property | Value |
| IUPAC Name | 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride |
| CAS Number | 2062-98-8 |
| Molecular Formula | C6F12O2 |
| Molecular Weight | 332.04 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | 40–56 °C[1] |
| Density | 1.8 g/cm³[2] |
Material Safety and Handling
As a highly fluorinated acyl fluoride, this compound is classified as corrosive and requires meticulous handling to ensure laboratory safety.[1] The following information is synthesized from safety data sheets of structurally similar compounds and general knowledge of acyl fluoride chemistry.
Hazard Identification
Primary Hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
-
Moisture Sensitive: Reacts with water, potentially releasing hydrogen fluoride.[3]
Upon thermal decomposition, it can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[2][3]
First-Aid Measures
Immediate medical attention is required for any exposure.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediately call a physician.[2][3]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Call a physician immediately.[2][3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician immediately.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[2][3]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[5][6]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Breakthrough time of the glove material should be considered.[2][7]
-
Skin and Body Protection: Wear a chemical-resistant apron, long-sleeved lab coat, and closed-toe shoes.[2][7]
-
Respiratory Protection: All manipulations should be carried out in a certified chemical fume hood.[3] For large-scale operations or in case of inadequate ventilation, use a NIOSH/MSHA-approved respirator.[2]
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[3] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[3] Handle in accordance with good industrial hygiene and safety practices.[6]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Store in a corrosives area.[3] The material is moisture-sensitive and should be protected from water.[3] Incompatible materials include strong bases and oxidizing agents.[3]
Accidental Release Measures
-
Minor Spills: Absorb with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[2]
-
Major Spills: Evacuate personnel to a safe area.[3] Wear appropriate PPE. Ventilate the area. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
Applications and Protocols
This compound is a valuable reagent in organic and materials science, primarily serving as a monomer in the synthesis of high-performance fluoropolymers and as a precursor for other fluorinated compounds.[1][8]
Synthesis of Perfluoropolyethers (PFPEs)
This compound is a critical intermediate in the production of PFPEs, which are used as high-performance lubricants and fluids in demanding applications such as aerospace and electronics.[1] The reactivity of the acyl fluoride group allows for controlled polymerization.
Protocol: General Procedure for the Synthesis of a Perfluoropolyether
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific experimental setups and target polymers. A thorough risk assessment must be conducted before proceeding.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., diglyme, tetraglyme)
-
Initiator (e.g., cesium fluoride, potassium fluoride)
-
Quenching agent (e.g., methanol)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and an inert gas inlet.
-
Inert Atmosphere: Purge the system with inert gas for at least 30 minutes to ensure anhydrous conditions.
-
Initiator Suspension: Under a positive pressure of inert gas, add the anhydrous aprotic solvent and the initiator to the flask. Stir to create a suspension.
-
Monomer Addition: Slowly add the this compound to the initiator suspension at a controlled temperature (typically low to moderate temperatures, e.g., 0-25 °C). The addition should be dropwise to manage any exothermic reaction.
-
Polymerization: After the addition is complete, allow the reaction to proceed at the desired temperature for a specified period (this can range from a few hours to overnight, depending on the desired molecular weight).
-
Quenching: Cool the reaction mixture and slowly add a quenching agent, such as methanol, to terminate the polymerization.
-
Workup: The resulting polymer can be isolated by removing the solvent under reduced pressure. Further purification may involve precipitation, washing, and drying.
Use in Organic Synthesis
The acyl fluoride group is a versatile functional group that can undergo nucleophilic substitution reactions with various nucleophiles, such as alcohols and amines, to form esters and amides, respectively.[8] This reactivity makes it a useful building block for introducing fluorinated moieties into organic molecules, which can be of interest in drug discovery and materials science for modulating properties like lipophilicity, metabolic stability, and thermal resistance.
Visualization of Workflows
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Spill Response Logic
Caption: Decision-making process for responding to a spill of the compound.
References
-
SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])
-
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid | C6HF11O3 | CID 114481 - PubChem. (URL: [Link])
- WO2021070159A1 - Process for preparing fluoropolymers and fluoroelastomers in presence of a non fluorinated sulfonate type hydrocarbon containing surfactant thereof - Google P
-
Safety Data Sheet - Angene Chemical. (URL: [Link])
Sources
- 1. This compound | 2062-98-8 | Benchchem [benchchem.com]
- 2. fishersci.ie [fishersci.ie]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. echemi.com [echemi.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Buy this compound | 2062-98-8 [smolecule.com]
Application of Tetrakis(pentafluorophenyl)porphyrin (TPPF) in the Catalytic Synthesis of Fluorinated Solvents and Intermediates
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, leading to widespread applications in pharmaceuticals, agrochemicals, and advanced materials.[1][2] This application note provides a technical guide on the use of Tetrakis(pentafluorophenyl)porphyrin (TPPF) and its metallated derivatives as highly efficient and robust catalysts for the synthesis of fluorinated compounds, including precursors to specialty fluorinated solvents. We will explore the unique advantages conferred by the electron-deficient TPPF ligand, provide detailed, field-proven protocols for the preparation of the active iron(III) catalyst, and describe its application in challenging C–H fluorination reactions. The causality behind experimental choices, key mechanistic insights, and critical safety protocols are discussed to ensure reproducible and safe implementation in the laboratory.
Introduction: The Strategic Advantage of TPPF in Fluorination Catalysis
The synthesis of organofluorine compounds is a cornerstone of modern chemical and pharmaceutical development.[1] Among the most powerful strategies is the direct functionalization of carbon-hydrogen (C–H) bonds, which avoids the need for pre-functionalized substrates and offers a more atom-economical pathway.[3] Nature provides inspiration through heme enzymes like Cytochrome P450, which utilize a porphyrin macrocycle to perform selective C–H oxidation.[4]
By mimicking these biological systems, synthetic metalloporphyrins have been developed as potent oxidation catalysts. Tetrakis(pentafluorophenyl)porphyrin (H₂TPFPP or TPPF) stands out in this class. Its key advantages stem from the twenty fluorine atoms on its four meso-phenyl rings:
-
Enhanced Catalytic Activity: The strong electron-withdrawing nature of the pentafluorophenyl groups increases the redox potential of the central metal ion, making it a more powerful oxidant.[5]
-
Increased Stability: The fluorinated rings are highly resistant to oxidative degradation, leading to a more robust and longer-lasting catalyst compared to their non-fluorinated counterparts.[6][7]
-
Versatility: TPPF can be metalated with various transition metals, such as iron and manganese, to tune its catalytic activity for specific transformations like hydroxylation, epoxidation, and, most notably, halogenation.[8][9]
This guide focuses on the preparation of the iron(III) TPPF complex and its subsequent application as a catalyst in C–H fluorination reactions, a direct route to valuable fluorinated molecules.
Section 1: Preparation of the Active Catalyst: [Fe(TPFPP)Cl]
The catalytic activity of TPPF is unlocked by the insertion of a transition metal into the porphyrin core. Iron(III) complexes of TPPF are particularly effective for a range of oxidative transformations.[6][7] Traditional methods for this metalation often use high-boiling solvents like N,N-dimethylformamide (DMF) with prolonged heating. However, this can lead to the decomposition of DMF and subsequent nucleophilic substitution on the electron-deficient pentafluorophenyl rings, resulting in undesirable impurities.[6][7]
To circumvent this, a greener, more efficient microwave-assisted protocol is recommended. This method significantly reduces reaction times, simplifies purification, and avoids the use of problematic solvents like nitrobenzene or DMF, replacing the latter with acetonitrile.[6][7]
Protocol 1.1: Microwave-Assisted Synthesis of Iron(III) Tetrakis(pentafluorophenyl)porphyrin Chloride [Fe(TPFPP)Cl]
This protocol is adapted from the improved synthesis method described by Rebelo, et al.[6][7]
Materials & Equipment:
-
5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin (H₂TPFPP)
-
Iron(II) chloride (FeCl₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Microwave synthesis reactor with temperature and pressure controls
-
Standard laboratory glassware for filtration and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable microwave reactor vessel, combine H₂TPFPP (1 equivalent) and FeCl₂ (10 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the vessel to dissolve the H₂TPFPP.
-
Initial Stirring: Stir the mixture at room temperature for 1 hour to ensure good initial complexation.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 120 °C for 30 minutes.
-
Second Reagent Addition: After cooling the reaction vessel to room temperature, add a second portion of FeCl₂ (10 equivalents).
-
Second Microwave Irradiation: Reseal the vessel and heat again at 120 °C for 30 minutes. The reaction progress can be monitored by UV-vis spectroscopy, observing the shift in the Soret band.
-
Work-up and Purification:
-
After cooling, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the [Fe(TPFPP)Cl] complex. Due to the efficiency of the reaction, it is often isolated in quantitative yield and may not require extensive purification.[6] Purity can be confirmed by UV-vis and mass spectrometry.
-
Caption: Microwave-assisted synthesis workflow for [Fe(TPFPP)Cl].
Section 2: Application in Catalytic C–H Fluorination
Metallated TPPF complexes are highly effective catalysts for the selective fluorination of aliphatic C–H bonds, a challenging yet highly valuable transformation.[9] The currently accepted mechanism involves the generation of a high-valent metal-oxo species, which acts as the primary oxidant.[9]
Mechanism Overview:
-
Catalyst Activation: The Fe(III) or Mn(III)-TPPF catalyst is oxidized by a terminal oxidant (e.g., a hypervalent iodine reagent or iodosylbenzene) to form a high-valent metal-oxo species (e.g., oxo-Mn(V)).[9]
-
Hydrogen Atom Transfer (HAT): This powerful electrophilic species abstracts a hydrogen atom from an aliphatic C–H bond of the substrate, generating a carbon-centered radical and a reduced metal-hydroxide intermediate.[4]
-
Radical Rebound: The substrate radical then "rebounds" onto a fluoride ligand coordinated to the metal center, forming the C–F bond and regenerating the catalyst's initial oxidation state.[9]
The electron-withdrawing TPPF ligand is crucial as it stabilizes the high-valent metal-oxo intermediate and enhances its reactivity for the initial HAT step.
Caption: Proposed catalytic cycle for Mn(TPPF)Cl-mediated C-H fluorination.
Protocol 2.1: General Procedure for Mn(TPFPP)Cl-Catalyzed Aliphatic C–H Fluorination
This protocol provides a general framework for the fluorination of activated C–H bonds (e.g., benzylic or tertiary) and is based on principles established for porphyrin-catalyzed halogenations.[9]
Materials & Equipment:
-
Manganese(III) Tetrakis(pentafluorophenyl)porphyrin chloride [Mn(TPFPP)Cl] (can be synthesized similarly to the Fe complex)
-
Aliphatic substrate (e.g., ethylbenzene, cyclohexane)
-
Fluoride source (e.g., silver fluoride (AgF), triethylamine trihydrofluoride)
-
Terminal oxidant (e.g., iodosylbenzene (PhIO))
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Reaction vessel (e.g., Schlenk flask) with magnetic stirrer and temperature control
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the substrate (1.0 mmol), [Mn(TPFPP)Cl] catalyst (0.01-0.05 mmol, 1-5 mol%), and the fluoride source (1.5-2.0 mmol) to a Schlenk flask containing a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of acetonitrile).
-
Initiation: Add the terminal oxidant (e.g., PhIO, 1.2 mmol) in one portion or in batches over time.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 60 °C) for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or ¹⁹F NMR.
-
Quenching: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the fluorinated product.
Data Presentation
The efficacy of TPPF-based catalysts is demonstrated across various substrates. The following table summarizes representative outcomes for C-H oxidation/halogenation reactions catalyzed by metallated TPPF derivatives.
| Catalyst | Substrate | Reagent/Oxidant | Product | Yield/Turnover | Reference |
| [Fe(TPFPP)Cl] | Propane | Molecular Oxygen (Air) | Isopropyl alcohol + Acetone | >100 Turnovers | [8] |
| [Mn(TPFPP)Cl] | Adamantane | PhIO / Halide Source | 1-Haloadamantane | High Selectivity | [9] |
| [Fe(TPFPP)Cl] | Indene | Hydrogen Peroxide | Indene Oxide | High Efficiency | [6][7] |
Section 3: Safety and Handling
Ensuring process safety is critical when working with fluorination reagents and catalyzed reactions.[10][11] A thorough risk assessment should be conducted before beginning any experiment.
-
Reagent Hazards:
-
Fluoride Sources: Many fluoride sources are toxic and corrosive. Silver fluoride (AgF) is light-sensitive and toxic. Amine-HF complexes are extremely corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, safety goggles, and a lab coat.[12]
-
Oxidants: Iodosylbenzene and other oxidants can be explosive, especially upon heating or impact. Handle with care and avoid grinding.
-
Solvents: Acetonitrile is flammable and toxic. DMF can decompose at high temperatures, especially in the presence of bases, to produce dimethylamine.[6][13] All manipulations should be performed in a well-ventilated chemical fume hood.
-
-
Reaction Hazards:
-
Exotherms: Catalytic oxidation reactions can be exothermic. Monitor the reaction temperature closely, especially during initial stages and oxidant addition.
-
Pressure: When using microwave reactors, ensure the use of appropriate sealed vessels and operate within the instrument's pressure limits.
-
-
Waste Disposal: Quench all unreacted oxidants and reagents before disposal. Dispose of fluorinated waste according to institutional and local environmental regulations.
Conclusion
Tetrakis(pentafluorophenyl)porphyrin and its metal complexes are exceptionally stable and versatile catalysts for the synthesis of fluorinated organic molecules. Their biomimetic mechanism, enhanced by the electron-deficient ligand framework, enables the challenging functionalization of C–H bonds under relatively mild conditions. The protocols outlined in this note, particularly the greener microwave-assisted catalyst preparation, provide a reliable and efficient pathway for researchers to access these powerful catalytic systems. With careful attention to reaction optimization and safety, TPPF-based catalysts offer a significant tool for the development of novel fluorinated solvents, pharmaceutical intermediates, and advanced materials.
References
-
Beger, A., et al. (2015). A method of introducing fluorinated substituents in porphyrin structure by nucleophilic substitution of fluorine inmeso-tetrakis(pentafluorophenyl)porphyrin and pentafluorobenzaldehyde with polyfluoroaliphatic alcohols. ResearchGate. Available at: [Link]
-
Ellis, P. E., Jr., & Lyons, J. E. (1990). Effect of fluorination of the meso-phenyl groups on selective tetraphenylporphyrinatoiron(III)-catalysed reactions of propane with molecular oxygen. RSC Publishing. Available at: [Link]
-
Rebelo, S. L. H., et al. (2016). Iron(III) Fluorinated Porphyrins: Greener Chemistry from Synthesis to Oxidative Catalysis Reactions. Molecules, 21(4), 481. MDPI. Available at: [Link]
-
Rebelo, S. L. H., et al. (2016). Iron(III) Fluorinated Porphyrins: Greener Chemistry from Synthesis to Oxidative Catalysis Reactions. PubMed. Available at: [Link]
-
IJESI. (2020). A Review of the Synthetic Methods for Fluorinated Porphyrin Derivatives. International Journal of Engineering and Scientific Invention (IJESI). Available at: [Link]
-
Feng, Y., et al. (2020). Self-assembly of Pt(ii)-tetrakis(pentafluorophenyl)porphyrin via F⋯F interaction for efficient cocatalyst-free photocatalytic. Journal of Materials Chemistry A. Available at: [Link]
-
Huang, X., & Groves, J. T. (2018). Selective C−H Halogenation with a Highly Fluorinated Manganese Porphyrin. Angewandte Chemie - International Edition, 57(5), 1251-1255. Princeton University. Available at: [Link]
-
Linder, D. P., et al. (2010). The efficient synthesis of TPPF 20 derivatives by microwave irradiation... ResearchGate. Available at: [Link]
-
Beger, A., et al. (2015). A method of introducing fluorinated substituents in porphyrin structure by nucleophilic substitution of fluorine inmeso-tetrakis(pentafluorophenyl)porphyrin and pentafluorobenzaldehyde with polyfluoroaliphatic alcohols. Request PDF on ResearchGate. Available at: [Link]
-
White, C. J., et al. (2019). Evidence for a High-Valent Iron-Fluoride That Mediates Oxidative C(sp3)-H Fluorination. ACS Catalysis. Available at: [Link]
-
Besset, T., et al. (2019). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Si, C., et al. (2020). Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. PubMed Central. Available at: [Link]
-
Holland, A. W., & Bergman, R. G. (2003). Synthesis and Reactivity of Low-Coordinate Iron(II) Fluoride Complexes and Their Use in the Catalytic Hydrodefluorination of Fluorocarbons. Request PDF on ResearchGate. Available at: [Link]
-
Fudickar, W., et al. (2016). Synthesis and study of fluorine-functionalized ZnTPPs. Journal of Porphyrins and Phthalocyanines. Available at: [Link]
-
Wang, Y., et al. (2023). A protocol for selective synthesis of thiol-functionalized allylic sulfonyl fluorides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Liu, W., & Groves, J. T. (2014). Recent Advances in C-H Fluorination. The Royal Society of Chemistry. Available at: [Link]
-
Campbell, M. G., & Ritter, T. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. PubMed Central. Available at: [Link]
-
Wang, C., et al. (2024). Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. ResearchGate. Available at: [Link]
-
West, J. G., & Sorensen, E. J. (2016). Development and application of decatungstate catalyzed C–H 18F- and 19F-fluorination, fluoroalkylation and beyond. PubMed Central. Available at: [Link]
-
Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B. Available at: [Link]
-
Lequeux, T., et al. (2015). Synthesis of Fluoroolefins via Julia-Kocienski Olefination. PubMed Central. Available at: [Link]
-
Wang, C., et al. (2024). Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. MDPI. Available at: [Link]
-
Wang, D., et al. (2012). Versatile Pd(OTf)2•2H2O-catalyzed ortho-fluorination using NMP as a promoter. Request PDF on ResearchGate. Available at: [Link]
-
Ley, S. V. Research Group. Fluorination Reactions. University of Cambridge. Available at: [Link]
-
Lee, E., et al. (2014). Mechanism of electrophilic fluorination with Pd(iv): fluoride capture and subsequent oxidative fluoride transfer. Chemical Science. Available at: [Link]
-
Wu, Z., et al. (2022). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv. Available at: [Link]
-
Inoue, M., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. PubMed Central. Available at: [Link]
-
Falk, M., et al. (2020). On the Impact of the Degree of Fluorination on the ORR Limiting Processes within Iron Based Catalysts: A Model Study on Symmetrical Films of Barium Ferrate. ResearchGate. Available at: [Link]
-
Mettler Toledo. Chemical Process Safety. Available at: [Link]
-
O'Hagan, D. (2010). Organofluorine chemistry: applications, sources and sustainability. Green Chemistry. Available at: [Link]
-
Banks, R. E., et al. (Eds.). (1994). Organofluorine Chemistry: Principles And Commercial Applications. VDOC.PUB. Available at: [Link]
-
Chambers, R. D. (2004). Organofluorine Chemistry. ResearchGate. Available at: [Link]
-
Kasper, F. K., et al. (2009). Synthesis of poly(propylene fumarate). Nature Protocols. Available at: [Link]
-
Wernik, M., et al. (2022). Potential Safety Hazards Associated with Using N,N-Dimethylformamide in Chemical Reactions. ResearchGate. Available at: [Link]
-
Wang, H., & Chen, G. (2023). Analysis of the progress of chemical process safety management in China. ResearchGate. Available at: [Link]
-
Baykov, A. A., et al. (1993). Fluoride Effects along the Reaction Pathway of Pyrophosphatase: Evidence for a Second Enzyme·Pyrophosphate Intermediate. Request PDF on ResearchGate. Available at: [Link]
-
CCPS. (1990). Guidelines for technical management of chemical process safety. SciSpace. Available at: [Link]
Sources
- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organofluorine chemistry: applications, sources and sustainability - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Evidence for a High-Valent Iron-Fluoride That Mediates Oxidative C(sp3)-H Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijesi.org [ijesi.org]
- 6. mdpi.com [mdpi.com]
- 7. Iron(III) Fluorinated Porphyrins: Greener Chemistry from Synthesis to Oxidative Catalysis Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of fluorination of the meso-phenyl groups on selective tetraphenylporphyrinatoiron(III)-catalysed reactions of propane with molecular oxygen - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. collaborate.princeton.edu [collaborate.princeton.edu]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of meso-Tetrakis(pentafluorophenyl)porphyrin (TPPF)
Welcome to the technical support center for the synthesis of meso-tetrakis(pentafluorophenyl)porphyrin (H₂TPPF₂₀), a critical building block in fields ranging from catalysis to medicinal chemistry. The multi-step synthesis of this highly fluorinated porphyrin, while based on established principles, presents unique challenges due to the electron-withdrawing nature of the pentafluorophenyl groups. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate these complexities and achieve optimal results in your laboratory.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses common preliminary questions regarding the synthesis of TPPF.
Q1: What is the most effective and commonly used method for synthesizing TPPF?
A1: The most robust and widely adopted method is the Lindsey synthesis .[1] This two-step, one-flask procedure offers significant advantages over older methods like the Rothemund or Adler-Longo reactions, particularly for electron-deficient aldehydes like pentafluorobenzaldehyde.[2][3] The Lindsey method separates the acid-catalyzed condensation of pyrrole and the aldehyde from the subsequent oxidation step.[4] This separation allows the initial condensation to reach equilibrium under mild, room-temperature conditions, which is crucial for minimizing the formation of tar-like byproducts that can plague higher-temperature syntheses.[1][5]
Q2: What is the fundamental chemical transformation occurring during TPPF synthesis?
A2: The synthesis is an acid-catalyzed electrophilic aromatic substitution followed by an oxidation.[6] Four molecules of pyrrole and four molecules of pentafluorobenzaldehyde first condense to form a non-aromatic, colorless macrocycle called a porphyrinogen.[1][7] This intermediate is then oxidized, typically with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to form the final, highly conjugated, and intensely colored TPPF macrocycle.[1][7]
Q3: Why is the quality of the starting materials, particularly pyrrole, so critical?
A3: The success of the synthesis is highly dependent on the purity of the reagents. Pyrrole is susceptible to oxidation and polymerization, especially when exposed to air and light. Impurities in the pyrrole can lead to the formation of intractable polymeric tars and significantly reduce the yield of the desired porphyrin. Therefore, it is standard practice to distill pyrrole immediately before use to ensure its purity. Pentafluorobenzaldehyde should also be of high purity, as impurities can introduce unwanted side products that are difficult to separate.
Part 2: Troubleshooting Guide - Navigating Common Experimental Hurdles
This section is formatted to address specific problems you may encounter during the synthesis.
Issue 1: Low or No Yield of TPPF
Q4: My reaction turned very dark, but after workup, I obtained a low yield (<10%) of the purple TPPF product. What are the likely causes?
A4: This is a common and frustrating issue that can stem from several factors. A dark reaction mixture often indicates the formation of polymeric side products at the expense of the desired porphyrin.
-
Cause A: Impure Pyrrole. As mentioned in the FAQ, this is the most frequent culprit. Oxidized or polymerized pyrrole will not participate effectively in the macrocycle formation and instead generates tar.
-
Solution: Always use freshly distilled pyrrole. The distillation should be performed under reduced pressure and stored under an inert atmosphere (Nitrogen or Argon) away from light.
-
-
Cause B: Sub-optimal Catalyst Concentration. The acid catalyst (commonly Trifluoroacetic Acid - TFA, or Boron Trifluoride Etherate - BF₃·OEt₂) drives the condensation. Too little catalyst results in an impractically slow reaction, while too much can accelerate the undesired polymerization of pyrrole.
-
Solution: The catalytic amount is critical. For Lindsey conditions, TFA is typically used at sub-stoichiometric amounts. An optimization experiment may be necessary, but a good starting point is often around 10 mol% relative to the pyrrole.
-
-
Cause C: Presence of Water. Water can interfere with the Lewis acid catalyst and the condensation equilibrium.
-
Solution: Use anhydrous solvents (e.g., dry dichloromethane) and conduct the reaction under an inert atmosphere to minimize exposure to atmospheric moisture.
-
-
Cause D: Inefficient Oxidation. The porphyrinogen intermediate is unstable and must be efficiently converted to the stable porphyrin. If oxidation is incomplete, the porphyrinogen can revert or decompose during workup.
-
Solution: Ensure you are using a sufficient amount of a suitable oxidant. DDQ is highly effective.[1] Use at least 3 equivalents relative to the theoretical porphyrinogen amount. Allow the oxidation to proceed for a sufficient time (typically at least 1 hour) at room temperature.
-
Issue 2: Product Contamination and Purification Challenges
Q5: My purified product has a greenish tint, and the UV-Vis spectrum shows a peak around 650 nm in addition to the Soret band. What is this impurity?
A5: The green tint and the absorption band around 650 nm are characteristic of a chlorin byproduct. Chlorins are porphyrin analogues where one of the pyrrolic double bonds is reduced. This is a common side product in porphyrin synthesis.
-
Cause: Incomplete oxidation of the porphyrinogen intermediate. The porphyrinogen is six electrons away from the aromatic porphyrin, and the chlorin is two electrons away. Insufficient oxidant or reaction time can lead to the formation of this partially oxidized species.
-
Solution 1 (Prevention): The best approach is to ensure complete oxidation during the synthesis. After the initial condensation period, add the DDQ and stir for at least 1-2 hours in open air (oxygen can help with the final oxidation stages).
-
Solution 2 (Remediation): If a significant amount of chlorin has formed, the crude product can be redissolved in a solvent like toluene or chloroform, treated with a slight excess of DDQ, and refluxed for an hour to drive the oxidation to completion. The excess DDQ can then be removed during chromatography.
-
Q6: I'm struggling to purify the crude TPPF using column chromatography. The product either streaks badly or is inseparable from a dark band at the top of the column.
A6: Purifying TPPF can be challenging due to its moderate polarity and tendency to aggregate. The dark band is likely the polymeric tar.
-
Solution: A well-defined chromatography protocol is essential.
-
Pre-adsorption: Before loading the column, dissolve your crude product in a minimal amount of the desired eluent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica completely under vacuum. This "dry loading" technique prevents the use of highly polar solvents to dissolve the sample, which can deactivate the column head and lead to poor separation.
-
Column Packing and Eluent System: Use a silica gel column. A typical eluent system is a gradient starting from hexanes and gradually increasing the polarity with dichloromethane or chloroform.[3] For TPPF, a starting eluent of Hexane:DCM (e.g., 4:1) can be effective, with the polarity gradually increased to pure DCM. The purple TPPF band should move down the column, leaving the black tars at the origin.
-
Avoid Protic Solvents: Do not use protic solvents like methanol in your eluent unless absolutely necessary at the very end to flush the column, as they can cause significant streaking.
-
Part 3: Experimental Protocols and Data
Optimized Lindsey Synthesis of TPPF
This protocol is a self-validating system designed for reliability and reproducibility.
Step 1: Reagent Preparation and Reaction Setup
-
Distill pyrrole (e.g., 5 mmol) under reduced pressure immediately prior to use.
-
In a dry, three-necked round-bottom flask (e.g., 1 L for a 5 mmol scale) equipped with a magnetic stir bar and septum, add 500 mL of anhydrous dichloromethane (DCM).
-
Purge the flask with Argon or Nitrogen for 15 minutes.
-
Add pentafluorobenzaldehyde (5 mmol) to the DCM.
-
In a separate flask, dilute the freshly distilled pyrrole (5 mmol) with 50 mL of anhydrous DCM.
-
Add the pyrrole solution to the stirring aldehyde solution in the reaction flask via a syringe.
-
Add Trifluoroacetic Acid (TFA, ~0.5 mmol, 0.1 eq) to the reaction mixture. The solution should remain colorless or very pale yellow.
Step 2: Condensation
-
Shield the flask from light by wrapping it in aluminum foil.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 2-3 hours. Causality Check: This period allows the condensation reaction to reach equilibrium, forming the porphyrinogen intermediate. Rushing this step can lead to lower yields.
Step 3: Oxidation
-
Remove the septum and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, ~3.75 mmol, 0.75 eq based on pyrrole) to the reaction mixture.
-
Stir the mixture, now open to the air, for an additional 1-2 hours.
-
Validation Checkpoint: The solution should rapidly turn a very dark green upon DDQ addition and then gradually shift to a deep purple, characteristic of the porphyrin Soret band.
Step 4: Workup and Purification
-
Neutralize the reaction by adding a few drops of triethylamine until the solution is no longer acidic (check with pH paper).
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Follow the column chromatography protocol described in Q6 to isolate the pure TPPF.
-
Collect the distinct purple fractions, combine them, and remove the solvent to yield the product as a fluffy, purple solid.
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value | Rationale |
| Reactant Ratio | Pyrrole:Aldehyde = 1:1 | Stoichiometric ratio for A₄-type porphyrin formation. |
| Concentration | ~10 mM | High dilution favors intramolecular cyclization over polymerization.[5] |
| Solvent | Anhydrous Dichloromethane | Provides good solubility for reactants and is non-coordinating. |
| Catalyst | Trifluoroacetic Acid (TFA) | Strong acid to catalyze condensation without being overly harsh.[1] |
| Oxidant | DDQ | Potent oxidant for converting porphyrinogen to porphyrin.[1] |
| Temperature | Room Temperature | Mild conditions minimize side reactions like tar formation.[5] |
| Expected Yield | 30-40% | A realistic yield for this synthesis after purification.[1] |
Part 4: Visualization of Key Processes
Diagram 1: General Mechanism of TPPF Synthesis
Caption: The two-step mechanism for TPPF synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low TPPF yield.
References
-
Rothemund P. A New Porphyrin Synthesis. The Synthesis of Porphin. J. Am. Chem. Soc. 1936;58(4):625-627. [Link]
-
Quora. How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin?. [Link]
-
CUNY Academic Works. Microwave Solventless Synthesis of Meso-Tetrakis (Pentafluorophenyl)Poprphyrin (TPPF20) and Tris(Pentafluorophenyl))Corrole. [Link]
-
Badger G. M., Jones R. A., Laslett R. L. Porphyrins. VII. The synthesis of porphyrins by the Rothemund reaction. Aust. J. Chem. 1964;17(9):1028-1035. [Link]
-
Chem-Station. Rothemund-Lindsey Porphyrin Synthesis. [Link]
-
Angrish P. Syntheses of meso-substituted porphodimethenes and porphyrins with exocyclic ring systems. University of Florida; 2006. [Link]
-
NIH. Two-step Mechanochemical Synthesis of Porphyrins. Chem. Sci. 2012;3(3):881-885. [Link]
-
NIH. Syntheses and Functionalizations of Porphyrin Macrocycles. New J. Chem. 2011;35(3):511-534. [Link]
-
Santai Technologies. The Purification of Porphyrins by SepaBeanTM machine. [Link]
Sources
- 1. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 2. Rothemund reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rothemund-Lindsey Porphyrin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
Methods to improve the yield and purity of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride.
Technical Support Center: 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride
Welcome to the technical support center for this compound (HFPO-DAF), a critical intermediate in advanced materials and chemical synthesis.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis and purification. Here, we address common challenges to help you optimize your experimental outcomes for both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common synthesis involves a two-step process.[1] First is the formation of a perfluoropropoxy intermediate, which is typically derived from the ring-opening of hexafluoropropylene oxide (HFPO).[1] This intermediate is then reacted with a suitable tetrafluoropropionyl source to form the final acyl fluoride. The integrity of the highly fluorinated moieties must be maintained throughout the synthesis, necessitating controlled, anhydrous conditions.[1][2]
Q2: Why are anhydrous conditions so critical for this synthesis?
The acyl fluoride functional group (-COF) is highly susceptible to hydrolysis.[2][3] Any moisture present in the reaction vessel, solvents, or reagents will react with the product to form the corresponding carboxylic acid, 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoic acid (HFPO-DA).[4] This not only reduces the yield of the desired product but also introduces a significant impurity that can be difficult to separate.
Diagram: Hydrolysis Pathway This diagram illustrates the undesirable reaction of the acyl fluoride with water.
Caption: Undesirable hydrolysis of the target acyl fluoride.
Q3: What are the recommended analytical techniques for purity assessment?
A multi-faceted approach is recommended for accurate purity analysis.
| Technique | Primary Use | Detected Impurities | Quantitative Capability | Strengths | Limitations |
| ¹⁹F NMR Spectroscopy | Structural confirmation & quantification of fluorine-containing species. | Oligomers, isomers, hydrolysis products (HFPO-DA), unreacted starting materials. | Excellent (qNMR with internal standard). | High specificity for fluorine signals; provides detailed structural information.[5] | May not detect non-fluorinated impurities. Requires specialized equipment. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection of volatile byproducts and impurities. | Solvents, low-boiling point side products, thermal decomposition products. | Good (with calibration). | High sensitivity for volatile compounds; provides mass information for identification.[5] | The compound may decompose at high injector temperatures. Requires careful method development. |
| Infrared (IR) Spectroscopy | Rapid functional group analysis. | Water (broad O-H stretch), carboxylic acids (C=O and O-H stretch). | Qualitative. | Fast and simple method to check for hydrolysis. | Provides limited structural detail and is not suitable for complex mixtures. |
Q4: How can I effectively purify the final product?
Due to the volatile nature of this compound (boiling point ~40–56°C), fractional distillation under reduced pressure is the most effective purification method.[1] Care must be taken to use an efficient distillation column to separate it from closely boiling impurities. Given the thermal sensitivity of some fluorinated compounds, maintaining the lowest possible distillation temperature is crucial to prevent decomposition.
Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis and provides a structured approach to resolving them.
Problem 1: Low or No Product Yield
Low yield is a common issue that can often be traced back to reagent quality or reaction conditions.
Diagram: Low Yield Troubleshooting Workflow
Caption: A decision tree for troubleshooting low product yield.
Q: My reaction has resulted in a very low yield. What are the most likely causes?
A: Several factors could be at play. Let's break them down:
-
Cause: Presence of Moisture
-
Explanation: As previously mentioned, this acyl fluoride is highly sensitive to water, leading to hydrolysis.[2][3]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a solvent purification system or freshly opened sealed bottles. Reagents should be of the highest purity and handled in a glovebox or under inert gas.
-
-
Cause: Sub-optimal Reaction Temperature
-
Explanation: The ring-opening of HFPO and subsequent reactions are temperature-sensitive. Temperatures that are too low may result in an impractically slow reaction rate, while excessively high temperatures can lead to unwanted side reactions, such as oligomerization of HFPO or decomposition.[6]
-
Solution: Monitor the reaction temperature closely. If the reaction is sluggish, consider a modest, incremental increase in temperature. Conversely, if significant byproduct formation is observed, lowering the temperature may be beneficial.[7]
-
-
Cause: Inactive Catalyst or Reagents
-
Explanation: The fluoride source used to catalyze the HFPO ring-opening (e.g., CsF, KF) can lose activity if it has absorbed moisture or has been stored improperly. Similarly, the acylating agent may have degraded over time.
-
Solution: Use freshly dried and finely ground catalyst. Consider purchasing new, high-purity reagents and compare the results.
-
Problem 2: Low Product Purity
The presence of multiple peaks in your analytical data (GC-MS, NMR) indicates impurities that need to be addressed.
Q: My final product is impure. How can I identify and minimize the contaminants?
A: Impurities often arise from predictable side reactions or unreacted starting materials.
| Common Impurity | Likely Origin | Mitigation Strategy |
| HFPO-DA (Carboxylic Acid) | Hydrolysis of the acyl fluoride product by moisture.[4] | Strictly enforce anhydrous conditions throughout the synthesis and workup.[2] |
| HFPO Oligomers/Polymers | Uncontrolled, fluoride-catalyzed polymerization of the HFPO starting material.[8] | Maintain strict temperature control. Ensure slow, controlled addition of HFPO to the reaction mixture. |
| Isomeric Byproducts | Rearrangement or alternative reaction pathways of intermediates. | Optimize catalyst selection and reaction temperature, as these can influence regioselectivity. |
| Unreacted Starting Materials | Incomplete reaction due to insufficient time, low temperature, or poor mixing. | Increase reaction time and/or temperature. Ensure vigorous stirring, especially for heterogeneous mixtures. Monitor reaction progress to confirm completion. |
Experimental Protocols
Protocol 1: General Synthesis Under Anhydrous Conditions
This is a representative protocol and should be adapted based on specific literature procedures and laboratory safety protocols.
-
Preparation: Assemble the reaction apparatus (e.g., three-neck flask with a condenser, dropping funnel, and nitrogen inlet). Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen.
-
Reagent Charging: In a glovebox or under a strong counter-flow of nitrogen, charge the flask with the anhydrous fluoride catalyst (e.g., spray-dried KF) and a high-purity, anhydrous aprotic solvent (e.g., acetonitrile or diglyme).[7]
-
Initiation: Cool the stirred suspension to the desired starting temperature (e.g., 0°C).
-
Addition of Reactants: Slowly add the tetrafluoropropionyl precursor, followed by the dropwise addition of hexafluoropropylene oxide (HFPO) via the dropping funnel. Maintain strict temperature control throughout the addition.
-
Reaction: Allow the mixture to stir at the optimized temperature for the required duration (typically several hours).
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (under inert atmosphere) for analysis by ¹⁹F NMR or GC-MS.[9]
-
Workup & Purification: Once the reaction is complete, the product is typically isolated by fractional distillation directly from the reaction mixture under reduced pressure.
Protocol 2: Purity Analysis by ¹⁹F NMR Spectroscopy
-
Sample Preparation: In a clean, dry NMR tube, dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃). Add a known amount of a suitable internal standard (e.g., trifluorotoluene).
-
Acquisition: Acquire the ¹⁹F NMR spectrum. The signal for the -COF group is a key diagnostic peak.
-
Data Analysis: Integrate the signals corresponding to the product and any fluorine-containing impurities. The purity can be calculated by comparing the integral of the product's signals to the sum of all fluorine-containing signals or by quantifying against the internal standard.[5][10]
References
-
ResearchGate. (2025). Oxidation of hexafluoropropylene to hexafluoropropylene oxide using oxygen. Retrieved from [Link]
-
ResearchGate. (2025). Oxidation of Hexafluoropropylene with Oxygen to Hexafluoropropylene Oxide. Retrieved from [Link]
-
MDPI. (n.d.). Direct Epoxidation of Hexafluoropropene Using Molecular Oxygen over Cu-Impregnated HZSM-5 Zeolites. Retrieved from [Link]
-
SFU Summit. (n.d.). Aryl-Based Perfluoroalkoxides: How Length and Branching of the Fluorinated Initiator Influences the Polymerization of Hexafluoropropylene Oxide (HFPO). Retrieved from [Link]
-
National Institutes of Health. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Photochemical Isomerisation of Perfluoroalkyl Olefins'. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid. Retrieved from [Link]
Sources
- 1. This compound | 2062-98-8 | Benchchem [benchchem.com]
- 2. 2,3,3,3-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy)propionyl fluoride | 4089-57-0 | Benchchem [benchchem.com]
- 3. Buy this compound | 2062-98-8 [smolecule.com]
- 4. 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid | C6HF11O3 | CID 114481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. fluoryx.com [fluoryx.com]
- 9. benchchem.com [benchchem.com]
- 10. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Purification of Fluorinated Acyl Fluorides
Welcome to the Technical Support Center for advanced purification techniques for fluorinated acyl fluorides. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into overcoming common purification challenges. As Senior Application Scientists, we understand that isolating these valuable, yet often sensitive, intermediates is critical for synthetic success. This resource combines troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues, grounding every recommendation in established scientific principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding the handling and purification of fluorinated acyl fluorides.
Q1: Why are fluorinated acyl fluorides preferred over acyl chlorides in some modern synthetic applications?
A: Fluorinated acyl fluorides offer a unique combination of stability and reactivity that is advantageous in many contexts. The strong carbon-fluorine bond makes them generally more stable towards hydrolysis and easier to handle than their highly reactive acyl chloride counterparts.[1] Their reactivity is often comparable to activated esters but with fewer steric limitations, which can be crucial in complex syntheses like peptide couplings where minimizing side reactions and racemization is paramount.[1]
Q2: What are the most common impurities I should expect when synthesizing fluorinated acyl fluorides?
A: Impurities are typically route-dependent. However, common classes include:
-
Unreacted Starting Material: The corresponding carboxylic acid is a frequent impurity, especially in deoxyfluorination reactions.[2][3]
-
Hydrolysis Product: The carboxylic acid can also form via degradation of the product during work-up or purification.[4]
-
Excess Fluorinating Reagent and its By-products: Reagents like Deoxo-Fluor® or XtalFluor-E® generate sulfur-containing by-products that must be removed.[2][3]
-
Anhydride: In some synthesis protocols, self-condensation of the carboxylic acid can lead to anhydride formation.[5]
-
Hydrogen Fluoride (HF): HF is a common by-product that can be corrosive and interfere with subsequent steps if not properly removed.[6][7]
Q3: What are the absolute essential safety precautions when working with these compounds?
A: Safety is paramount. Always handle fluorinated acyl fluorides and their precursors in a well-ventilated fume hood.[8] Mandatory Personal Protective Equipment (PPE) includes chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (Viton, nitrile, or butyl are often recommended).[9][10] Since many fluorination reactions can generate HF, it is critical to have an HF emergency kit, including 2.5% calcium gluconate gel, readily accessible and to be trained in its use.[10][11][12] Avoid using glassware for handling HF or certain fluorinating agents, as it can be etched.[12]
Part 2: Troubleshooting Guides
This section provides in-depth solutions to specific problems encountered during the purification of fluorinated acyl fluorides.
Issue 1: Product Degradation—Hydrolysis to the Carboxylic Acid
You observe a significant amount of the corresponding carboxylic acid in your crude or partially purified material, confirmed by ¹H NMR, ¹⁹F NMR, or LC-MS.
Q: My fluorinated acyl fluoride appears to be hydrolyzing on my standard silica gel column. What is happening and what are my alternatives?
A: Standard silica gel is inherently acidic and contains adsorbed water, creating a perfect microenvironment for the hydrolysis of moisture-sensitive compounds like acyl fluorides.[4] The Lewis acidic sites on the silica surface can activate the carbonyl group, making it more susceptible to nucleophilic attack by water.
Troubleshooting Workflow: Hydrolysis on Silica Gel
Caption: Decision workflow for selecting a purification method when hydrolysis is observed.
Alternative Purification Strategies
1. Vacuum Distillation:
-
Causality: This method avoids contact with any solid stationary phase, thereby eliminating the primary catalyst and water source for hydrolysis. It is the preferred method for volatile and thermally stable fluorinated acyl fluorides.
-
Protocol: See Protocol 1: Vacuum Distillation of a Fluorinated Acyl Fluoride .
2. Fluorous Solid-Phase Extraction (FSPE):
-
Causality: This technique leverages the unique property of "fluorophilicity." Fluorinated stationary phases, such as those with tridecafluoro groups, selectively retain highly fluorinated molecules while allowing less fluorinated or non-fluorinated impurities (like the corresponding carboxylic acid) to elute first.[13][14] This provides an orthogonal separation mechanism to traditional silica gel chromatography.
-
Protocol: See Protocol 2: Purification using Fluorous SPE .
3. Deactivated or Neutralized Silica Gel:
-
Causality: By neutralizing the acidic sites and removing excess water, the catalytic activity of the silica is significantly reduced. This is a good option for less sensitive acyl fluorides where a chromatographic method is still desired.
-
Preparation: Slurry standard silica gel in a 1-2% solution of triethylamine in the desired eluent system, then evaporate to dryness before packing the column.
| Method | Principle | Best For | Key Limitation |
| Vacuum Distillation | Separation by boiling point | Thermally stable, volatile compounds | Not suitable for high-boiling or thermally labile compounds |
| Fluorous SPE (FSPE) | Fluorophilicity-based retention | Highly fluorinated acyl fluorides | Requires a fluorinated stationary phase; less effective for lightly fluorinated compounds[14] |
| Neutralized Silica | Reduced surface acidity | Moderately sensitive compounds | May not completely prevent degradation of highly sensitive substrates |
Issue 2: Persistent Contamination with Fluorinating Reagent By-products
Your purified product shows lingering signals in the ¹⁹F NMR corresponding to by-products from reagents like DAST, Deoxo-Fluor®, or Selectfluor®.
Q: I'm struggling to remove sulfur-containing by-products from my Deoxo-Fluor® reaction. Aqueous washes aren't completely effective. What should I do?
A: By-products from sulfur(IV) fluoride reagents can be persistent.[3] While many are water-soluble, some can have organic solubility, leading to incomplete removal with simple aqueous extraction.
1. Chemical Scavenging:
-
Causality: This approach uses a reagent or resin to selectively react with and sequester the impurity. For excess electrophilic fluorinating reagents like Selectfluor®, a nucleophilic scavenger resin (e.g., amine-functionalized) can be effective.[6] For sulfur-based by-products, a mild oxidative work-up can sometimes alter their polarity, making them more easily removable.
2. Solid-Phase Scavenging:
-
Causality: Passing a solution of the crude product through a specialized scavenger cartridge can be highly effective. For instance, a cartridge containing a basic material can trap acidic by-products like HF.[6]
3. Optimized Chromatography:
-
Causality: Sometimes, the issue is finding the right chromatographic conditions. Fluorinated stationary phases can offer different selectivity compared to standard C18 or silica.[13][15] A pentafluorophenyl (PFP) phase, for example, can provide unique π-π and dipole-dipole interactions that may help resolve your product from stubborn, similarly polar impurities.[13]
Troubleshooting Workflow: Removing Reagent By-products
Caption: Decision workflow for removing persistent reagent by-products.
Issue 3: Difficulty Removing Hydrogen Fluoride (HF)
The crude product is highly acidic, and residual HF is suspected, which can complicate downstream applications.
Q: How can I effectively remove residual hydrogen fluoride (HF) from my reaction mixture before purification?
A: HF is a common and problematic by-product that can be difficult to remove due to its ability to form strong hydrogen bonds.[6]
1. Anhydrous Quenching/Trapping:
-
Causality: Before any aqueous workup, adding an anhydrous acid scavenger can neutralize HF. Solid inorganic bases like sodium fluoride (NaF) or potassium fluoride (KF) can be used to trap HF as the bifluoride salt (HF₂⁻).[2] This solid can then be filtered off. This method has the advantage of maintaining anhydrous conditions.
-
Protocol: See Protocol 3: Anhydrous HF Quenching .
2. Aprotic Solvent Stripping:
-
Causality: For volatile acyl fluorides, HF can sometimes be removed by co-evaporation with an aprotic solvent like dichloromethane or toluene under reduced pressure. This should be done with extreme caution in a well-ventilated fume hood and with appropriate trapping of the volatiles.
3. Use of Silver Fluoride (AgF):
-
Causality: In specific synthetic contexts, such as the conversion of acyl chlorides to acyl fluorides, using silver fluoride (AgF) can drive the reaction and simultaneously sequester the chloride as insoluble AgCl, which is easily removed by filtration.[16] This avoids the generation of HF altogether.
Part 3: Experimental Protocols
Protocol 1: Vacuum Distillation of a Fluorinated Acyl Fluoride
Objective: To purify a thermally stable, volatile fluorinated acyl fluoride from non-volatile impurities.
Materials:
-
Crude fluorinated acyl fluoride
-
Dry, clean distillation apparatus (short-path or fractional, depending on boiling point differences)
-
Vacuum pump with cold trap (liquid N₂ or dry ice/acetone)
-
Inert gas source (N₂ or Ar)
-
Heating mantle and stirrer
Procedure:
-
System Preparation: Assemble the distillation apparatus and ensure all joints are well-sealed. Flame-dry the entire apparatus under vacuum and backfill with inert gas to ensure anhydrous conditions.
-
Charging the Still: Transfer the crude acyl fluoride to the distillation flask under a positive pressure of inert gas. Add a dry magnetic stir bar.
-
Applying Vacuum: Begin stirring and slowly apply vacuum. Place a cold trap between the apparatus and the pump to protect the pump from corrosive volatiles.
-
Distillation: Gently heat the distillation flask. Collect fractions based on the boiling point at the given pressure. It is common to discard a small forerun fraction.
-
Completion: Once the desired fraction is collected, turn off the heating and allow the system to cool completely before slowly reintroducing inert gas to break the vacuum.
-
Analysis: Confirm the purity of the collected fraction(s) using an appropriate analytical technique, such as ¹⁹F NMR spectroscopy.[1][5][17]
Protocol 2: Purification using Fluorous Solid-Phase Extraction (FSPE)
Objective: To separate a highly fluorinated acyl fluoride from non-fluorous or less-fluorous impurities.[13]
Materials:
-
Crude fluorinated acyl fluoride, dissolved in a minimal amount of loading solvent (e.g., perfluorohexane or a highly nonpolar organic solvent)
-
Fluorous SPE cartridge (e.g., silica gel functionalized with a C₈F₁₇ chain)
-
Fluorinated elution solvent (e.g., perfluorohexane)
-
Organic elution solvent (e.g., methanol, acetonitrile)
-
Collection vials
Procedure:
-
Cartridge Conditioning: Condition the fluorous SPE cartridge by washing with the organic elution solvent, followed by the fluorinated elution solvent.
-
Loading: Load the dissolved crude product onto the cartridge.
-
Wash Step: Elute with the fluorinated solvent. Non-fluorous and less-fluorous impurities will pass through the cartridge. Collect this fraction and analyze to ensure no product is lost.
-
Elution Step: Switch the elution solvent to the organic solvent (e.g., methanol). The desired, highly fluorinated acyl fluoride will now be eluted from the cartridge due to the disruption of the fluorous interactions.
-
Analysis: Collect the organic fraction and concentrate under reduced pressure. Analyze the product for purity by ¹⁹F NMR or LC-MS.
Protocol 3: Anhydrous HF Quenching
Objective: To neutralize and remove HF from a reaction mixture prior to work-up.[2][6]
Materials:
-
Crude reaction mixture containing HF
-
Anhydrous sodium fluoride (NaF) or potassium fluoride (KF), finely powdered and dried
-
Anhydrous organic solvent (e.g., dichloromethane, ethyl acetate)
-
Inert gas atmosphere
-
Filtration apparatus (e.g., cannula filter or fritted funnel)
Procedure:
-
Cooling: Cool the reaction mixture in an ice bath to control any potential exotherm.
-
Addition of Scavenger: Under a positive pressure of inert gas, slowly add 1.5-2.0 equivalents of anhydrous NaF or KF to the stirring reaction mixture.
-
Stirring: Allow the mixture to stir at 0-25 °C for 30-60 minutes. The HF will react with the fluoride salt to form the solid bifluoride salt.
-
Filtration: Filter the mixture through a pad of Celite® or via cannula filtration to remove the solid bifluoride salts and any other particulates.
-
Rinsing: Rinse the filter cake with a small amount of anhydrous solvent to ensure complete recovery of the product.
-
Further Processing: The resulting filtrate, now free of HF, can be concentrated or carried forward to the next purification step (e.g., chromatography or distillation).
References
-
Kimata, K., et al. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. [Link]
-
Watanabe, C., et al. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1374, 204-211. [Link]
-
Bell, D. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Mei, H., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 131(4), 527-531. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of acyl fluorides. Retrieved from Organic Chemistry Portal. [Link]
-
Hairi New Material. (2025). Guidelines for safe use of fluorinated fluids. Retrieved from Suzhou Hairi New Material. [Link]
-
Various Authors. (n.d.). Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties. Wiley Online Library. [Link]
-
Paquin, J.-F., et al. (2015). Recent Advances in the Synthesis of Acyl Fluorides. Synthesis, 47(15), 2289-2297. [Link]
-
Butler, A. R., & Gold, V. (1961). The Brønsted acid-catalysed hydrolysis of acyl fluorides in aqueous media. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Bracher, F., & Papke, T. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 563-571. [Link]
-
Purdue University. (n.d.). Fluorine Safety. Department of Chemistry. [Link]
-
Kuprov, I., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(3), 1084-1090. [Link]
-
ETH Zürich. (n.d.). Safe handling of Hydrofluoric acid and Hydrogen fluoride. Safety, Security, Health and Environment Department. [Link]
- Johnson, D. R., et al. (1994). Process for removing hydrogen fluoride from mixtures comprising aromatic ketones.
-
University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. [Link]
Sources
- 1. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. The Brønsted acid-catalysed hydrolysis of acyl fluorides in aqueous media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. DK0431869T3 - Process for removing hydrogen fluoride from mixtures comprising aromatic ketones - Google Patents [patents.google.com]
- 8. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 9. benchchem.com [benchchem.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 12. ethz.ch [ethz.ch]
- 13. silicycle.com [silicycle.com]
- 14. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. benchchem.com [benchchem.com]
- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
Preventing the hydrolysis of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride during reactions.
Introduction
Welcome to the technical support guide for 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride, also known as the hexafluoropropylene oxide (HFPO) dimer acyl fluoride. This highly versatile fluorinated intermediate is pivotal in the synthesis of advanced materials, including high-performance perfluoropolyethers (PFPEs). However, its utility is matched by its reactivity. The electron-withdrawing nature of the extensive fluorine substitution renders the carbonyl carbon highly electrophilic, making the compound exceptionally susceptible to hydrolysis.[1][2][3]
Uncontrolled hydrolysis not only consumes your starting material but also generates the corresponding carboxylic acid, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA), a "GenX" chemical, which can complicate purification and impact reaction outcomes.[4][5][6] This guide provides field-proven troubleshooting advice and detailed protocols to help you mitigate hydrolysis and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this specific acyl fluoride so sensitive to water?
A1: The high sensitivity arises from the cumulative electron-withdrawing effects of the numerous fluorine atoms in the molecule's structure. This fluorination significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon of the acyl fluoride group. As a result, it is aggressively attacked by even weak nucleophiles like water, leading to rapid hydrolysis. While acyl fluorides are generally more stable towards hydrolysis than their acyl chloride counterparts due to the stronger carbon-fluorine bond, the extensive perfluoroalkoxy substitution in this molecule negates that general stability trend.[3][7]
Q2: I suspect my reaction failed due to hydrolysis. How can I confirm this?
A2: The most effective method for detecting hydrolysis is ¹⁹F NMR Spectroscopy .[3] This technique is highly sensitive and provides a clear diagnostic window.
-
Starting Material (Acyl Fluoride): You will observe a characteristic signal for the acyl fluoride (-COF ) group.
-
Hydrolysis Product (Carboxylic Acid): The acyl fluoride signal will be absent in the hydrolyzed product. The appearance of new signals corresponding to the perfluoroalkyl groups of the carboxylic acid and the disappearance of the -COF signal are strong indicators of hydrolysis.[3]
Other useful analytical techniques include:
-
FT-IR Spectroscopy: Monitor the disappearance of the strong C=O stretch of the acyl fluoride and the appearance of a broad O-H stretch and a shifted C=O stretch characteristic of the resulting carboxylic acid.[3]
-
¹H NMR Spectroscopy: If your reaction involves other proton-containing species, shifts in their signals can indicate a change in the chemical environment caused by the formation of the acidic byproduct.[3]
-
LC-MS: This can be used to detect the mass of the hydrolyzed carboxylic acid (HFPO-DA).[6]
| Compound | Analytical Technique | Characteristic Signal Change Indicating Hydrolysis |
| Starting Material | ¹⁹F NMR | Disappearance of the acyl fluoride (-COF) signal. |
| Hydrolysis Product | ¹⁹F NMR / ¹H NMR | Appearance of new signals corresponding to the carboxylic acid. |
| Reaction Mixture | FT-IR | Disappearance of acyl fluoride C=O band; appearance of broad -OH band. |
| Reaction Mixture | LC-MS | Detection of the molecular weight of HFPO-DA.[6] |
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low or No Yield of Desired Product, with Confirmed Hydrolysis
This is the most common failure mode and almost always points to insufficient exclusion of water from the reaction system.
Root Cause Analysis & Corrective Actions:
-
Contaminated Solvents: "Anhydrous" solvents from commercial suppliers may still contain trace amounts of water that are sufficient to initiate hydrolysis.[8]
-
Solution: Always use freshly dried and deoxygenated solvents. For highly sensitive reactions, distill solvents from an appropriate drying agent (e.g., CaH₂, Na/benzophenone) immediately before use. Alternatively, pass the solvent through an activated alumina column or store it over activated 3Å or 4Å molecular sieves.
-
-
Adsorbed Water on Glassware: Glass surfaces have a thin film of adsorbed moisture that can ruin a sensitive reaction.[9][10][11]
-
Solution: Rigorously dry all glassware. Oven-drying (e.g., 140°C for 4 hours or overnight) is effective.[11][12] For immediate use, flame-drying the assembled apparatus under a stream of inert gas is the preferred method for round-bottom flasks.[9][11] After drying, allow the glassware to cool to room temperature under a positive pressure of dry nitrogen or argon.[12]
-
-
Atmospheric Moisture: Leaks in the reaction setup can introduce atmospheric moisture.
-
Solution: Conduct the reaction under a strict inert atmosphere (dry nitrogen or argon).[9] Use a Schlenk line or a glovebox for the most sensitive applications.[9][10] Ensure all joints are well-greased (if appropriate for your reaction) and securely clamped. Use rubber septa on addition ports and flush any syringes with inert gas before drawing up reagents.[11][12]
-
Issue 2: Reaction Works Intermittently or Yields are Inconsistent
This often points to subtle or sporadic introduction of moisture.
Root Cause Analysis & Corrective Actions:
-
Improper Reagent Handling: Adding reagents, especially solids, can introduce moisture.
-
Saturated Drying Agents: Drying tubes with exhausted desiccant (e.g., CaCl₂) are ineffective.
Recommended Experimental Protocols
Protocol 1: General Setup for Anhydrous Reaction
This protocol details the essential steps for creating and maintaining an inert atmosphere suitable for reactions with this compound.
Workflow Diagram:
Caption: Workflow for setting up an anhydrous reaction.
Step-by-Step Methodology:
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, condenser, addition funnel, etc.) and remove any components that are not glass, such as stopcocks.[9]
-
Dry the glassware in an oven at >125°C for at least 4 hours (overnight is preferable).[11][12]
-
Alternatively, for round-bottom flasks, assemble the apparatus, attach it to a Schlenk line, and flame-dry all glass parts under vacuum using a heat gun or a gentle flame until all visible moisture is gone.[9][11]
-
Allow the hot glassware to cool to room temperature under a positive pressure of high-purity inert gas (e.g., nitrogen or argon).[12]
-
-
Reagent and Solvent Preparation:
-
Use a freshly opened bottle of anhydrous solvent or solvent dried by distillation or passage through a solvent purification system.
-
Transfer the solvent to the reaction flask via a dry syringe or a double-tipped needle (cannula).[12]
-
Pre-weigh any solid reagents in a dry, sealed container or inside a glovebox.[11]
-
-
Reaction Execution:
-
Maintain a gentle, positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler.
-
Add liquid reagents via a gas-tight syringe through a rubber septum.[11]
-
Add solid reagents quickly by briefly removing a stopper while maintaining a strong counter-flow of inert gas.
-
Control the reaction temperature as required (e.g., with an ice bath or heating mantle). Lower temperatures can help slow the rate of any potential hydrolysis.
-
Protocol 2: Troubleshooting Decision Tree
Use this logical guide if you are experiencing poor results in your reactions.
Caption: Decision tree for troubleshooting hydrolysis.
References
-
Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]
-
CP Lab Safety. (2021-01-15). Guide to Safely Transfer Anhydrous Reagents from a Sealed Container for Air Sensitive Reactions. [Link]
-
Wipf Group, University of Pittsburgh. (2014-02-22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
U.S. Environmental Protection Agency. Drinking Water Health Advisory: Hexafluoropropylene Oxide (HFPO) Dimer Acid (CASRN 13252-13-6) and HFPO Dimer Acid Ammonium Salt. [Link]
-
The Chemours Company. What is GenX? | Get the Facts. [Link]
-
Utah Tech University. Water Sensitive Reactions. [Link]
-
ACS Publications. (2019-10-10). Electrochemical Oxidation of Hexafluoropropylene Oxide Dimer Acid (GenX): Mechanistic Insights and Efficient Treatment Train with Nanofiltration. [Link]
-
ResearchGate. Removal of HFPO-DA (GenX) from aqueous solutions: A mini-review. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Royal Society of Chemistry. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Reagent Tips. [Link]
-
National Institutes of Health. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels. [Link]
-
ACS Publications. Structure, Reactivity, and Chemistry of Fluoroalkyl Radicals. [Link]
-
National Institutes of Health. (2024-04-23). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. [Link]
-
Organic Chemistry Portal. Acyl fluoride synthesis by fluorination. [Link]
-
University of Ottawa. 19Flourine NMR. [Link]
-
National Institutes of Health. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]
- Google Patents.CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.
-
U.S. Environmental Protection Agency. Human Health Toxicity Assessments for GenX Chemicals. [Link]
-
ResearchGate. (2022-05-17). Investigations on the Synthesis, Reactivity, and Properties of Perfluoro‐α‐Benzo‐Fused BOPHY Fluorophores. [Link]
-
Wikipedia. Perchloryl fluoride. [Link]
-
PubChem. Perchloryl fluoride | ClFO3 | CID 24258. [Link]
-
PubMed. α-Fluorination of carbonyls with nucleophilic fluorine. [Link]
Sources
- 1. Buy this compound | 2062-98-8 [smolecule.com]
- 2. 2,3,3,3-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy)propionyl fluoride | 4089-57-0 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. chemours.com [chemours.com]
- 6. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. moodle2.units.it [moodle2.units.it]
- 10. jk-sci.com [jk-sci.com]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Identification and minimization of side products in TPPF synthesis.
Introduction
Welcome to the technical support guide for the synthesis of N,N,N',N'-tetraphenyl-p-phenylenediamine (TPPF). TPPF is a crucial building block in the development of advanced materials, including hole-transport layers in optoelectronic devices, antioxidants, and as a precursor for various polymers. Its synthesis, however, is often plagued by challenges related to reaction yield, purity, and the formation of persistent side products.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested insights into the common synthetic challenges, offering a structured approach to troubleshooting and process optimization. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high-purity TPPF.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to TPPF?
The most common and effective methods for constructing the four C-N bonds in TPPF are transition metal-catalyzed cross-coupling reactions. The two dominant strategies are:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the preferred method due to its high functional group tolerance, broad substrate scope, and generally milder reaction conditions compared to traditional methods.[1][2] The reaction couples an aryl halide (e.g., iodobenzene or bromobenzene) with p-phenylenediamine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3]
-
Copper-Catalyzed Ullmann Condensation: This classical method involves the coupling of an aryl halide with an amine using a copper catalyst.[4][5] While historically requiring harsh conditions (high temperatures, polar solvents), modern variations that employ specialized ligands can proceed under milder conditions, making it a viable alternative.[6][7]
Q2: What are the most common side products encountered during TPPF synthesis?
The nature of side products is highly dependent on the chosen synthetic route. However, some common impurities include:
-
Incompletely Reacted Intermediates: Mono-, di-, and tri-substituted phenylenediamines are frequent impurities, resulting from incomplete reaction.
-
Hydrodehalogenation Products: In the Buchwald-Hartwig reaction, the aryl halide can be reduced to the corresponding arene (e.g., benzene from iodobenzene). This occurs via a competing pathway in the catalytic cycle.[1]
-
Homocoupling Products: The coupling of two aryl halides can lead to biphenyl impurities, a reaction more prevalent in Ullmann-type couplings.[5]
-
Ligand-Related Byproducts: Oxidation or degradation of the phosphine ligand (in Buchwald-Hartwig) can occur, complicating purification.
Q3: How do I choose between a Palladium (Buchwald-Hartwig) and Copper (Ullmann) catalyzed approach?
The choice depends on several factors including available equipment, cost, and the specific functional groups on your substrates.
| Feature | Buchwald-Hartwig (Palladium) | Ullmann Condensation (Copper) |
| Catalyst Cost | Generally higher due to palladium. | Lower cost of copper is advantageous. |
| Reaction Conditions | Typically milder (60-120 °C).[3] | Traditionally harsh (>180 °C), though modern ligand systems allow for milder conditions.[4] |
| Ligands | Requires specialized, often air-sensitive, phosphine ligands (e.g., XPhos, RuPhos).[8] | Often uses more robust nitrogen- or oxygen-based ligands (e.g., diamines, phenanthrolines).[6] |
| Substrate Scope | Extremely broad; highly tolerant of various functional groups.[2] | Traditionally limited to activated aryl halides, but modern methods have expanded the scope.[4] |
| Key Advantage | High reliability and predictability for complex molecules. | Cost-effectiveness and suitability for large-scale synthesis. |
Troubleshooting Guide: From Low Yield to High Purity
This section addresses specific issues encountered during TPPF synthesis in a practical question-and-answer format.
Problem 1: My TPPF synthesis has a very low yield.
Q: I've run the reaction, but my isolated yield is below 30%. What are the likely causes and how can I fix it?
A: Low yield is a common frustration stemming from several potential sources. A systematic approach is the key to identifying and solving the problem.
Causality Analysis: The catalytic cycle in cross-coupling reactions is a delicate balance. Low yield indicates that one or more steps—oxidative addition, amine coordination, deprotonation, or reductive elimination—are inefficient, or that the catalyst is deactivating prematurely.[9]
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low TPPF Yield.
Detailed Solutions:
-
Verify Reagent Quality: Ensure p-phenylenediamine is not oxidized (it should be a white to light-colored solid). Use anhydrous, degassed solvents, as oxygen and water can deactivate the catalyst.
-
Optimize the Base: The base is critical for deprotonating the amine.[3] For Buchwald-Hartwig, sodium tert-butoxide (NaOt-Bu) is common, but if it proves too harsh, consider weaker carbonate bases like Cs₂CO₃ or K₂CO₃. The choice of base can significantly impact reaction rate and side product formation.
-
Screen Ligands (for Buchwald-Hartwig): The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. If yields are low, the chosen ligand may not be optimal. Consider screening a panel of common Buchwald-Hartwig ligands.
| Ligand Type | Example | Key Feature |
| Bulky Biarylphosphines | XPhos, RuPhos | Highly active for coupling aryl chlorides and hindered amines.[8] |
| Ferrocenylphosphines | dppf | Bidentate ligand providing good stability and efficiency.[1] |
Problem 2: My crude product contains significant amounts of partially reacted intermediates.
Q: My LC-MS analysis shows peaks corresponding to mono- and di-phenylated p-phenylenediamine. Why is the reaction stopping prematurely?
A: The presence of these intermediates is a clear sign of an incomplete reaction. The later stages of the arylation are often more sterically hindered and kinetically slower than the initial steps.
Causality Analysis: As more phenyl groups are added to the p-phenylenediamine core, the remaining N-H bonds become more sterically hindered and less nucleophilic. This kinetic slowdown requires a highly active and stable catalyst to drive the reaction to completion. Catalyst deactivation before the reaction is complete is a primary cause.
Detailed Solutions:
-
Increase Reaction Time and/or Temperature: The simplest approach is to allow the reaction to run longer (e.g., 24-48 hours) or modestly increase the temperature (e.g., by 10-20 °C) to overcome the higher activation energy of the later coupling steps.
-
Adjust Stoichiometry: Ensure you are using a sufficient excess of the aryl halide and base (typically 4.2-4.5 equivalents of aryl halide and ~5 equivalents of base for the full substitution).
-
Improve Catalyst Stability:
-
Use a More Robust Ligand: Advanced, bulky biarylphosphine ligands are designed to create highly active and stable catalytic species that resist decomposition over long reaction times.
-
Strictly Inert Atmosphere: Use a glovebox for reaction setup and ensure all solvents are thoroughly degassed. Oxygen is a known poison for Pd(0) catalysts.
-
Problem 3: I'm having difficulty purifying the final TPPF product.
Q: The crude TPPF is a dark, oily solid, and column chromatography is not giving a clean separation. What can I do?
A: Purification is often as challenging as the synthesis itself. TPPF is a large, relatively nonpolar molecule, and its side products often have similar polarities, making chromatographic separation difficult.
Causality Analysis: The dark color often indicates the presence of colloidal palladium black (from catalyst decomposition) or highly conjugated polymeric side products. The similar polarity of intermediates and the final product requires a carefully optimized purification strategy.
Purification Workflow:
Caption: Standard Purification Workflow for TPPF.
Detailed Solutions:
-
Initial Workup: Before any chromatography, dissolve the crude reaction mixture in a suitable solvent (like Dichloromethane or Toluene) and filter it through a short plug of silica gel or Celite®. This will remove baseline impurities and most of the dark, insoluble palladium residue.
-
Optimize Column Chromatography:
-
Solvent System: Use a low-polarity solvent system. A gradient of Dichloromethane (DCM) in Hexanes is often effective. Start with a very low percentage of DCM (1-2%) and increase it slowly to elute the product.
-
Dry Loading: Adsorb your crude material onto a small amount of silica gel and load this powder onto the column. This "dry loading" technique often provides much better resolution than loading the material as a concentrated solution.
-
-
Recrystallization: This is a powerful final purification step. TPPF can often be recrystallized from a solvent/anti-solvent system. A common choice is dissolving the semi-pure solid in a minimal amount of hot toluene or chloroform and then slowly adding a less polar solvent like hexanes or a more polar one like ethanol until turbidity is observed, then allowing it to cool slowly.
Experimental Protocols
Protocol 1: General Procedure for TPPF Synthesis via Buchwald-Hartwig Amination
Disclaimer: This is a general guideline. All reactions should be performed by trained personnel under a strictly inert atmosphere (N₂ or Ar).
-
Reaction Setup: To an oven-dried Schlenk flask, add p-phenylenediamine (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and Sodium tert-butoxide (5.0 eq).
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe. Add iodobenzene (4.4 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with toluene and filter through a pad of Celite®. Wash the Celite® pad with additional toluene.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
Protocol 2: Purification of Crude TPPF
-
Slurry and Filter: Take the crude solid and slurry it in methanol. Stir for 30 minutes, then collect the solid by vacuum filtration. This wash helps remove more polar impurities.
-
Column Chromatography: Prepare a silica gel column packed in hexane. Dry-load the crude TPPF onto the column.
-
Elution: Elute the column with a solvent gradient, starting with 100% hexane and slowly increasing the percentage of dichloromethane (e.g., 0% to 20% DCM in hexane). Collect fractions and analyze by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Recrystallization: Dissolve the resulting solid in a minimum amount of hot toluene. Slowly add ethanol until the solution becomes slightly cloudy. Allow the solution to cool to room temperature, then place it in a refrigerator overnight. Collect the resulting crystals by vacuum filtration to yield high-purity TPPF.
References
- [Reference Not Used in Text]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
- [Reference Not Used in Text]
- [Reference Not Used in Text]
-
Ullmann condensation - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
- [Reference Not Used in Text]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved January 5, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 5, 2026, from [Link]
- [Reference Not Used in Text]
- [Reference Not Used in Text]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). ACS Omega. Retrieved January 5, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 5, 2026, from [Link]
- [Reference Not Used in Text]
- [Reference Not Used in Text]
-
Monfette, S., & Fagnou, K. (2009). Diamine Ligands in Copper-Catalyzed Reactions. Chemistry, an Asian journal, 4(1), 22-33. [Link]
- [Reference Not Used in Text]
- [Reference Not Used in Text]
- [Reference Not Used in Text]
-
Ullmann reaction - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
- [Reference Not Used in Text]
- [Reference Not Used in Text]
- [Reference Not Used in Text]
- [Reference Not Used in Text]
- [Reference Not Used in Text]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2021, July 28). Retrieved January 5, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Investigating the Degradation Pathways of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to support your experimental work.
Compound Overview and Identification
This compound is a highly fluorinated synthetic compound belonging to the class of per- and polyfluoroalkyl substances (PFAS).[1][2] It is more commonly known in the scientific and industrial communities as the hexafluoropropylene oxide (HFPO) dimer acid fluoride.[1] This compound is a critical intermediate in the synthesis of high-performance fluoropolymers and perfluoropolyethers.[1][3] It is directly related to the GenX technology, developed as a replacement for perfluorooctanoic acid (PFOA).[4][5] The propanoyl fluoride itself can be hydrolyzed to its corresponding carboxylic acid, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (HFPO-DA), which is the acid form of GenX.[5][6]
Understanding the degradation of the acyl fluoride is critical, as it represents a primary transformation pathway that leads to the formation of the more environmentally persistent GenX acid (HFPO-DA).
| Property | Value | Source |
| Chemical Formula | C₆F₁₂O₂ | [1][2] |
| Molecular Weight | 332.04 g/mol | [1] |
| CAS Number | 2062-98-8 | [1] |
| Common Name | HFPO Dimer Acid Fluoride | [1] |
| Synonyms | Perfluoro(2-methyl-3-oxahexanoyl) fluoride | [1] |
| Known Reactivity | Corrosive, Moisture Sensitive, Hydrolyzes to HFPO-DA | [1][2] |
Primary Degradation Pathways
The chemical structure of HFPO dimer acid fluoride features two key functionalities: a reactive acyl fluoride group (–COF) and a stable perfluoroalkylether backbone. The degradation pathways are dominated by the reactivity of the acyl fluoride.
Hydrolysis
Hydrolysis is the most significant and rapid degradation pathway for this compound in aqueous environments. The acyl fluoride group is highly susceptible to nucleophilic attack by water.
Mechanism :
-
A water molecule attacks the electrophilic carbon of the carbonyl group.
-
A tetrahedral intermediate is formed.
-
A fluoride ion is eliminated, and the carbonyl group is reformed, yielding the corresponding carboxylic acid (HFPO-DA) and hydrofluoric acid (HF).
This reaction is typically rapid, especially under neutral or basic conditions. The resulting product, HFPO-DA, is notably persistent and resistant to further biodegradation, hydrolysis, and photolysis.[6][7]
Caption: A logical workflow for troubleshooting common experimental issues.
Issue 1: Rapid, Uncontrolled Disappearance of the Parent Compound
-
Question: I prepared a stock solution of the acyl fluoride in a buffered aqueous solution for my kinetics experiment, but my T=0 sample already shows near-complete conversion to the carboxylic acid (HFPO-DA). What happened?
-
Answer & Causality: This is a common and expected issue. The acyl fluoride functional group is extremely sensitive to moisture and hydrolyzes rapidly. [2][8]Preparing a stock solution directly in an aqueous medium, even for a short period before the "zero" time point, allows for immediate degradation. The purpose of a kinetics experiment is to measure the rate, but this premature reaction prevents an accurate starting concentration (C₀) from being established.
-
Troubleshooting Protocol:
-
Prepare Stock in Aprotic Solvent: Prepare a concentrated primary stock solution of this compound in a dry, aprotic solvent in which it is stable (e.g., acetonitrile or a fluorinated solvent).
-
Initiate by Spiking: Prepare your aqueous reaction medium (e.g., buffered water at the desired pH and temperature) in the reaction vessel.
-
Define T=0: The experiment's "time zero" is the exact moment you spike a small, known volume of the aprotic stock solution into the aqueous medium with vigorous stirring.
-
Immediate Sampling: Take your first sample immediately after spiking to establish the practical C₀.
-
Issue 2: Difficulty Distinguishing Parent Compound from its Hydrolysis Product via LC-MS/MS
-
Question: I am analyzing my samples by LC-MS/MS, but I'm struggling to get a clean separation and distinct signal for both the parent acyl fluoride and the product acid, HFPO-DA.
-
Answer & Causality: There are two primary reasons for this. First, in-source decay: the acyl fluoride can hydrolyze within the mass spectrometer's ion source, artificially generating the HFPO-DA ion and skewing quantification. Second, chromatography: both compounds are structurally similar and highly polar, which can lead to poor retention and co-elution on standard C18 columns.
-
Troubleshooting Protocol:
-
Analytical Column Selection: Use a specialized column designed for PFAS analysis, such as a C18 with polar modifications or a mixed-mode column, to improve retention and separation. [9] 2. Mobile Phase Optimization: The mobile phase should be buffered, typically with ammonium acetate or ammonium formate, to control the ionization state of the carboxylic acid product and improve peak shape. [9] 3. Source Parameter Tuning: Minimize in-source hydrolysis by using the mildest possible ionization conditions. Lower the source temperature and cone voltage to reduce the energy imparted to the molecule before mass analysis.
-
Distinct MRM Transitions: Ensure you are using unique and validated Multiple Reaction Monitoring (MRM) transitions for both the parent compound and the product.
-
HFPO Dimer Acid Fluoride (Parent): Monitor transitions specific to the intact molecule.
-
HFPO-DA (Product): Monitor the characteristic transition for the deprotonated molecule [M-H]⁻, e.g., m/z 329 → 185.
-
-
Issue 3: High Background Contamination and Non-Reproducible Blanks
-
Question: My experimental blanks show varying levels of HFPO-DA, making it impossible to get a reliable baseline.
-
Answer & Causality: PFAS compounds, including GenX, are notorious lab contaminants. They can be present in solvents (especially methanol), PTFE components of instruments (tubing, vials, cap septa), and glassware.
-
Troubleshooting Protocol:
-
PFAS-Free Workflow:
-
Use polypropylene or certified PFAS-free vials and labware.
-
Replace all PTFE tubing in your HPLC/UPLC system with PEEK or stainless steel where possible. A delay column installed after the pump and before the injector can help separate system contamination from the analytical peak. [9] 2. Solvent Qualification: Test every new bottle of solvent (water, methanol, acetonitrile) for background PFAS levels before use in an experiment.
-
-
Rigorous Glassware Cleaning: Wash all glassware with a high-purity solvent known to be free of PFAS. Avoid using detergents, as they can be a source of contamination.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary, most expected degradation product in an environmental or biological aqueous system?
-
Q2: Are there any special safety precautions for handling the acyl fluoride?
-
A2: Yes. The compound is classified as corrosive and is highly sensitive to moisture. [1]Upon hydrolysis, it releases hydrofluoric acid (HF), which is acutely toxic and corrosive. Always handle the compound in a fume hood using appropriate personal protective equipment (gloves, safety glasses) and work under inert atmosphere conditions (e.g., using a glovebox or nitrogen blanket) when handling the neat material or preparing stock solutions in aprotic solvents.
-
-
Q3: Can I use standard solid-phase extraction (SPE) methods for sample cleanup?
-
A3: Yes, SPE is a standard technique for extracting GenX (HFPO-DA) from water samples. Weak anion exchange (WAX) cartridges are commonly used. Methodologies similar to EPA Method 537.1 or 533, which are designed for other PFAS, can be adapted for cleaning and concentrating samples containing HFPO-DA.
-
-
Q4: Is this compound likely to degrade via photolysis in surface waters?
-
A4: The related and highly stable GenX chemicals are noted to be stable to photolysis. [7]The strong carbon-fluorine bonds and the saturated alkyl structure make direct photolysis an unlikely major degradation pathway under typical environmental conditions.
-
Key Experimental Protocols
Protocol 5.1: Standardized Hydrolysis Kinetics Experiment
This protocol is designed to measure the hydrolysis rate of HFPO Dimer Acid Fluoride.
-
Preparation:
-
Prepare a 10 mM stock solution of the acyl fluoride in dry acetonitrile.
-
Prepare the reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4) and bring it to the desired experimental temperature (e.g., 25°C) in a jacketed glass reaction vessel with a stir bar.
-
Prepare quenching solution: 1:1 acetonitrile:water in autosampler vials, kept cold.
-
-
Experiment Initiation (T=0):
-
Add 100 µL of the acyl fluoride stock solution to 9.9 mL of the temperature-equilibrated buffer with vigorous stirring. This yields a starting concentration of 100 µM.
-
Immediately start a stopwatch.
-
-
Sampling:
-
At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot from the reaction vessel.
-
Immediately dispense the aliquot into a vial containing 900 µL of the cold quenching solution. This stops the reaction and prepares the sample for analysis.
-
-
Analysis:
-
Analyze the quenched samples by a validated LC-MS/MS method, quantifying the disappearance of the parent acyl fluoride and the appearance of the HFPO-DA product over time.
-
Calculate the rate constant (k) by plotting the natural log of the parent concentration versus time.
-
Protocol 5.2: Sample Preparation for LC-MS/MS Analysis from Aqueous Matrix
This protocol details a solid-phase extraction (SPE) procedure for cleaning and concentrating a sample prior to instrumental analysis.
-
Sample Preparation:
-
To a 100 mL water sample, add a known amount of an isotope-labeled internal standard (e.g., ¹³C₃-HFPO-DA).
-
-
SPE Cartridge Conditioning:
-
Condition a weak anion exchange (WAX) SPE cartridge (e.g., 150 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the 100 mL sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of reagent water to remove interfering hydrophilic compounds.
-
-
Elution:
-
Elute the analytes from the cartridge using 5 mL of a basic methanol solution (e.g., methanol with 1-2% ammonium hydroxide). Collect the eluate.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase starting condition (e.g., 95:5 water:methanol with buffer).
-
Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
-
References
-
SCIEX. (n.d.). GenX and legacy PFAS analysis in water and sediment with high selectivity and sensitivity. Retrieved from SCIEX. [Link]
-
Phenomenex. (n.d.). Comprehensive Guide to PFAS Testing Methods. Retrieved from Phenomenex. [Link]
-
Hopkins, Z. R., Sun, M., DeWitt, J. C., & Knappe, D. R. U. (2018). Recently Detected Drinking Water Contaminants: GenX and Other Per‐ and Polyfluoroalkyl Ether Acids. Journal - American Water Works Association, 110(7), 13-28. [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]- (CAS 2641-34-1). Retrieved from Cheméo. [Link]
-
Hopkins, Z. R., et al. (2018). Recently detected drinking water contaminants: GenX and other per- and polyfluoroalkyl ether acids. Journal AWWA, 110(7). [Link]
-
U.S. Environmental Protection Agency. (2024). PFAS Analytical Methods Development and Sampling Research. Retrieved from EPA.gov. [Link]
-
Rocchio, C. L., et al. (2022). Computational Investigation of the Reaction Mechanism for the Thermal Treatment of Hexafluoropropylene Oxide Dimer Acid (GenX). The Journal of Physical Chemistry A. [Link]
-
U.S. Environmental Protection Agency. (2021). Drinking Water Health Advisory: Hexafluoropropylene Oxide (HFPO) Dimer Acid (CASRN 13252-13-6) and HFPO Dimer Acid Ammonium Salt. Retrieved from EPA.gov. [Link]
-
Weber, N. H., et al. (2023). Thermal treatment of hexafluoropropylene oxide dimer acid (HFPO-DA) using a pilot-scale research combustor. Journal of Hazardous Materials. [Link]
-
Rocchio, C. L., et al. (2022). Computational Investigation of the Reaction Mechanism for the Thermal Treatment of Hexafluoropropylene Oxide Dimer Acid (GenX). ACS Figshare. [Link]
-
Altarawneh, M., & Al-Nu'airat, J. (2022). Thermal decomposition of heptafluoropropylene-oxide-dimer acid (GenX). Environmental Science: Atmospheres. [Link]
-
Weber, N. H., et al. (2023). Thermal treatment of hexafluoropropylene oxide dimer acid (HFPO-DA) using a pilot-scale research combustor. PubMed. [Link]
-
Wikipedia. (n.d.). GenX. Retrieved from Wikipedia. [Link]
-
Wang, Y., et al. (2023). Novel Defluorination Pathways of Perfluoroether Compounds (GenX): α-Fe2O3 Nanoparticle Layer Retains Higher Concentrations of Effective Hydrated Electrons. Environmental Science & Technology. [Link]
-
Wikipedia. (n.d.). FRD-903. Retrieved from Wikipedia. [Link]
-
Liang, S., et al. (2021). Electrochemical Oxidation of Hexafluoropropylene Oxide Dimer Acid (GenX): Mechanistic Insights and Efficient Treatment Train with Nanofiltration. Environmental Science & Technology. [Link]
-
PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propionyl fluoride. Retrieved from PubChem. [Link]
-
Huang, S., et al. (2019). Degradation of PFOA Substitute - GenX (HFPO-DA ammonium salt): Oxidation with UV/Persulfate or Reduction with UV/Sulfite? Water Research. [Link]
- Google Patents. (n.d.). CN108264458B - Preparation method of hexafluoropropylene oxide dimer.
-
Wang, Z., et al. (2018). Impacts of the Degradation of 2,3,3,3-Tetrafluoropropene into Trifluoroacetic Acid from Its Application in Automobile Air Conditioners in China, the United States, and Europe. Environmental Science & Technology. [Link]
Sources
- 1. This compound | 2062-98-8 | Benchchem [benchchem.com]
- 2. Buy this compound | 2062-98-8 [smolecule.com]
- 3. CN108264458B - Preparation method of hexafluoropropylene oxide dimer - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. GenX - Wikipedia [en.wikipedia.org]
- 6. FRD-903 - Wikipedia [en.wikipedia.org]
- 7. epa.gov [epa.gov]
- 8. 2,3,3,3-Tetrafluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy)propionyl fluoride (4089-57-0) for sale [vulcanchem.com]
- 9. sciex.com [sciex.com]
Technical Support Center: Strategies to Enhance the Thermal and Chemical Stability of TPPF Formulations
Answering in the persona of a Senior Application Scientist.
Welcome, researchers and drug development professionals. This guide serves as a dedicated technical support resource for navigating the stability challenges inherent in Triphenyl Phosphite-Free (TPPF) formulations. As your partners in science, we've structured this center not as a rigid manual, but as a dynamic troubleshooting guide. Our goal is to empower you with not only the "how" but the fundamental "why" behind critical formulation and analytical decisions, ensuring the development of robust and stable drug products.
Section 1: Foundational Principles of TPPF Instability
Before troubleshooting, it is critical to understand the enemy. TPPF formulations, often developed for sensitive biologics like peptides and proteins, are susceptible to degradation from multiple pathways that can compromise product quality, safety, and efficacy.[1]
Question: What are the primary chemical and physical degradation pathways I should be concerned about with my TPPF formulation?
Answer: The instability of a TPPF formulation is fundamentally tied to the active pharmaceutical ingredient (API) it is designed to protect. For protein and peptide therapeutics, the two dominant classes of degradation are chemical and physical instability.[1]
-
Chemical Instability: This involves the modification of the API through the formation or breakage of covalent bonds.[1]
-
Hydrolysis: The cleavage of peptide bonds or deamidation of asparagine and glutamine residues is a common pathway, often accelerated by pH extremes and elevated temperatures.[2][3]
-
Oxidation: Methionine, cysteine, histidine, tryptophan, and tyrosine residues are particularly susceptible to attack by reactive oxygen species (ROS). This can be initiated by exposure to atmospheric oxygen, light, or trace metal impurities.[3][4]
-
-
Physical Instability: This refers to changes in the higher-order structure (secondary, tertiary, quaternary) of the protein without altering its covalent structure.
-
Denaturation: The unfolding of the protein from its native, biologically active conformation. This is often a precursor to aggregation.[5]
-
Aggregation: The self-association of protein molecules to form soluble or insoluble aggregates. This is a major concern as it can lead to a loss of efficacy and is a potential trigger for immunogenicity.[4]
-
Precipitation: The formation of large, visible insoluble aggregates.
-
The interplay of these pathways is complex. For instance, chemical modifications like oxidation can induce conformational changes that expose hydrophobic regions, thereby promoting physical aggregation.
Caption: Interplay of stressors and degradation pathways in TPPF formulations.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the development and handling of TPPF formulations.
Q1: My formulation looks fine initially, but I see a significant increase in aggregates and fragments by SEC-HPLC after just a few weeks at 2-8°C. What's happening?
A1: This suggests that your formulation is not optimized for long-term stability. The likely culprits are suboptimal pH, an inappropriate buffer species, or slow oxidative damage.
-
The Causality: The pH of a formulation is arguably the most critical parameter influencing protein stability. It dictates the ionization state of amino acid residues, which in turn affects conformational stability and susceptibility to chemical degradation. Even within a seemingly "safe" pH range, the specific buffer ions can catalyze degradation or fail to provide sufficient buffering capacity over time.
-
Troubleshooting Workflow:
-
Confirm pH Optimum: Your first step is to perform a systematic pH screening study. (See Protocol 1).
-
Evaluate Buffer Species: Are you using a phosphate buffer? While common, phosphate can sometimes accelerate hydrolysis. Consider alternative buffers like histidine or citrate.
-
Investigate Oxidation: Add a chelating agent like EDTA to sequester trace metals and an antioxidant like methionine to your formulation. If stability improves, oxidation is a contributing factor. (See Protocol 2).
-
Q2: I am developing a lyophilized TPPF product. After reconstitution, the solution is cloudy and takes a long time to dissolve. What causes this?
A2: Poor reconstitution properties (long dissolution time, cloudiness) are classic signs of an improperly designed lyophilization cycle or a formulation that lacks adequate cryo/lyoprotection. Cloudiness specifically points to the formation of insoluble aggregates.
-
The Causality: During freezing, ice crystal formation creates significant stress on proteins by increasing solute concentrations and creating new ice-water interfaces. During drying, the removal of the hydration shell can lead to denaturation. Excipients are crucial for mitigating these stresses.[5][6]
-
Troubleshooting Workflow:
-
Analyze Cake Structure: A collapsed or shrunken lyophilized cake is a red flag. This indicates that the primary drying temperature was too high.
-
Determine Critical Temperatures: Use Differential Scanning Calorimetry (DSC) to measure the glass transition temperature of the frozen solution (Tg').[7] Your primary drying must occur at a product temperature at least 2-5°C below Tg' to prevent collapse.
-
Optimize Excipients: Ensure you have an effective lyoprotectant (e.g., sucrose, trehalose) at a sufficient concentration to replace the water shell around the protein and raise the Tg'. A bulking agent (e.g., mannitol) can be used to ensure a robust cake structure.
-
Q3: My forced degradation studies show significant oxidation. How do I select the right antioxidant?
A3: Antioxidant selection is not one-size-fits-all; it depends on the specific API and the formulation matrix. The goal is to find an antioxidant that preferentially scavenges reactive oxygen species without negatively impacting the API.
-
The Causality: Antioxidants work through various mechanisms. Some, like methionine, are easily oxidized and act as "oxygen sinks." Others, like chelating agents (EDTA), prevent the catalysis of oxidation by sequestering metal ions.
-
Troubleshooting Workflow:
-
Screen a Panel: Test a variety of antioxidants, both individually and in combination. Common candidates include methionine, tryptophan, sodium thiosulfate, and EDTA.
-
Perform a Forced Oxidation Study: Use the protocol outlined below (Protocol 2) to compare the efficacy of different antioxidants under controlled oxidative stress.
-
Check for Antagonist Effects: Ensure the chosen antioxidant does not negatively affect other stability attributes, such as aggregation or pH stability, over the long term.
-
Section 3: Key Experimental Protocols
Here we provide validated, step-by-step methodologies for core stability-enhancing experiments.
Protocol 1: Systematic pH and Buffer Screening
Objective: To empirically determine the optimal pH and buffer system for maximizing the chemical and physical stability of the TPPF formulation.
Methodology:
-
Preparation:
-
Prepare a panel of biologically relevant buffers (e.g., Acetate, Citrate, Histidine, Phosphate) at a fixed concentration (e.g., 20 mM).
-
For each buffer, prepare solutions at several pH points (e.g., 4.5, 5.0, 5.5, 6.0, 6.5, 7.0, 7.5).
-
-
API Exchange:
-
Using dialysis or tangential flow filtration (TFF), exchange the API into each of the prepared buffer conditions.
-
Adjust the final protein concentration to the target level.
-
-
Initial Analysis (T=0):
-
For each condition, perform a baseline analysis:
-
-
Accelerated Stability Study:
-
Fill the formulations into vials, seal, and place them at one or more accelerated temperature conditions (e.g., 25°C and 40°C).
-
Include a control set at the intended storage condition (e.g., 5°C).
-
-
Time-Point Analysis:
-
At specified intervals (e.g., 2 weeks, 1 month, 3 months), pull samples and repeat the full analytical panel from step 3.
-
-
Data Evaluation:
-
Plot the rate of monomer loss, aggregate formation, and purity loss for each condition. The optimal condition is the one that minimizes the rates of degradation.
-
Table 1: Example Data from a pH Screening Study (1 Month @ 40°C)
| Buffer (20 mM) | pH | % Monomer Loss (SEC) | % Main Peak Purity Loss (IEX) |
| Acetate | 5.0 | -8.5% | -10.2% |
| Histidine | 6.0 | -1.2% | -2.5% |
| Histidine | 6.5 | -2.8% | -4.1% |
| Phosphate | 7.0 | -6.4% | -8.9% |
In this example, Histidine at pH 6.0 demonstrates superior stability.
Protocol 2: Forced Oxidation and Antioxidant Screening
Objective: To rapidly assess the susceptibility of the TPPF formulation to oxidation and screen for effective antioxidants.
Methodology:
-
Preparation:
-
Prepare the TPPF formulation in the optimal buffer system identified in Protocol 1.
-
Create several sub-batches: a control (no antioxidant) and batches each containing a different antioxidant (e.g., 10 mM Methionine, 5 mM Tryptophan, 100 µM EDTA).
-
-
Induction of Oxidation:
-
Expose the samples to a chemical oxidant. A common method is to spike each batch with a low concentration of hydrogen peroxide (H₂O₂) (e.g., 0.01%).
-
Alternatively, use a metal-catalyzed system like CuCl₂ (e.g., 10 µM) to induce oxidation.
-
Incubate all samples at a controlled temperature (e.g., 37°C) for a set period (e.g., 24 hours).
-
-
Analysis:
-
Analyze all samples using an oxidation-sensitive method, typically RP-HPLC, which can separate oxidized isoforms from the native API.
-
Quantify the percentage of the remaining main peak.
-
-
Data Evaluation:
-
Compare the percentage of native API remaining in each antioxidant-containing sample to the control. The most effective antioxidant will afford the highest level of protection.
-
Caption: A systematic workflow for developing a stable TPPF formulation.
References
-
Current Status of Analytical Techniques for Characterization of Protein Stability. (2018). BioProcess International. [Link]
-
The Role of Excipients in Enhancing Drug Stability. (2024). ChemIntel360. [Link]
-
The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon. [Link]
-
Role of Excipients in Drug Formulation and Stability Enhancement: Strategies for Optimized Therapeutics. (n.d.). Journal of Research in Pharmaceutics and Industrial Pharmacy. [Link]
-
Investigating the Role of Excipients on the Physical Stability of Directly Compressed Tablets. (2021). International Journal of Pharmaceutics: X. [Link]
-
New and Evolving Techniques for the Characterization of Peptide Therapeutics. (2016). Journal of Pharmaceutical Sciences. [Link]
-
Ensuring Product Stability - Choosing the Right Excipients. (2022). Journal of Pharmaceutical Sciences. [Link]
-
Current Status of Analytical Techniques for Characterization of Protein Stability. (2018). ResearchGate. [Link]
-
Application of Fundamental Techniques for Physicochemical Characterizations to Understand Post-Formulation Performance of Pharmaceutical Nanocrystalline Materials. (2022). MDPI. [Link]
-
Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. (2021). PMC - NIH. [Link]
-
Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. (2021). PubMed. [Link]
-
Degradation of polysorbates 20 and 80: studies on thermal autoxidation and hydrolysis. (2010). PubMed. [Link]
-
Robust and convenient analysis of protein thermal and chemical stability. (2010). PMC - NIH. [Link]
-
(PDF) Degradation Pathway. (2017). ResearchGate. [Link]
-
Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011). BioProcess International. [Link]
Sources
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharma-asia.com [biopharma-asia.com]
- 5. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ensuring Product Stability - Choosing the Right Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of Triphenyl Phosphate (TPPF) in Complex Matrices
Welcome to the technical support center for the accurate quantification of Triphenyl Phosphate (TPPF). This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of analyzing TPPF in complex sample types. As a Senior Application Scientist, I've compiled this resource based on established methodologies and field-proven insights to help you refine your analytical methods, troubleshoot common issues, and ensure the generation of high-quality, reliable data.
The increasing use of TPPF as a flame retardant and plasticizer has led to its ubiquitous presence in environmental and biological systems.[1] Consequently, the demand for robust and accurate analytical methods has grown significantly. This guide provides a structured approach to method development and troubleshooting, focusing on the critical stages of sample preparation and instrumental analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding TPPF analysis.
Q1: What are the recommended analytical techniques for TPPF quantification?
Both GC-MS and LC-MS/MS are highly effective for quantifying TPPF.[2] The choice often depends on the sample matrix, required sensitivity, and available instrumentation. GC-MS is a robust technique, particularly for less polar matrices, while LC-MS/MS can offer excellent sensitivity and is often preferred for biological samples to minimize thermal degradation of any co-extracted labile compounds.
Q2: Why is a deuterated internal standard like TPPF-d15 essential for accurate quantification?
Using a stable isotope-labeled internal standard, such as Triphenyl phosphate-d15 (TPPF-d15), is critical for correcting variations during sample preparation and analysis.[3] TPPF-d15 mimics the chemical behavior of native TPPF through extraction, cleanup, and ionization, but is distinguishable by its mass. This allows for the normalization of the analyte response, compensating for matrix effects (ion suppression or enhancement) and variability in instrument response, thereby significantly improving the accuracy and precision of the results.[2]
Q3: What are "matrix effects" and how do they impact TPPF analysis?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[4] In biological samples, components like phospholipids, lipids, and proteins are common culprits, often causing ion suppression in LC-MS/MS.[4][5] Environmental matrices such as dust can contain a complex mixture of polymers and other organic compounds that interfere with the analysis. These effects can lead to inaccurate quantification, typically underestimation of the true TPPF concentration.
Q4: What are the typical precursor and product ions for TPPF in LC-MS/MS analysis?
For TPPF (molecular weight 326.28 g/mol ), the protonated molecule [M+H]⁺ at m/z 327.2 is commonly selected as the precursor ion in positive electrospray ionization (ESI) mode.[6] The major product ions result from the fragmentation of the precursor ion. A common and abundant product ion is m/z 152.1, corresponding to the loss of a phenoxy group. Another frequently used product ion is m/z 77.1, corresponding to the phenyl group.[6] Therefore, the MRM transitions 327.2 > 152.1 (for quantification) and 327.2 > 77.1 (for confirmation) are often monitored.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during TPPF analysis, categorized by the experimental stage.
Part 1: Sample Preparation Issues
Effective sample preparation is paramount for minimizing matrix effects and ensuring accurate results. The complexity of the matrix dictates the required level of cleanup.
Problem 1: Low Analyte Recovery
Probable Causes:
-
Inefficient Extraction: The chosen solvent may not be optimal for extracting TPPF from the sample matrix. TPPF is a moderately non-polar compound.
-
Analyte Loss During Cleanup: The Solid Phase Extraction (SPE) or QuEChERS cleanup step may be too aggressive, leading to the elution of TPPF along with interferences.
-
Incomplete Solvent Evaporation/Reconstitution: Analyte can be lost during the evaporation step if not performed carefully. The reconstitution solvent may not fully redissolve the extracted TPPF.
Solutions & Scientific Rationale:
-
Optimize Extraction Solvent: For solid samples like dust or tissue, accelerated solvent extraction (ASE) or sonication with solvents like ethyl acetate or dichloromethane is effective.[3] For aqueous samples, liquid-liquid extraction (LLE) with a non-polar solvent or Solid Phase Extraction (SPE) is recommended.
-
Select the Appropriate SPE Sorbent:
-
Reversed-Phase (e.g., C18): Suitable for aqueous samples. TPPF, being moderately non-polar, will be retained. Interferences that are more polar will be washed away.
-
Normal-Phase (e.g., Silica, Florisil): Can be used for extracts in non-polar solvents to remove polar interferences.
-
Mixed-Mode Sorbents: These can provide enhanced selectivity by combining reversed-phase and ion-exchange properties, which is particularly useful for complex biological matrices to remove a wider range of interferences.[7]
-
-
Refine the QuEChERS Protocol: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, often used for food and environmental samples, can be adapted for TPPF.[8]
-
Initial Extraction: Acetonitrile is a common extraction solvent.
-
Dispersive SPE (d-SPE) Cleanup: A combination of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences is a good starting point. For matrices with high lipid content, such as fish or blood plasma, adding a sorbent like Z-Sep can improve lipid removal.[9]
-
-
Careful Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Ensure the reconstitution solvent is compatible with the initial mobile phase of your LC method and that the vial is vortexed sufficiently to redissolve the analyte completely.
Problem 2: Significant Matrix Effects (Ion Suppression/Enhancement)
Probable Causes:
-
Co-elution of Matrix Components: Lipids, phospholipids, and proteins in biological samples, or polymers and other organic compounds in environmental samples, can co-elute with TPPF and interfere with its ionization in the MS source.[4][5]
-
Insufficient Sample Cleanup: The sample preparation method is not adequately removing interfering compounds.
Solutions & Scientific Rationale:
-
Improve Sample Cleanup:
-
For Biological Matrices (Blood, Plasma, Urine): Protein precipitation followed by a robust cleanup step is often necessary. While simple protein precipitation is fast, it often leaves significant amounts of phospholipids in the extract.[4] HybridSPE®-Phospholipid technology is highly effective at removing both proteins and phospholipids.[1] Alternatively, a well-optimized SPE or LLE protocol can significantly reduce matrix effects.[10]
-
For Fatty Matrices (Fish, Adipose Tissue): A modified QuEChERS approach with the inclusion of C18 and/or Z-Sep in the d-SPE step is recommended to remove lipids.
-
For Nail Polish: This matrix is particularly complex, containing nitrocellulose, resins, and plasticizers. A dissolution in a strong solvent like acetone or dichloromethane followed by dilution is a common first step.[11] Subsequent cleanup by SPE may be necessary to remove polymeric interferences.
-
-
Chromatographic Separation: Modify the LC gradient to better separate TPPF from the interfering matrix components. A slower gradient around the elution time of TPPF can improve resolution.
-
Dilution: If the TPPF concentration is sufficiently high, diluting the final extract can be a simple and effective way to reduce the concentration of matrix components and thus mitigate their effect on ionization.[10]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for consistent matrix effects between samples.
Part 2: Chromatographic & Mass Spectrometric Issues
Once the sample is prepared, challenges can still arise during the instrumental analysis.
Problem 3: Poor Peak Shape (Tailing, Broadening, or Splitting)
Probable Causes:
-
Column Contamination: Buildup of matrix components on the analytical column.
-
Incompatible Injection Solvent: The solvent used to reconstitute the final extract is too strong compared to the initial mobile phase, causing the analyte band to broaden.
-
Column Degradation: The analytical column has reached the end of its lifespan.
-
Secondary Interactions: Interactions between TPPF and active sites on the column or in the system.
Solutions & Scientific Rationale:
-
Implement a Guard Column: A guard column installed before the analytical column will trap strongly retained matrix components, protecting the primary column and extending its lifetime.
-
Optimize Reconstitution Solvent: Ensure the final extract is reconstituted in a solvent that is as weak as or weaker than the initial mobile phase.
-
Regular Column Flushing: After each analytical batch, flush the column with a strong solvent to remove any accumulated contaminants.
-
Check for System Activity: TPPF contains a phosphate group that can interact with active sites in the GC inlet or LC flow path. Using deactivated liners in GC and PEEK tubing in LC can minimize these interactions.
Problem 4: Low Signal Intensity or No Peak Detected
Probable Causes:
-
Incorrect MS/MS Parameters: Suboptimal precursor/product ion selection or collision energy.
-
Source Contamination: Buildup of non-volatile matrix components in the ion source, leading to reduced ionization efficiency.
-
Poor Fragmentation: The selected collision energy is either too low (insufficient fragmentation) or too high (excessive fragmentation into very small ions).
Solutions & Scientific Rationale:
-
Optimize MS/MS Parameters:
-
Precursor Ion Selection: Infuse a TPPF standard solution and perform a full scan (Q1 scan) to confirm the m/z of the most abundant precursor ion (typically [M+H]⁺ at 327.2).
-
Product Ion Selection: Perform a product ion scan on the selected precursor to identify the most abundant and specific fragment ions. The fragmentation of TPPF typically involves the cleavage of the P-O bonds.[12]
-
Collision Energy (CE) Optimization: For each selected MRM transition, perform a CE ramp experiment to determine the voltage that yields the highest product ion intensity. This is a critical step for maximizing sensitivity.[13][14][15] Automated optimization software available with most modern mass spectrometers can streamline this process.[13][16]
-
-
Regular Source Cleaning: Follow the manufacturer's protocol for cleaning the ion source components (e.g., capillary, skimmer, ion funnel). The frequency of cleaning will depend on the cleanliness of the samples being analyzed.
-
Verify Analyte Stability: Ensure that TPPF is not degrading in the sample, during preparation, or in the autosampler vials.
Visualizations and Protocols
Workflow for Sample Preparation of TPPF in Biological Matrices
Caption: Decision workflow for TPPF sample preparation in biological matrices.
Troubleshooting Logic for Low MS Signal
Sources
- 1. researchgate.net [researchgate.net]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. series.publisso.de [series.publisso.de]
- 4. Investigation of endogenous blood plasma phospholipids, cholesterol and glycerides that contribute to matrix effects in bioanalysis by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]
- 8. A QuEChERS-based UPLC-MS/MS method for rapid determination of organophosphate flame retardants and their metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. diva-portal.org [diva-portal.org]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. lcms.cz [lcms.cz]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Technical Support Center: Overcoming Analytical Challenges in the Detection of TPPF and its Metabolites
Welcome to the technical support center for the analysis of triphenyl phosphate (TPPF) and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting and quantifying these compounds in various biological matrices. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction to TPPF and its Analytical Importance
Triphenyl phosphate (TPPF), also known as TPhP, is a widely used organophosphate compound, serving as both a flame retardant and a plasticizer. Its extensive use has led to widespread environmental contamination and human exposure. Upon entering the body, TPPF is rapidly metabolized into several key metabolites, most notably diphenyl phosphate (DPHP), which is often used as a biomarker of exposure. Additionally, hydroxylated metabolites such as mono-hydroxylated TPPF (OH-TPPF) and di-hydroxylated TPPF have been identified, indicating complex biotransformation pathways.
The accurate detection of TPPF and its metabolites is crucial for assessing human exposure, understanding its toxicokinetics, and elucidating its potential health effects, which include endocrine disruption and metabolic disturbances. However, the analysis of these compounds presents several analytical hurdles, from matrix effects in complex biological samples to the inherent chemical properties of the analytes themselves. This guide aims to provide practical solutions to these challenges.
Section 1: Sample Preparation - The Foundation of Accurate Analysis
Effective sample preparation is paramount for reliable quantification. The goal is to isolate the analytes of interest from a complex matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis.
Frequently Asked Questions (FAQs) - Sample Preparation
Q1: What are the most common challenges in extracting TPPF and its metabolites from biological matrices like plasma, urine, or tissue?
A1: The primary challenges include:
-
Matrix Effects: Biological samples are complex mixtures of proteins, lipids, salts, and other endogenous compounds that can interfere with the analysis, particularly in LC-MS/MS, causing ion suppression or enhancement.
-
Low Analyte Concentrations: TPPF and its metabolites are often present at trace levels, requiring sensitive analytical methods and efficient pre-concentration steps.
-
Analyte Polarity Differences: TPPF is relatively nonpolar, while its metabolites, especially DPHP and hydroxylated forms, are more polar. This difference in polarity can make simultaneous extraction challenging.
-
Conjugated Metabolites: Metabolites can be present as glucuronide or sulfate conjugates, which are highly polar and require a deconjugation step (e.g., enzymatic hydrolysis with β-glucuronidase/sulfatase) for accurate quantification of the total metabolite concentration.
Q2: Which extraction technique is best suited for TPPF and its metabolites: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A2: Both techniques have their merits, and the choice often depends on the specific matrix, desired throughput, and available resources.
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquids. It can be effective for TPPF but may be less efficient for its more polar metabolites. LLE is often labor-intensive and can be difficult to automate.
-
Solid-Phase Extraction (SPE): SPE is a more versatile and selective technique that uses a solid sorbent to retain the analytes of interest while allowing interfering compounds to pass through. For the simultaneous extraction of TPPF and its metabolites, a mixed-mode SPE sorbent (combining reversed-phase and ion-exchange properties) can be highly effective. SPE is generally preferred for its higher recovery, cleaner extracts, and amenability to automation.
Troubleshooting Guide - Sample Preparation
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low Recovery of Analytes | Inefficient extraction from the matrix. | Optimize LLE solvent: Test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) or solvent mixtures to better match the polarity of all target analytes. Optimize SPE sorbent and elution solvent: If using SPE, ensure the sorbent chemistry is appropriate. For instance, a reversed-phase C18 sorbent is suitable for the nonpolar TPPF, but a mixed-mode or polymer-based sorbent may be needed to retain the polar metabolites. Experiment with different elution solvents of varying strength and pH. |
| Incomplete deconjugation of metabolites. | Verify enzyme activity: Ensure the β-glucuronidase/sulfatase enzyme is active and used under optimal pH and temperature conditions. Increase incubation time if necessary. | |
| Analyte loss during solvent evaporation. | Gentle evaporation: Use a gentle stream of nitrogen at a controlled temperature (e.g., 40°C) to evaporate the solvent. Avoid excessive heat, which can lead to the degradation of thermally labile compounds. | |
| High Matrix Effects (Ion Suppression/Enhancement) | Co-elution of interfering compounds (e.g., phospholipids). | Improve SPE cleanup: Add a wash step with a solvent that removes interferences but not the analytes. For phospholipids, a wash with a high percentage of methanol can be effective. Consider alternative sample preparation: Techniques like supported liquid extraction (SLE) can provide cleaner extracts than LLE. |
| Insufficient sample cleanup. | Dilute the sample: Diluting the final extract can significantly reduce matrix effects, although this may compromise sensitivity if analyte concentrations are very low. | |
| Poor Reproducibility | Inconsistent sample handling and extraction. | Standardize procedures: Ensure all samples are treated identically. Use an internal standard (e.g., a deuterated analog of TPPF or DPHP) added at the beginning of the sample preparation process to correct for variability in extraction and instrumental analysis. |
Detailed Protocol: Solid-Phase Extraction (SPE) of TPPF and its Metabolites from Human Urine
-
Sample Pre-treatment (Deconjugation):
-
To a 1 mL urine sample, add 500 µL of acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/sulfatase enzyme solution.
-
Vortex and incubate at 37°C for at least 4 hours (or overnight).
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Wash with 3 mL of 40% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the analytes with 3 mL of methanol or a mixture of methanol and a small percentage of a weak base (e.g., ammonium hydroxide) to ensure the elution of acidic metabolites like DPHP.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Section 2: Chromatographic Separation - Achieving Resolution
Good chromatographic separation is essential to resolve analytes from each other and from co-eluting matrix components, which is a key strategy to mitigate ion suppression.
Frequently Asked Questions (FAQs) - Chromatography
Q3: What type of chromatography, Gas Chromatography (GC) or Liquid Chromatography (LC), is more suitable for analyzing TPPF and its metabolites?
A3: Liquid Chromatography (LC) is generally the preferred technique. TPPF itself is amenable to both GC and LC analysis. However, its primary metabolite, DPHP, and the hydroxylated metabolites are non-volatile and thermally labile, making them unsuitable for direct GC analysis without a derivatization step. Derivatization adds complexity and potential for variability to the workflow. LC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), can directly analyze this range of compounds with varying polarities and thermal stabilities.
Q4: What are the key considerations for developing an LC method for TPPF and its metabolites?
A4:
-
Column Chemistry: A reversed-phase C18 column is a good starting point. The choice of stationary phase will influence the retention and separation of these compounds.
-
Mobile Phase: A gradient elution using water and a polar organic solvent like methanol or acetonitrile is typically employed. The addition of a small amount of an acid (e.g., formic acid) or a base (e.g., ammonium hydroxide) to the mobile phase can improve peak shape and ionization efficiency, especially for the acidic DPHP metabolite.
-
Gradient Optimization: A well-optimized gradient is crucial to separate the relatively nonpolar TPPF from its
Validation & Comparative
A Comparative Analysis of GenX (HFPO-DA) and Legacy Per- and Polyfluoroalkyl Substances (PFAS)
A Note to the Reader: The initial topic requested a comparison involving "TPPF." However, TPPF (tetrabromophthalate) is a brominated flame retardant, not a per- and polyfluoroalkyl substance (PFAS). Given the context of comparing it with "other perfluoroalkyl substances," this guide has been developed assuming the user intended to compare a prominent newer-generation PFAS with legacy compounds. Therefore, this analysis focuses on GenX, a well-known replacement for PFOA, and compares it to legacy PFAS such as PFOA and PFOS.
Introduction to PFAS and the Emergence of GenX
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals utilized since the 1940s in a wide array of industrial and consumer products, including non-stick coatings, food packaging, and firefighting foams.[1][2][3] Their defining characteristic is the carbon-fluorine bond, one of the strongest in organic chemistry, which imparts properties like thermal stability and resistance to water, grease, and oil.[4] This stability, however, also leads to extreme persistence in the environment, earning them the moniker "forever chemicals."[1][4]
Two of the most well-known and studied legacy PFAS are perfluorooctanoic acid (PFOA) and perfluorooctanesulfonate (PFOS).[1] Due to concerns over their environmental persistence, bioaccumulation, and adverse health effects, these "long-chain" PFAS have been largely phased out of production in the United States and Europe.[4][5] This phase-out led to the development and introduction of "short-chain" PFAS alternatives, such as GenX.[1]
GenX is the trade name for a technology that uses hexafluoropropylene oxide dimer acid (HFPO-DA) and its ammonium salt as a processing aid, primarily in the production of high-performance fluoropolymers like Teflon™.[1][4][6][7] Developed by DuPont in 2009, GenX was intended to be a safer alternative to PFOA.[4][8] However, the widespread use of GenX has led to its detection in the environment, prompting a closer examination of its properties and potential risks in comparison to the legacy PFAS it was designed to replace.[3][9][10][11]
Physicochemical Properties: A Tale of Two Structures
The fundamental differences in the physicochemical properties of GenX (HFPO-DA) and legacy PFAS like PFOA stem from their molecular structures. PFOA has a linear eight-carbon chain, while HFPO-DA has a shorter six-carbon chain with an ether linkage (a C-O-C bond).[1][10][12] This structural distinction has significant consequences for their behavior in the environment and biological systems.
One of the most notable differences is water solubility. HFPO-DA is significantly more water-soluble (>751 g/L at 20°C) than PFOA (3.3 g/L at 25°C).[10][12][13] The ether linkage in HFPO-DA is thought to make it more hydrophilic and degradable.[10] At room temperature, HFPO-DA is a liquid, whereas PFOA is a solid.[10][12] Both compounds are strong acids and exist primarily as anions in most biological fluids.[12]
Comparative Data: Physicochemical Properties
| Property | GenX (HFPO-DA) | PFOA | PFOS |
| Chemical Formula | C6HF11O3 | C8HF15O2 | C8HF17O3S |
| Molecular Weight | 330.1 g/mol [14] | 414.07 g/mol | 500.13 g/mol |
| Structure | 6-carbon chain with ether linkage | 8-carbon linear chain | 8-carbon linear chain with sulfonate group |
| Water Solubility | >751 g/L (20°C)[10][12][13] | 3.3 g/L (25°C)[10][12] | 570 mg/L (22°C) |
| State at Room Temp | Liquid[10][12][13] | Solid[10][12] | Solid |
Environmental Fate and Transport
The higher water solubility and mobility of GenX chemicals compared to long-chain PFAS have significant implications for their environmental distribution.[1][9] While both GenX and legacy PFAS are persistent in the environment, GenX's greater mobility allows it to travel further in groundwater and surface water, potentially leading to more widespread contamination.[1][4][9] GenX has been detected in surface water, groundwater, drinking water, rainwater, and air emissions.[1][9]
Despite being designed to be less persistent, HFPO-DA is still resistant to biodegradation, with a half-life exceeding six months.[10] Some research suggests that the ether bond in HFPO-DA might make it slightly more susceptible to degradation than the perfluorinated carbon chains of PFOA and PFOS.[10][13] However, both are considered highly persistent in the environment.[1][4]
Environmental Pathway Visualization
Caption: Simplified cellular toxicity pathway of GenX.
Analytical Methodologies for Detection and Quantification
The detection and quantification of PFAS, including GenX, in various environmental matrices present analytical challenges due to their low concentrations and the complexity of the samples. The standard and most sensitive method for PFAS analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). [15][16]
Experimental Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis of PFAS in Water
This protocol is a generalized procedure based on EPA methods 533 and 537.1. [15][16][17] 1. Sample Preparation and Solid-Phase Extraction (SPE): a. Collect a 250-500 mL water sample in a polypropylene bottle. b. Add a surrogate standard mixture to the sample to monitor extraction efficiency. c. Condition an SPE cartridge (e.g., weak anion exchange or divinylbenzene) with methanol followed by reagent water. d. Pass the water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min. The PFAS will be adsorbed onto the sorbent material. e. Wash the cartridge with a buffered solution to remove interferences. f. Dry the cartridge under a gentle stream of nitrogen. g. Elute the PFAS from the cartridge using a small volume of a suitable solvent, such as methanol or a methanol/acetonitrile mixture. h. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. i. Add an internal standard to the final extract for quantification.
2. LC-MS/MS Analysis: a. Chromatographic Separation: i. Inject a small volume (e.g., 5-10 µL) of the extract onto a C18 or similar reversed-phase LC column. ii. Use a gradient elution program with a mobile phase consisting of water and methanol (or acetonitrile), both typically amended with a weak acid like acetic acid or a buffer like ammonium acetate to improve chromatographic peak shape and ionization efficiency. b. Mass Spectrometric Detection: i. Use a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in negative ion mode. ii. Monitor for specific precursor-to-product ion transitions for each target PFAS analyte using Multiple Reaction Monitoring (MRM). This provides high selectivity and sensitivity. iii. Quantify the analytes by comparing the peak areas of the native compounds to their corresponding isotopically labeled internal standards.
Analytical Workflow Diagram
Caption: Workflow for PFAS analysis in water by SPE and LC-MS/MS.
Regulatory Landscape
The growing body of evidence on the toxicity of GenX and other PFAS has prompted regulatory action. In April 2024, the U.S. EPA established legally enforceable Maximum Contaminant Levels (MCLs) for several PFAS in drinking water, including a specific MCL for GenX (HFPO-DA) at 10 parts per trillion (ppt). This is part of a broader effort to address PFAS contamination and protect public health. [18]The European Union has also taken steps to regulate PFAS, adding GenX chemicals to the list of substances of very high concern. [4]
Conclusion
The case of GenX serves as a critical example of a "regrettable substitution," where a replacement chemical may pose similar or even greater risks than the substance it was designed to replace. [4][9]While GenX exhibits lower bioaccumulation potential than legacy long-chain PFAS like PFOA and PFOS, its higher mobility in the environment and significant toxicity are of great concern. The scientific community and regulatory bodies continue to grapple with the challenges posed by the entire class of PFAS, emphasizing the need for a more holistic approach to chemical regulation that considers the potential for regrettable substitutions and the long-term consequences of persistent chemicals. Continued research into the environmental fate, transport, and toxicology of GenX and other PFAS is essential for developing effective risk management strategies and protecting human health and the environment.
References
-
FACT SHEET: GenX Chemicals Toxicity Assessment - March 2023 Update. U.S. Environmental Protection Agency. [Link]
-
'Forever chemical' GenX More Toxic than Previously Thought. ELG Law. [Link]
-
GenX Information. North Carolina Department of Health and Human Services. [Link]
-
GenX and PFAS Contamination In Drinking Water: What You Need To Know. Hydroviv. [Link]
-
'Forever chemical' GenX more toxic than previously acknowledged, says EPA. Environmental Working Group. [Link]
-
Fact Sheet: Draft Toxicity Assessments for GenX Chemicals and PFBS. U.S. Environmental Protection Agency. [Link]
-
Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks. Environment & Health. [Link]
-
Hexafluoropropylene oxide dimer acid (GenX) exposure induces apoptosis in HepG2 cells. National Institutes of Health. [Link]
-
Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks. ACS Publications. [Link]
-
Accumulation and Phytotoxicity of Perfluorooctanoic Acid and 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoate in Arabidopsis thaliana and Nicotiana benthamiana. National Institutes of Health. [Link]
-
Action on 'GenX': Another 'forever chemical' added to the EU list of substances of very high concern. CHEM Trust. [Link]
-
GenX Information. North Carolina Division of Public Health. [Link]
-
Structure and applications of HFPO−DA. (A) Structure and properties of PFASs. (B) Applications of HFPO−DA. ResearchGate. [Link]
-
A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water. MDPI. [Link]
-
EPA Releases Final Toxicity Assessment for GenX Chemicals. Goldberg Segalla. [Link]
-
GenX and legacy PFAS analysis in water and sediment with high selectivity and sensitivity. SCIEX. [Link]
-
GenX Disturbs the Indicators of Hepatic Lipid Metabolism Even at Environmental Concentration in Drinking Water via PPARα Signaling Pathways. PFAS Central. [Link]
-
GenX Health Information. NC.gov. [Link]
-
Hexafluoropropylene oxide dimer acid (GenX) exposure induces apoptosis in HepG2 cells. Heliyon. [Link]
-
Comprehensive Guide to PFAS Testing Methods. Phenomenex. [Link]
-
GenX. Wikipedia. [Link]
-
Per- and Polyfluoroalkyl Substances (PFAS). U.S. Environmental Protection Agency. [Link]
-
PFAS Analytical Methods Development and Sampling Research. U.S. Environmental Protection Agency. [Link]
-
GenX & Emerging Industrial Contaminants. North Carolina Coastal Federation. [Link]
-
GenX Investigation. North Carolina Department of Environmental Quality. [Link]
-
What is GenX? Chemours. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. epi.dph.ncdhhs.gov [epi.dph.ncdhhs.gov]
- 3. nccoast.org [nccoast.org]
- 4. chemtrust.org [chemtrust.org]
- 5. epa.gov [epa.gov]
- 6. GenX & PFAS in Your Drinking Water | Hydroviv [hydroviv.com]
- 7. chemours.com [chemours.com]
- 8. GenX - Wikipedia [en.wikipedia.org]
- 9. 'Forever chemical' GenX More Toxic than Previously Thought | ELG Law [elglaw.com]
- 10. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GenX Investigation | NC DEQ [deq.nc.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
- 15. A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water [mdpi.com]
- 16. Comprehensive Guide to PFAS Testing Methods | Phenomenex [phenomenex.com]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
A Comparative Analysis for Researchers and Drug Development Professionals: 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride (HFPO-DAF) versus GenX
In the landscape of fluorinated compounds, the shift from long-chain per- and polyfluoroalkyl substances (PFAS) to shorter-chain alternatives has introduced a new generation of chemicals. Among these, GenX, the trade name for a technology using hexafluoropropylene oxide dimer acid (HFPO-DA) and its ammonium salt, has become a prominent replacement for perfluorooctanoic acid (PFOA). However, a critical precursor in the synthesis of GenX, 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride (HFPO-DAF), warrants a detailed comparative examination. This guide provides an in-depth analysis of HFPO-DAF and GenX, offering a comparative perspective on their chemical properties, reactivity, toxicological profiles, and the analytical methodologies required for their assessment.
Introduction: The Precursor and the Product
GenX technology was introduced by DuPont in 2009 as a processing aid for producing high-performance fluoropolymers, replacing PFOA due to health and environmental concerns.[1][2] The primary chemical species associated with GenX are HFPO-DA and its ammonium salt.[3] HFPO-DAF is a crucial intermediate in the manufacturing process, which readily hydrolyzes to form HFPO-DA.[4] This intrinsic relationship necessitates a comprehensive understanding of both compounds for researchers in environmental science, toxicology, and drug development who may encounter either substance.
Physicochemical Properties: A Tale of Two Functional Groups
The fundamental difference between HFPO-DAF and HFPO-DA lies in their terminal functional group: an acyl fluoride for the former and a carboxylic acid for the latter. This distinction governs their reactivity and interactions with biological and environmental systems.
| Property | This compound (HFPO-DAF) | GenX (HFPO-DA) |
| Chemical Formula | C6F12O2 | C6HF11O3 |
| Molecular Weight | 332.04 g/mol [5] | 330.05 g/mol [6] |
| Functional Group | Acyl Fluoride (-COF) | Carboxylic Acid (-COOH) |
| Reactivity | Highly reactive, susceptible to nucleophilic attack and hydrolysis.[7] | More stable than HFPO-DAF, but still a strong acid.[8] |
| Water Solubility | Expected to hydrolyze rapidly in water to form HFPO-DA. | High, due to the polar carboxylic acid group.[9] |
Comparative Performance and Reactivity
The acyl fluoride group in HFPO-DAF makes it significantly more reactive than the carboxylic acid group of HFPO-DA. This has important implications for their performance in synthesis and their fate in biological and environmental systems.
Chemical Synthesis:
-
HFPO-DAF: As an acyl fluoride, it is a versatile reagent in organic synthesis, readily undergoing nucleophilic substitution reactions to form esters, amides, and other derivatives.[7] Its high reactivity allows for efficient chemical transformations.
-
GenX (HFPO-DA): The carboxylic acid functionality is less reactive and typically requires activation (e.g., conversion to an acyl chloride or use of coupling agents) to undergo similar transformations.
Environmental and Biological Fate:
-
HFPO-DAF: Due to its susceptibility to hydrolysis, HFPO-DAF is not expected to persist in aqueous environments.[4] Upon contact with water, it will convert to HFPO-DA. This rapid conversion is a critical consideration in assessing its environmental and toxicological impact, as the focus quickly shifts to the properties of its hydrolysis product, GenX.
-
GenX (HFPO-DA): As a short-chain perfluoroether carboxylic acid, GenX is highly persistent in the environment and mobile in water.[3] Its resistance to degradation is a significant environmental concern.[3]
Caption: Hydrolysis of HFPO-DAF to GenX (HFPO-DA).
Toxicological Profile: A Focus on the Persistent Product
The toxicological assessment of HFPO-DAF is intrinsically linked to its rapid conversion to GenX. Therefore, the majority of available toxicological data focuses on HFPO-DA.
GenX (HFPO-DA):
-
Hepatotoxicity: Animal studies have shown that exposure to GenX can lead to liver enlargement and damage.[1]
-
Kidney Toxicity: The kidneys are also a target organ for GenX toxicity.[1]
-
Developmental Effects: Studies have indicated potential neurotoxic and developmental effects.[1]
-
Carcinogenic Potential: There is growing concern about the carcinogenic potential of GenX.[1]
The U.S. Environmental Protection Agency (EPA) has released a human health toxicity assessment for GenX chemicals, establishing oral reference doses (RfDs) for chronic and subchronic exposures.[3]
HFPO-DAF:
The EPA has identified potential hazards for HFPO-DAF including acute toxicity, skin corrosion, serious eye damage, and carcinogenicity.[10] However, it is crucial to recognize that in a biological system, the observed toxicity would likely be a result of the in-situ formation of GenX.
Sources
- 1. nccoast.org [nccoast.org]
- 2. researchgate.net [researchgate.net]
- 3. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 2062-98-8 | Benchchem [benchchem.com]
- 6. Buy this compound | 2062-98-8 [smolecule.com]
- 7. FRD-903 - Wikipedia [en.wikipedia.org]
- 8. na.mxns.com [na.mxns.com]
- 9. Best Practices for Experimental Design, Testing, and Reporting of Aqueous PFAS-Degrading Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
A Comparative Guide to Validating the Binding Affinity of TPPF to Biological Macromolecules
<Senior Application Scientist Report
Authored by: Senior Application Scientist, Gemini
Publication Date: January 5, 2026
Abstract
The robust characterization of binding affinity between a small molecule and its biological macromolecule target is a cornerstone of modern drug discovery and chemical biology. This guide provides a comprehensive framework for validating the binding affinity of 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin (TPPF), a versatile porphyrin platform, to its targets, with a particular focus on G-quadruplex (G4) DNA structures.[1][2][3] We present an objective comparison of three orthogonal, industry-standard biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide equips researchers with the necessary tools to generate high-confidence binding data. We will compare the performance of TPPF with alternative G4 ligands, such as N-methyl mesoporphyrin IX (NMM) and Berberine, to provide context and highlight the strengths of a multi-modal validation approach.
Introduction: The Critical Need for Orthogonal Validation
5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin (TPPF) is a synthetic porphyrin whose pentafluorophenyl groups make it a versatile platform for creating derivatives through nucleophilic aromatic substitution.[4][5] This adaptability has led to its use in developing fluorescent probes, photosensitizers for photodynamic therapy, and ligands designed to interact with specific biological targets.[6][7] One prominent class of targets for porphyrin-based ligands is G-quadruplexes (G4s), which are non-canonical secondary structures formed in guanine-rich nucleic acid sequences.[2][3] G4s are implicated in the regulation of oncogene expression and telomere maintenance, making them attractive targets for cancer therapeutics.[3][8]
Validating that a small molecule like a TPPF derivative binds to its intended target—and with what affinity—is paramount. Relying on a single technique can be misleading, as every method has inherent limitations and potential for artifacts. Therefore, a rigorous validation strategy employs multiple, orthogonal biophysical methods.[9][10] This guide focuses on three powerful, label-free or minimally-labeled techniques that provide complementary information on binding events:
-
Surface Plasmon Resonance (SPR): Measures changes in mass on a sensor surface to determine real-time binding kinetics (association/dissociation rates) and affinity.[11][12][13]
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (affinity, enthalpy, entropy, and stoichiometry) in a single experiment.[14][15][16]
-
Fluorescence Polarization (FP): Measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner, offering a homogenous solution-based method to determine binding affinity.[17][18][19]
By comparing the data from these distinct physical measurements, researchers can build a cohesive and high-confidence model of the molecular interaction.
Comparative Ligands: Establishing a Performance Baseline
To objectively assess TPPF's binding performance, it is essential to compare it against well-characterized alternative ligands that target G-quadruplexes. For this guide, we will consider:
-
N-methyl mesoporphyrin IX (NMM): A classic cationic porphyrin known to bind G-quadruplexes, often used as a reference compound.
-
Berberine: A natural alkaloid known to bind and stabilize G-quadruplex structures, representing a different chemical scaffold.[20]
These alternatives provide a basis for comparing not only the binding affinity (KD) but also the kinetics and thermodynamics of the interaction, offering a richer understanding of TPPF's unique properties.
Method 1: Surface Plasmon Resonance (SPR)
Principle: SPR is a surface-sensitive optical technique that detects binding events in real time by measuring changes in the refractive index at the surface of a sensor chip.[13] One binding partner (the "ligand," typically the macromolecule like G4 DNA) is immobilized on the chip, and the other (the "analyte," e.g., TPPF) is flowed across the surface. The resulting "sensorgram" provides kinetic data (kₐ, kₑ) and the equilibrium dissociation constant (KD).[12]
Causality in Experimental Design: The choice to immobilize the G4 DNA rather than the small molecule TPPF is deliberate. Immobilizing the larger macromolecule generally provides a more stable baseline and a stronger signal response upon binding of the smaller analyte.[21] A streptavidin-coated chip is used with a biotinylated oligonucleotide to ensure a defined, directional immobilization away from the G4 structure itself, preserving its native conformation.
Detailed SPR Protocol for TPPF Binding to G4 DNA
-
Chip Preparation:
-
Use a streptavidin-coated sensor chip (e.g., Biacore Series S Sensor Chip SA).
-
Prepare the running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Filter and degas thoroughly.[21][22]
-
Condition the chip surface with three consecutive 1-minute injections of 1 M NaCl in 50 mM NaOH.
-
-
G4 DNA Immobilization:
-
Synthesize or purchase a 5'-biotinylated oligonucleotide capable of forming the target G-quadruplex (e.g., the human telomeric sequence 5'-Biotin-AGGGTTAGGGTTAGGGTTAGGG-3').
-
Anneal the oligonucleotide to form the G4 structure by heating to 95°C for 5 minutes in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5) and slowly cooling to room temperature.
-
Dilute the pre-formed biotinylated G4 DNA to a low concentration (~0.2 µM) in running buffer and inject it over one flow cell (the active surface) at a low flow rate (10 µL/min) to capture ~100-200 Response Units (RU). A low density surface minimizes mass transport limitations.
-
The adjacent flow cell should be left unmodified or blocked with biotin to serve as a reference surface for subtracting bulk refractive index changes.
-
-
Analyte Binding Analysis (TPPF and Comparators):
-
Prepare a dilution series of TPPF, NMM, and Berberine in running buffer. A typical concentration range for an unknown interaction is 100 µM down to ~1 nM, using a 2- or 3-fold dilution series. If an affinity is estimated, aim for concentrations from 0.1x to 10x the expected KD.
-
Perform a kinetic titration experiment by injecting each concentration over the reference and active flow cells for a defined association time (e.g., 120-180 seconds), followed by a dissociation phase with running buffer (e.g., 300-600 seconds). A long dissociation time is crucial for accurately fitting the dissociation rate (kₑ).
-
Between cycles, regenerate the surface if necessary with a short pulse of a mild solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove all bound analyte without denaturing the immobilized DNA.
-
-
Data Analysis:
-
Double-reference the data by subtracting the signal from the reference flow cell and then subtracting a "zero-concentration" (buffer only) injection.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to extract the association rate constant (kₐ), dissociation rate constant (kₑ), and calculate the equilibrium dissociation constant (KD = kₑ/kₐ).
-
Comparative SPR Data (Illustrative)
| Compound | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Affinity (KD) (µM) |
| TPPF Derivative | 1.5 x 10⁵ | 7.5 x 10⁻³ | 0.05 |
| NMM | 8.0 x 10⁴ | 4.0 x 10⁻² | 0.5 |
| Berberine | 2.1 x 10⁴ | 6.3 x 10⁻² | 3.0 |
This table presents illustrative data based on typical values for G4 ligands to demonstrate comparative analysis.
Caption: Workflow for SPR analysis of TPPF binding to G4-DNA.
Method 2: Isothermal Titration Calorimetry (ITC)
Principle: ITC is the gold standard for characterizing binding thermodynamics. It directly measures the heat change (ΔH) that occurs when two molecules interact.[14][15] By titrating the ligand (TPPF) into a sample cell containing the macromolecule (G4 DNA), a binding isotherm is generated. Fitting this curve yields the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH), from which the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.[16]
Causality in Experimental Design: ITC is a solution-based technique, avoiding potential artifacts from surface immobilization.[16] It provides a true in-solution affinity. The key to a successful ITC experiment is meticulous sample preparation. Both the macromolecule and the ligand must be in an identical, well-dialyzed buffer to minimize heats of dilution, which can obscure the true binding signal.[23] The choice of buffer is also critical, as different buffer ionization enthalpies can contribute to the observed heat change; using buffers with low ionization enthalpy like phosphate is often recommended.[15]
Detailed ITC Protocol for TPPF Binding to G4 DNA
-
Sample Preparation:
-
Prepare a sufficient quantity of G4 DNA by annealing as described in the SPR protocol.
-
Prepare a concentrated stock solution of TPPF (and comparators). If DMSO is required for solubility, ensure the exact same final concentration of DMSO is present in both the G4 DNA solution and the TPPF solution.[23] The recommended upper limit is 10% DMSO.[23]
-
Dialyze both the G4 DNA solution and the buffer for the TPPF solution extensively against the same batch of ITC buffer (e.g., 10 mM Sodium Phosphate, 100 mM KCl, pH 7.4).
-
Accurately determine the concentration of all components post-dialysis.
-
-
ITC Experiment Setup:
-
By convention, the macromolecule is placed in the sample cell and the ligand in the syringe.[23] Load the prepared G4 DNA into the sample cell (e.g., 20-30 µM).
-
Load the TPPF solution into the injection syringe at a concentration 10-15 times that of the G4 DNA (e.g., 300-450 µM).
-
Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., one initial 0.4 µL injection followed by 18-20 injections of 2 µL).
-
-
Titration and Control:
-
Perform the titration experiment. The raw data will show heat pulses for each injection.
-
Crucially , perform a control experiment by titrating the TPPF solution into buffer alone to measure the heat of dilution. This control is essential for accurate data analysis.
-
-
Data Analysis:
-
Integrate the raw heat-burst data to obtain the heat change per injection (µJ/mol).
-
Subtract the heats of dilution from the ligand-into-buffer titration.
-
Plot the corrected heat per injection against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to a suitable model (e.g., 'One Set of Sites') to determine n, KD, and ΔH.
-
Calculate ΔG and TΔS using the equations: ΔG = -RTln(Kₐ) and ΔG = ΔH - TΔS, where Kₐ = 1/KD.
-
Comparative ITC Data (Illustrative)
| Compound | Affinity (KD) (µM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |
| TPPF Derivative | 0.08 | 1.9 | -12.5 | -2.8 |
| NMM | 0.7 | 1.8 | -8.2 | -0.5 |
| Berberine | 4.5 | 1.1 | -2.5 | +4.8 |
This table presents illustrative data. A stoichiometry of ~2 for TPPF/NMM could suggest binding to two sites (e.g., end-stacking), while the positive entropy for Berberine suggests its binding is primarily driven by the hydrophobic effect.
Caption: Workflow for ITC analysis of TPPF binding to G4-DNA.
Method 3: Fluorescence Polarization (FP)
Principle: FP measures changes in the rotational speed of a fluorescent molecule.[18] A small, fluorescently labeled molecule (the probe, e.g., fluorescein-G4 DNA) tumbles rapidly in solution, and when excited with polarized light, it emits largely depolarized light. Upon binding to a larger molecule (TPPF), its tumbling slows dramatically, and the emitted light remains more polarized.[19] This change in polarization is proportional to the fraction of probe bound, allowing for the calculation of KD.
Causality in Experimental Design: This is a homogenous, solution-based assay that is highly amenable to high-throughput screening.[24] The key is to label the macromolecule (G4 DNA) without perturbing the binding site for the small molecule. A 5' or 3' terminal fluorescein label is typically used as it is distal to the G-tetrad core where most ligands bind. The concentration of the fluorescent probe must be kept well below the expected KD to ensure that the titration accurately reflects the binding equilibrium.
Detailed FP Protocol for TPPF Binding to G4 DNA
-
Reagent Preparation:
-
Synthesize or purchase a 5'-fluorescein (or other suitable fluorophore) labeled G4-forming oligonucleotide.
-
Anneal the labeled oligo as previously described to form the fluorescent G4 probe.
-
Prepare a concentrated stock and dilution series of the unlabeled TPPF (and comparators) in FP buffer (e.g., 20 mM Tris HCl [pH 8.0], 100 mM NaCl, 2.5% glycerol).[25]
-
-
FP Assay Setup:
-
In a suitable microplate (e.g., black, low-volume 384-well), add the fluorescent G4 probe to each well at a fixed, low concentration (e.g., 1-10 nM).
-
Add the TPPF dilution series to the wells. Include "probe only" (no ligand) and "buffer only" controls.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization, mP units) on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore (e.g., 490 nm excitation, 530 nm emission for fluorescein).[25]
-
-
Data Analysis:
-
Plot the change in mP values against the log of the TPPF concentration.
-
Fit the resulting sigmoidal curve to a suitable equation, such as a four-parameter logistic equation or a specific binding model, to determine the KD.[25]
-
Comparative FP Data (Illustrative)
| Compound | Affinity (KD) (µM) | Assay Window (ΔmP) |
| TPPF Derivative | 0.11 | 150 |
| NMM | 0.9 | 135 |
| Berberine | 5.2 | 95 |
This table presents illustrative data. The assay window (ΔmP) represents the difference between the polarization of the bound and free states and is an indicator of assay robustness.
Caption: Principle of Fluorescence Polarization for binding assays.
Synthesis and Conclusion: A Triangulated View of Affinity
The true power of this guide lies not in any single method but in the synthesis of their results. By employing SPR, ITC, and FP, we can triangulate the binding affinity of TPPF and build a comprehensive, high-confidence profile of its interaction with a target like G4 DNA.
| Method | Key Parameter | TPPF (Illustrative) | NMM (Illustrative) | Berberine (Illustrative) |
| SPR | KD (kinetics) | 0.05 µM | 0.5 µM | 3.0 µM |
| ITC | KD (thermodynamics) | 0.08 µM | 0.7 µM | 4.5 µM |
| FP | KD (solution equilibrium) | 0.11 µM | 0.9 µM | 5.2 µM |
Discrepancies between the methods are not failures but data points themselves. For instance, a slightly weaker affinity in SPR might suggest a minor perturbation from surface immobilization. A difference in ITC affinity could point to buffer effects. Close agreement across all three techniques, as illustrated in the summary table, provides the highest possible confidence in the measured binding affinity.
For researchers and drug development professionals, this multi-pronged approach is non-negotiable for robustly validating a lead compound like TPPF. It ensures that downstream investment in cellular and in vivo studies is built upon a solid biophysical foundation, mitigating risk and accelerating the path to discovery.
References
-
Velázquez-Campoy, A., & Freire, E. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology, 1008, 103-18. [Link]
-
Ghodke, P., & Ladbury, J. E. (2018). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
-
Centi, S., et al. (2011). Single-Stranded DNA Binding Protein-Assisted Fluorescence Polarization Aptamer Assay for Detection of Small Molecules. Analytical Chemistry, 83(9), 3292-3299. [Link]
-
TA Instruments. (2015). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. AZoM.com. [Link]
-
Beggs, G. A., et al. (2019). Fluorescence polarization-based DNA binding assay. Bio-protocol, 9(12), e3273. [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. [Link]
-
Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]
-
Bitesize Bio. (2025). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Bitesize Bio. [Link]
-
Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 1008, 3-26. [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. [Link]
-
Ge, Y., et al. (2016). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). Acta Pharmaceutica Sinica B, 6(5), 497-504. [Link]
-
Chen, S., et al. (2021). Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction. International Journal of Molecular Sciences, 22(16), 8868. [Link]
-
Amato, J., et al. (2020). Beyond small molecules: targeting G-quadruplex structures with oligonucleotides and their analogues. Nucleic Acids Research, 48(20), 11271–11286. [Link]
-
Butovskaya, E., & Tsvetkov, V. (2021). G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions. International Journal of Molecular Sciences, 22(11), 5767. [Link]
-
Islam, M. M., et al. (2021). Recent Progress of Targeted G-Quadruplex-Preferred Ligands Toward Cancer Therapy. Molecules, 26(16), 4991. [Link]
-
Castellano, S., et al. (2021). Quadruplex Ligands in Cancer Therapy. Cancers, 13(11), 2657. [Link]
-
Wranik, M., & Renčiuk, D. (2012). Quantitative Analysis of Small Molecule–Nucleic Acid Interactions with a Biosensor Surface and Surface Plasmon Resonance Detection. Springer Nature Experiments. [Link]
-
Zhang, T., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants, 11(2), 374. [Link]
-
Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]
-
Deiana, M., et al. (2021). Methods of probing the interactions between small molecules and disordered proteins. Journal of Molecular Biology, 433(11), 166812. [Link]
-
Stone, J. W., et al. (2022). 5,10,15,20‐Tetrakis(pentafluorophenyl)porphyrin as a Functional Platform for Peptide Stapling and Multicyclisation. Angewandte Chemie International Edition, 61(32), e202206103. [Link]
-
Ong, S.-E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622. [Link]
-
McCarthy, A. E., et al. (2008). Meso-tetra(pentafluorophenyl)porphyrin is an Efficient Platform for Combinatorial Synthesis, and the Selection of New Photodynamic Therapeutics using a Cancer Cell Line. Journal of Combinatorial Chemistry, 10(6), 864-871. [Link]
-
Tomé, J. P. C., & Neves, M. G. P. M. S. (2011). 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin: a versatile platform to novel porphyrinic materials. Journal of Porphyrins and Phthalocyanines, 15(01), 1-18. [Link]
-
Rich, R. L., & Myszka, D. G. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Fragment-Based Drug Discovery. Royal Society of Chemistry. [Link]
-
Stone, J. W., et al. (2022). 5,10,15,20‐Tetrakis(pentafluorophenyl)porphyrin as a Functional Platform for Peptide Stapling and Multicyclisation. Semantic Scholar. [Link]
-
Patching, S. G. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 34-39. [Link]
-
CFG, University of Ljubljana. (n.d.). Guidelines - Molecular interactions. CFG. [Link]
-
Langer, M., et al. (2013). Real-Time Analysis of Specific Protein-DNA Interactions with Surface Plasmon Resonance. Sensors, 13(9), 11467-11488. [Link]
-
Zhang, S., et al. (2023). Identification of small-molecule protein–protein interaction inhibitors for NKG2D. Proceedings of the National Academy of Sciences, 120(18), e2216124120. [Link]
-
Furet, P., et al. (2022). Molecular Insights into the Binding Interaction of the First Class of Potent Small Molecules disrupting the YAP-TEAD Protein. ChemRxiv. [Link]
-
Shaffer, M. H., et al. (2013). Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. Langmuir, 29(48), 14894-14902. [Link]
-
Michel, J., & Scott, K. A. (2017). Small Molecule Targeting of Protein–Protein Interactions through Allosteric Modulation of Dynamics. Molecules, 22(12), 2110. [Link]
-
Journal of Medicinal and Organic Chemistry. (2024). Targeting Protein-Protein Interactions with Small Molecules: Applications and Challenges in Drug Discovery. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(1). [Link]
Sources
- 1. Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Recent Progress of Targeted G-Quadruplex-Preferred Ligands Toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meso-tetra(pentafluorophenyl)porphyrin is an Efficient Platform for Combinatorial Synthesis, and the Selection of New Photodynamic Therapeutics using a Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Quadruplex Ligands in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Small Molecule–Nucleic Acid Interactions with a Biosensor Surface and Surface Plasmon Resonance Detection | Springer Nature Experiments [experiments.springernature.com]
- 12. books.rsc.org [books.rsc.org]
- 13. portlandpress.com [portlandpress.com]
- 14. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. bitesizebio.com [bitesizebio.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Real-Time Analysis of Specific Protein-DNA Interactions with Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. molecular-interactions.si [molecular-interactions.si]
- 23. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 24. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fluorescence polarization-based DNA binding assay. [bio-protocol.org]
A Comparative Toxicological Study: Unveiling the Contrasting Profiles of TPPF and Perfluorobutanesulfonic Acid (PFBS)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of environmental contaminants and industrial chemicals, a thorough understanding of their toxicological profiles is paramount for safeguarding human health and ecological integrity. This guide provides a detailed comparative analysis of two compounds of interest: Tetraphenylphosphonium Fluoride (TPPF), a quaternary phosphonium salt, and Perfluorobutanesulfonic acid (PFBS), a short-chain per- and polyfluoroalkyl substance (PFAS). While both are ionic organic compounds, their disparate chemical structures anticipate divergent biological activities and environmental fates. This document synthesizes the available toxicological data for both compounds, highlights critical knowledge gaps, and proposes a comprehensive experimental framework for a head-to-head comparative assessment.
Introduction to the Contenders: TPPF and PFBS
Tetraphenylphosphonium Fluoride (TPPF) belongs to the class of quaternary phosphonium salts, characterized by a central phosphorus atom bonded to four organic groups. These compounds find applications as phase-transfer catalysts, biocides, and intermediates in chemical synthesis. The toxicological profile of TPPF is not extensively characterized in publicly available literature, necessitating a cautious approach and further investigation.
Perfluorobutanesulfonic acid (PFBS) is a member of the PFAS family, a group of synthetic chemicals known for their persistence in the environment and potential for bioaccumulation. PFBS was introduced as a replacement for longer-chain PFAS, such as perfluorooctanesulfonic acid (PFOS), under the assumption of a more favorable toxicological and pharmacokinetic profile.[1] However, emerging research has raised concerns about its potential adverse health effects.[2][3]
Physicochemical Properties and Environmental Fate
A chemical's behavior in biological systems and the environment is fundamentally linked to its physicochemical properties.
| Property | Tetraphenylphosphonium Fluoride (TPPF) | Perfluorobutanesulfonic acid (PFBS) |
| Chemical Formula | C24H20FP | C4HF9O3S |
| Molar Mass | 358.4 g/mol [4] | 300.1 g/mol |
| Water Solubility | Data not readily available | High |
| Vapor Pressure | Data not readily available | Low |
| Octanol-Water Partition Coefficient (log Kow) | Data not readily available | Low |
| Persistence | Expected to be less persistent than PFBS | Highly persistent in the environment[5][6] |
| Bioaccumulation Potential | Data not readily available | Lower than long-chain PFAS, but still detected in biota[7] |
The high persistence of PFBS is a significant environmental concern, as it does not readily break down in soil or water.[5][6] While specific data for TPPF is scarce, organophosphonium compounds are generally expected to be more susceptible to biodegradation compared to the highly stable carbon-fluorine bonds in PFBS. The environmental fate and transport of TPPF remain a critical data gap.
Comparative Toxicological Endpoints: A Review of the Evidence
This section summarizes the available toxicological data for TPPF and PFBS across key endpoints.
Cytotoxicity
TPPF: Studies on various phosphonium salts indicate that their cytotoxicity is a significant concern. The lipophilic nature of the cation can facilitate its accumulation in the mitochondria of cells, leading to disruption of mitochondrial function and subsequent cell death.[8][9] The cytotoxicity of phosphonium salts is influenced by the nature of the organic substituents and the associated anion. However, specific data on the cytotoxic potential of Tetraphenylphosphonium fluoride is limited. One study on triphenylphosphonium derivatives suggests that observed cytotoxicity may be a result of inhibited metabolism and altered cell adhesion rather than direct cell killing.[10]
PFBS: In vitro studies have investigated the cytotoxicity of PFBS in various cell lines. Generally, PFBS is considered less cytotoxic than its long-chain predecessor, PFOS.[11] However, at higher concentrations, PFBS can induce cytotoxic effects. For instance, in human placental cytotrophoblast cells, PFBS showed low cytotoxicity at concentrations in the nanomolar to micromolar range but caused necrotic and apoptotic cell death at a concentration of 10 mM.[11] Another study comparing the cytotoxicity of several PFAS in HepG2 cells ranked PFBS as having lower toxicity than PFOS and other longer-chain PFAS.[12]
Genotoxicity
TPPF: There is a significant lack of data regarding the genotoxic potential of Tetraphenylphosphonium fluoride. The assessment of genotoxicity is a critical component of any comprehensive toxicological evaluation.
PFBS: The genotoxicity of PFBS has been investigated in some studies, with generally negative results. One study found that PFBS did not generate reactive oxygen species (ROS) or induce DNA damage in human HepG2 cells.[13] Another comprehensive genotoxicity assessment in mice after subacute oral administration of PFOA and its shorter-chain analogue PFBA (perfluorobutyric acid) also indicated a lack of genotoxic effects for these compounds.[14] While these findings suggest a low genotoxic potential for short-chain PFAS like PFBS, further investigation across a battery of genotoxicity assays is warranted.
Developmental and Reproductive Toxicity
TPPF: No specific studies on the developmental or reproductive toxicity of Tetraphenylphosphonium fluoride were identified in the public domain. This represents a major data gap in its toxicological profile.
PFBS: There is growing evidence suggesting that PFBS may have adverse effects on female reproductive health, pregnancy outcomes, and fetal development.[2] Animal studies have shown that PFBS exposure can lead to developmental effects such as lower body weight and delayed development in offspring.[5] A study in New Zealand White rabbits demonstrated that gestational exposure to PFBS resulted in adverse maternal outcomes, including renal injury and hypertension, as well as decreased fetal growth parameters.[15] Furthermore, PFBS has been associated with disruptions in the hypothalamic-pituitary-gonadal axis and gonadal dysplasia in tadpoles.[7]
Proposed Experimental Design for a Comparative Toxicological Study
To address the identified knowledge gaps and to facilitate a direct comparison, a comprehensive toxicological study is proposed. This study will adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
In Vitro Toxicity Assessment
A battery of in vitro assays will be employed to assess cytotoxicity, genotoxicity, and potential mechanisms of toxicity.
Caption: Proposed workflow for the in vitro comparative toxicity assessment of TPPF and PFBS.
Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Seed human cell lines (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of TPPF and PFBS (e.g., 0.1 µM to 1000 µM) and a vehicle control for 24 and 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Genotoxicity Assay (Comet Assay):
-
Cell Treatment: Expose cells to non-cytotoxic concentrations of TPPF and PFBS for a defined period.
-
Cell Embedding: Mix treated cells with low melting point agarose and layer onto a pre-coated slide.
-
Lysis: Immerse slides in a lysis solution to remove cell membranes and cytoplasm.
-
Alkaline Unwinding and Electrophoresis: Place slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify DNA damage using appropriate software.
In Vivo Toxicity Assessment (Proposed)
A rodent model (e.g., Sprague-Dawley rats) is proposed for a 28-day repeated dose oral toxicity study, following OECD Test Guideline 407.
Caption: Proposed workflow for a 28-day in vivo comparative toxicity study of TPPF and PFBS.
Potential Mechanisms of Toxicity: A Comparative Hypothesis
Based on their chemical structures, TPPF and PFBS are likely to exert their toxic effects through different mechanisms.
Caption: Hypothesized mechanism of TPPF toxicity via mitochondrial disruption.
The lipophilic, cationic nature of the tetraphenylphosphonium moiety is expected to drive its accumulation within the mitochondria, which have a negative membrane potential. This accumulation can disrupt the electron transport chain, leading to decreased ATP production and increased generation of reactive oxygen species (ROS), ultimately triggering apoptosis.[8]
The mechanisms of PFBS toxicity are still under investigation but are thought to involve multiple pathways, including endocrine disruption and effects on cellular receptors.
Conclusion and Future Directions
This comparative guide highlights the distinct toxicological profiles of TPPF and PFBS. While PFBS, as a replacement for longer-chain PFAS, has undergone more extensive toxicological evaluation, significant data gaps remain, particularly concerning its long-term effects. The toxicological database for TPPF is markedly sparse, underscoring an urgent need for comprehensive studies to assess its potential risks to human health and the environment.
The proposed experimental framework provides a roadmap for a rigorous, side-by-side comparison of these two compounds. The results of such a study would be invaluable for informing regulatory decisions, guiding the development of safer alternatives, and enhancing our understanding of the structure-activity relationships that govern the toxicity of ionic organic chemicals. Researchers and drug development professionals are encouraged to consider these data gaps and proposed methodologies in their future work to ensure a more complete and predictive toxicological science.
References
-
Effects of Perfluorobutane Sulfonate (PFBS) on Female Reproduction, Pregnancy, and Birth Outcomes. PubMed. Available at: [Link]
-
Perfluorobutane Sulfonate (PFBS) Toxciological Summary November 2023. MN Dept. of Health. Available at: [Link]
-
Maternal exposure to perfluorobutane sulfonate (PFBS) during pregnancy: evidence of adverse maternal and fetoplacental effects in New Zealand White (NZW) rabbits. PubMed. Available at: [Link]
-
PFBS and Drinking Water. Minnesota Department of Health. Available at: [Link]
-
Effects of perfluorobutane sulfonate (PFBS) exposure on adverse pregnancy outcomes and fetal development. Duke Global Health Institute. Available at: [Link]
-
Genotoxic potential of the perfluorinated chemicals PFOA, PFOS, PFBS, PFNA and PFHxA in human HepG2 cells. PubMed. Available at: [Link]
-
Perfluorobutane sulfonate exposure disrupted human placental cytotrophoblast cell proliferation and invasion involving in dysregulating preeclampsia related genes. NIH. Available at: [Link]
-
Observation of Cytotoxicity of Phosphonium Derivatives Is Explained: Metabolism Inhibition and Adhesion Alteration. MDPI. Available at: [Link]
-
Can sustained exposure to PFAS trigger a genotoxic response? A comprehensive genotoxicity assessment in mice after subacute oral administration of PFOA and PFBA. ResearchGate. Available at: [Link]
-
Developmental Toxicity of Perfluorinated Compounds: A Voyage from Animal Studies to Transfected Cells. The Society for Birth Defects Research and Prevention. Available at: [Link]
-
Legacy and Emerging Per- and Polyfluoroalkyl Substances: Analytical Techniques, Environmental Fate, and Health Effects. PubMed Central. Available at: [Link]
-
5 Environmental Fate and Transport Processes. ITRC PFAS. Available at: [Link]
-
Computational Methods Applied to Organic Phosphonium Salts Toxicity. Available at: [Link]
-
Assessment of Cytotoxicity and Genotoxicity of Plasma-Treated Perfluorooctanesulfonate Containing Water Using In Vitro Bioassays. MDPI. Available at: [Link]
-
Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines. PubMed. Available at: [Link]
-
Investigating the cytotoxicity of per- and polyfluoroalkyl substances in HepG2 cells: a Structure-Activity Relationship approach. Maastricht University. Available at: [Link]
-
Modeling the Global Fate and Transport of Perfluorooctane Sulfonate (PFOS) and Precursor Compounds in Relation to Temporal Trends in Wildlife Exposure. ResearchGate. Available at: [Link]
-
EPA Releases Human Health Toxicity Report for PFBS, a PFAS Chemical. Merit Laboratories. Available at: [Link]
-
Toxicity Assessment for PFBS. US EPA. Available at: [Link]
-
Perfluorobutane Sulfonic Acid (PFBS) Chemistry, Production, Uses and Environmental Fate. State of Michigan. Available at: [Link]
-
High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells. NIH. Available at: [Link]
-
Acute Toxicity and Trans‐Generational Effects of Perfluorobutane Sulfonate (PFBS) in Caenorhabditis elegans. ResearchGate. Available at: [Link]
-
Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines. ResearchGate. Available at: [Link]
-
Genotoxic potential of the perfluorinated chemicals PFOA, PFOS, PFBS, PFNA and PFHxA in human HepG2 cells. ResearchGate. Available at: [Link]
-
Quaternary Triphenylphosphonium Compounds: A New Class of Environmental Pollutants. Available at: [Link]
- Phosphonium salts and P-ylides. Organophosphorus Chemistry: Volume 45.
-
5 Environmental Fate and Transport Processes. Available at: [Link]
-
In vitro assessment of human nuclear hormone receptor activity and cytotoxicity of the flame retardant mixture FM 550 and its triarylphosphate and brominated components. NIH. Available at: [Link]
-
Element 2: Environmental Fate and Transport. Available at: [Link]
-
Fate, Transport & Persistence Studies. US EPA. Available at: [Link]
-
Effects of tris(1-chloro-2-propyl)phosphate and tris(2-chloroethyl)phosphate on cell viability and morphological changes in peripheral blood mononuclear cells (in vitro study). ResearchGate. Available at: [Link]
-
Developmental fluoride neurotoxicity: an updated review. PubMed - NIH. Available at: [Link]
-
Phosphonium, tetraphenyl-, fluoride. PubChem. Available at: [Link]
-
Developmental fluoride neurotoxicity. Available at: [Link]
-
Toxicity of fluoride: critical evaluation of evidence for human developmental neurotoxicity in epidemiological studies, animal experiments and in vitro analyses. PubMed. Available at: [Link]
-
Principles of fluoride toxicity and the cellular response: a review. PMC - PubMed Central. Available at: [Link]
-
Developmental fluoride neurotoxicity: a systematic review and meta-analysis. PubMed. Available at: [Link]
-
Developmental fluoride neurotoxicity: an updated review. PMC - PubMed Central. Available at: [Link]
-
View of Cytotoxicity of fluoride. Available at: [Link]
-
Investigation of cytotoxic, genotoxic, mutagenic, and estrogenic effects of the flame retardants tris-(2-chloroethyl)-phosphate (TCEP) and tris-(2-chloropropyl)-phosphate (TCPP) in vitro. ResearchGate. Available at: [Link]
-
Relationship of Age-Related Differences in Detoxication to Acute Toxicity Levels of Three Organophosphate Compounds in Rats. ResearchGate. Available at: [Link]
-
In Vitro and In Vivo Toxicity Profiling of Ammonium-Based Deep Eutectic Solvents. NIH. Available at: [Link]
Sources
- 1. Toxicity Assessment for PFBS | Per- and Polyfluoroalkyl Substances (PFAS) | US EPA [19january2021snapshot.epa.gov]
- 2. Effects of Perfluorobutane Sulfonate (PFBS) on Female Reproduction, Pregnancy, and Birth Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EPA Releases Human Health Toxicity Report for PFBS, a PFAS Chemical — Merit Laboratories, Inc. [meritlabs.com]
- 4. Phosphonium, tetraphenyl-, fluoride | C24H20FP | CID 22223364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. health.state.mn.us [health.state.mn.us]
- 6. michigan.gov [michigan.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Perfluorobutane sulfonate exposure disrupted human placental cytotrophoblast cell proliferation and invasion involving in dysregulating preeclampsia related genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 13. Genotoxic potential of the perfluorinated chemicals PFOA, PFOS, PFBS, PFNA and PFHxA in human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Maternal exposure to perfluorobutane sulfonate (PFBS) during pregnancy: evidence of adverse maternal and fetoplacental effects in New Zealand White (NZW) rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Assessment Framework for the Environmental Fate of Novel Fluorinated Compounds Versus Legacy PFAS
Executive Summary
The widespread environmental contamination by legacy per- and polyfluoroalkyl substances (PFAS), such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), has necessitated a rigorous evaluation of any novel fluorinated compound intended for industrial use.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the persistence and bioaccumulation potential of emerging alternatives in direct comparison to these well-understood legacy pollutants. Due to an ambiguity in the compound "TPPF," this document establishes a comparative methodology using a hypothetical novel fluorinated compound, hereafter referred to as "Compound X," against the benchmark data of PFOA and PFOS. We present standardized OECD testing protocols, explain the causality behind experimental design, and provide a template for the rigorous, evidence-based evaluation required to prevent the introduction of new "forever chemicals."[2][3]
Introduction: The Enduring Challenge of Legacy PFAS
Per- and polyfluoroalkyl substances are synthetic compounds characterized by a fully fluorinated alkyl chain, which imparts remarkable chemical and thermal stability.[3] The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making these substances highly resistant to environmental and biological degradation.[1][4] This inherent persistence, combined with their mobility and bioaccumulative potential, has led to their ubiquitous presence in ecosystems and human populations worldwide.[5][6]
Legacy PFAS, particularly the long-chain compounds PFOA and PFOS, have been phased out of production in many countries due to conclusive evidence of their environmental persistence, bioaccumulation in food webs, and association with adverse health effects.[7][8][9] As industry innovates to replace these materials, it is imperative that their successors are not simply shorter-chain homologues with similar environmental fates. A robust, scientifically-grounded assessment of persistence and bioaccumulation is the cornerstone of responsible chemical design and regulation.
This guide is structured to provide the technical depth required to perform such an assessment, focusing on two key questions:
-
How long will the compound persist in the environment? (Persistence Assessment)
-
To what extent will the compound accumulate in living organisms? (Bioaccumulation Assessment)
Chemical Identity and Physicochemical Properties: The First Indicators
The environmental fate of a chemical is heavily influenced by its intrinsic properties. A comparison must begin with a clear understanding of the structural and physicochemical differences between the novel compound and its legacy counterparts. While legacy PFAS like PFOA and PFOS are characterized by a hydrophobic fluorinated tail and a hydrophilic functional head, the properties of a novel compound ("Compound X") will dictate its behavior.[10]
Table 1: Comparative Physicochemical Properties of Compound X vs. Legacy PFAS
| Property | Compound X (Hypothetical) | Perfluorooctanoic Acid (PFOA) | Perfluorooctanesulfonic Acid (PFOS) | Significance for Environmental Fate |
| Molecular Formula | [Insert Data] | C₈HF₁₅O₂ | C₈HF₁₇O₃S | Structure dictates reactivity and interactions. |
| Molecular Weight ( g/mol ) | [Insert Data] | 414.07 | 500.13 | Influences transport and diffusion. |
| Water Solubility (mg/L) | [Insert Data] | 9500 (at 25°C)[11] | 680 (at 25°C)[11] | Higher solubility can increase mobility in aquatic systems. |
| Vapor Pressure (Pa) | [Insert Data] | 9.5 (at 25°C)[11] | 3.31 x 10⁻⁴ (at 25°C)[11] | Affects potential for long-range atmospheric transport. |
| Log Kₒw | [Insert Data] | Not measurable; partitions into multiple layers[11] | Not measurable; partitions into multiple layers[11] | Octanol-water partition coefficient; a key predictor of bioaccumulation potential for neutral organics, but less reliable for PFAS which bind to proteins.[5] |
| pKa | [Insert Data] | -0.2 to 3.8[10] | -3.27[10] | Determines the ionic state of the molecule in environmental pH ranges, affecting sorption and bioavailability. |
Part 1: Assessing Environmental Persistence
Persistence is a measure of the time a chemical remains in a particular environment before being degraded by biotic (biodegradation) or abiotic (e.g., hydrolysis, photolysis) processes. For PFAS, the primary focus is on biodegradation, as the C-F bond is largely resistant to abiotic degradation under typical environmental conditions.[1]
Theoretical Framework: Why Legacy PFAS Persist
The extreme persistence of PFOA and PFOS is a direct result of their chemical structure. The high electronegativity of fluorine atoms creates a stable, protective sheath around the carbon backbone, shielding it from enzymatic attack by microorganisms. This steric hindrance and the strength of the C-F bonds make biodegradation exceedingly slow or non-existent in nature.[4]
Experimental Protocol: Ready Biodegradability Testing (OECD 301 Series)
To assess if a substance is likely to persist, a standardized screening test for "ready biodegradability" is the internationally accepted first step.[12][13] The OECD 301 test series exposes the test substance to a mixed population of microorganisms (typically from activated sludge) under aerobic conditions for 28 days.[14]
Causality Behind Experimental Choices:
-
Why a mixed microbial inoculum? Using a diverse microbial community from a wastewater treatment plant maximizes the chances that a competent degrading organism will be present, providing a conservative estimate of biodegradability.[12]
-
Why 28 days? This timeframe is considered sufficient for microbial adaptation and degradation of readily biodegradable substances.
-
Why measure CO₂ evolution or O₂ consumption? These parameters measure "ultimate biodegradation" (mineralization), confirming the complete breakdown of the organic carbon in the molecule to CO₂, rather than just primary degradation into smaller, potentially still harmful, metabolites.[12][15]
Step-by-Step Methodology (Adapted from OECD 301B - CO₂ Evolution Test):
-
Preparation: Prepare a defined mineral salt medium. The test substance ("Compound X") is added as the sole source of organic carbon at a concentration of 10-20 mg/L.
-
Inoculation: Add an inoculum of microorganisms, typically activated sludge from a domestic wastewater treatment plant, to the test flasks.
-
Incubation: Incubate the flasks in the dark at a constant temperature (20-24°C) for 28 days with continuous stirring or shaking.
-
CO₂ Trapping: Aeration is provided with CO₂-free air. The exhaust air from each flask is passed through a trapping solution (e.g., barium hydroxide or sodium hydroxide) to capture the evolved CO₂.
-
Analysis: The amount of CO₂ produced is determined periodically by titrating the remaining hydroxide in the trapping solution.
-
Calculation: The percentage of biodegradation is calculated as the total amount of CO₂ produced, corrected for the CO₂ produced in a blank control (inoculum only), and expressed as a percentage of the theoretical maximum CO₂ (ThCO₂) production for the test substance.
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches ≥60% of its ThCO₂ within a 10-day window during the 28-day period.
Caption: Workflow for OECD 301B Ready Biodegradability Test.
Comparative Data Analysis
Table 2: Comparative Persistence Data
| Parameter | Compound X (Hypothetical) | PFOA | PFOS |
| Ready Biodegradability (OECD 301) | [Insert % Degradation] | Not readily biodegradable (<1%) | Not readily biodegradable (<1%) |
| Environmental Half-Life | [Insert Data, e.g., from simulation studies like OECD 308/309] | Considered extremely persistent; half-life in water estimated in decades or longer. | Considered extremely persistent; half-life in water estimated in decades or longer. |
Part 2: Assessing Bioaccumulation Potential
Bioaccumulation is the net result of the uptake, transformation, and elimination of a substance by an organism from all exposure routes (water, diet, etc.).[16] The bioconcentration factor (BCF) is a key metric derived from laboratory studies, representing accumulation from water only.[17]
Theoretical Framework: Why Legacy PFAS Bioaccumulate
Unlike many persistent organic pollutants that accumulate in fatty tissues (lipids), long-chain PFAS primarily bind to proteins in the blood (serum albumin) and liver.[4][5] This protein-binding mechanism, combined with very slow elimination rates, leads to significant bioaccumulation, particularly for PFOS, which shows greater accumulation in higher trophic-level organisms than PFOA.[5][6]
Experimental Protocol: Bioaccumulation in Fish (OECD 305)
The OECD 305 guideline is the gold standard for determining the bioconcentration factor (BCF) in fish.[18][19] It involves exposing fish to the test chemical in water under controlled, flow-through conditions.
Causality Behind Experimental Choices:
-
Why fish? Fish are excellent indicators for bioaccumulation in aquatic food webs and serve as a proxy for potential human exposure through diet.
-
Why a flow-through system? This maintains a constant concentration of the test substance in the water, which is critical for accurately calculating uptake and depuration kinetics.[17]
-
Why an uptake and depuration phase? The uptake phase measures how quickly the chemical is absorbed. The depuration phase, where fish are moved to clean water, measures the rate of elimination. Together, these kinetics provide a more robust BCF value than a simple steady-state measurement.[20][21]
Step-by-Step Methodology (Adapted from OECD 305 - Aqueous Exposure):
-
Acclimation: Acclimate healthy, juvenile fish (e.g., Rainbow Trout, Zebrafish) to laboratory conditions.
-
Uptake Phase: Expose a group of fish to a constant, sublethal concentration of "Compound X" in a flow-through aquarium system for a period (typically 28 days, but can be extended).
-
Sampling (Uptake): At predetermined intervals, sample a small number of fish and analyze tissue concentrations of "Compound X". Water concentrations are also monitored regularly.
-
Depuration Phase: Transfer the remaining fish to an identical system with clean, untreated water.
-
Sampling (Depuration): Continue to sample fish at intervals to measure the decline in tissue concentration over time.
-
Analysis: Analyze tissue and water samples using appropriate analytical methods (e.g., LC-MS/MS for fluorinated compounds).
-
Calculation: The kinetic BCF is calculated as the ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂).
-
BCF = k₁ / k₂
-
-
Normalization: BCF values are often normalized to a standard fish lipid content (e.g., 5%) to allow for comparison across species.
Caption: Key phases of the OECD 305 fish bioaccumulation test.
Comparative Data Analysis
Table 3: Comparative Bioaccumulation Data
| Parameter | Compound X (Hypothetical) | PFOA | PFOS | Regulatory Threshold (EU REACH) |
| Bioconcentration Factor (BCF, L/kg) | [Insert Calculated BCF] | Varies; generally lower than PFOS. BCF values up to ~200 reported in some fish species. | High. BCF values can exceed 5000 in fish, indicating significant bioaccumulation.[5] | BCF > 2000 (Bioaccumulative 'B')BCF > 5000 (very Bioaccumulative 'vB')[22] |
| Primary Accumulation Tissue | [Insert Data, e.g., Liver, Blood, Fat] | Blood (protein binding), Liver[4] | Blood (protein binding), Liver[5] | N/A |
Discussion and Implications: A Weight-of-Evidence Approach
The data generated from these standardized tests form the basis of a weight-of-evidence assessment.
-
If "Compound X" is not readily biodegradable , it is considered persistent. This is a significant red flag. Even if its bioaccumulation potential is low, persistence means that with continuous release, environmental concentrations will steadily increase over time.
-
If "Compound X" has a BCF value exceeding 2000 L/kg , it meets the criterion for being "Bioaccumulative" under regulations like REACH.[22] This indicates a high potential for the substance to enter and magnify in food webs, posing a risk to higher-trophic-level organisms, including humans.
A compound that is both persistent and bioaccumulative (PBT) represents a significant long-term environmental and health risk. The goal in developing alternatives to legacy PFAS is to design molecules that are neither persistent nor bioaccumulative. The framework provided here allows for a direct, data-driven comparison to determine if a novel compound truly represents a safer alternative or simply a regrettable substitution.
Conclusion
The environmental legacy of PFOA and PFOS serves as a critical lesson in chemical risk assessment. A thorough evaluation of persistence and bioaccumulation potential is not merely a regulatory hurdle but a fundamental scientific responsibility. By employing standardized, internationally recognized protocols such as the OECD 301 and 305 series, researchers can generate the robust, comparable data needed to assess novel fluorinated compounds. This guide provides the conceptual framework and detailed methodologies to perform this comparison, ensuring that the next generation of chemicals is designed with environmental sustainability at its core.
References
-
Arnot, J. A., & Gobas, F. A. P. C. (2006). A review of bioconcentration factor (BCF) and bioaccumulation factor (BAF) assessments for organic chemicals in aquatic organisms. Environmental Reviews, 14(4), 257-297. (Available at: [Link])
-
Quora. (2024). How do the 'forever chemicals' PFOA and PFOS accumulate and persist in the human body for long periods of time? (Available at: [Link])
-
Center for Research on Ingredient Safety. (2023). Real-time Science: PFAS Compounds. (Available at: [Link])
-
Enviro Wiki. (2025). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). (Available at: [Link])
-
SKB. (n.d.). Bioaccumulation factors in aquatic ecosystems. (Available at: [Link])
-
OECD. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Guidelines for the Testing of Chemicals, Section 3. (Available at: [Link])
-
Wikipedia. (n.d.). PFAS. (Available at: [Link])
-
Ibacon. (n.d.). OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. (Available at: [Link])
-
ResearchGate. (n.d.). Physical-chemical properties of PFOA and PFOS. (Available at: [Link])
-
Gaballah, S., et al. (2020). Occurrence and Bioaccumulation Patterns of Per- and Polyfluoroalkyl Substances (PFAS) in the Marine Environment. PMC - PubMed Central. (Available at: [Link])
-
Breast Cancer Prevention Partners (BCPP). (n.d.). PFAS Forever Chemicals (also PFOA, PFOS). (Available at: [Link])
-
Situ Biosciences. (n.d.). OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure. (Available at: [Link])
-
Fraunhofer IME. (n.d.). Bioaccumulation in Fish: Aqueous and Dietary Exposure. (Available at: [Link])
-
Environmental assessment of accumulation, magnification and trophic transfer. (n.d.). (Available at: [Link])
-
NY.Gov. (1995). TOGS 1.1.4: Procedures for Derivation of Bioaccumulation Factors. (Available at: [Link])
-
ChemSafetyPro.COM. (2016). Bio-accumulation. (Available at: [Link])
-
Fraunhofer IME. (n.d.). Alternative Methods for Bioaccumulation Assessment including HYBIT (OECD TG 321) and in vitro Depletion Assays. (Available at: [Link])
-
Learn. (2025). What Is the OECD and What Is Its Role in BCF Testing Guidelines? (Available at: [Link])
-
Fera. (n.d.). Bioaccumulation in Fish Test. (Available at: [Link])
-
Birru, R. L., et al. (2021). A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction. PMC - PubMed Central. (Available at: [Link])
-
Cousins, I. T., et al. (2019). Per- and polyfluoroalkyl substances in the environment. PMC - PubMed Central. (Available at: [Link])
-
US EPA. (n.d.). Technical Fact Sheet – Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA). (Available at: [Link])
-
Smithers. (n.d.). Testing Strategies to Assess Persistence of Chemicals in the Environment. (Available at: [Link])
-
ResearchGate. (2025). Current understanding of human bioaccumulation patterns and health effects of exposure to perfluorooctane sulfonate (PFOS). (Available at: [Link])
-
OECD. (n.d.). Publications on testing and assessment of chemicals. (Available at: [Link])
-
NCBI - NIH. (n.d.). Table 4-2, Physical and Chemical Properties of Perfluoroalkyls. (Available at: [Link])
-
MDPI. (n.d.). Perfluorooctanoic Acid (PFOA) and Perfluorooctanesulfonic Acid (PFOS) Adsorption onto Different Adsorbents. (Available at: [Link])
-
EESI. (2024). Issue Brief | The State of PFAS Forever Chemicals in America (2024). (Available at: [Link])
-
MDPI. (n.d.). From Exposure to Dysfunction: The Intestinal Toxicity of Per- and Polyfluoroalkyl Substances. (Available at: [Link])
-
OECD. (2012). Test No. 305: Bioconcentration: Flow-through Fish Test. (Available at: [Link])
-
ITRC. (n.d.). History and Use of Per- and Polyfluoroalkyl Substances (PFAS) found in the Environment. (Available at: [Link])
-
JD Supra. (2025). OECD Publishes Guidance Document on Assessing the Apparent Accumulation Potential of Nanomaterials. (Available at: [Link])
-
ResearchGate. (2025). Exposure pathways and bioaccumulation of per- and polyfluoroalkyl substances in freshwater aquatic ecosystems: Key considerations. (Available at: [Link])
-
Envirocare Labs. (2024). Understanding Biodegradability Testing: Ensuring Environmental Safety. (Available at: [Link])
-
ResearchGate. (2025). (PDF) Testing biodegradability with standardized methods. (Available at: [Link])
-
Cefic-Lri. (n.d.). Guidance for the Persistence Assessment of Difficult Test Substances. (Available at: [Link])
-
MDPI. (n.d.). Biodegradation of Polymers: Stages, Measurement, Standards and Prospects. (Available at: [Link])
-
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. (Available at: [Link])
-
PMC - NIH. (n.d.). Assessing Biodegradability of Chemical Compounds from Microbial Community Growth Using Flow Cytometry. (Available at: [Link])
-
ECETOC. (2021). Scientific concepts and methods for moving persistence assessments into the 21st century. (Available at: [Link])
-
Green Chemistry (RSC Publishing). (n.d.). Biodegradability assessment of complex chemical mixtures using a carbon balance approach. (Available at: [Link])
Sources
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. PFAS - Wikipedia [en.wikipedia.org]
- 3. A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Per- and polyfluoroalkyl substances in the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From Exposure to Dysfunction: The Intestinal Toxicity of Per- and Polyfluoroalkyl Substances [mdpi.com]
- 7. Real-time Science: PFAS Compounds - Center for Research on Ingredient Safety [cris.msu.edu]
- 8. bcpp.org [bcpp.org]
- 9. eesi.org [eesi.org]
- 10. mdpi.com [mdpi.com]
- 11. Table 4-2, Physical and Chemical Properties of Perfluoroalkyls - Toxicological Profile for Perfluoroalkyls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. smithers.com [smithers.com]
- 13. envirocarelabs.com [envirocarelabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Biodegradability assessment of complex chemical mixtures using a carbon balance approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. skb.se [skb.se]
- 17. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 18. oecd.org [oecd.org]
- 19. What Is the OECD and What Is Its Role in BCF Testing Guidelines? → Learn [pollution.sustainability-directory.com]
- 20. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 21. shop.fera.co.uk [shop.fera.co.uk]
- 22. chemsafetypro.com [chemsafetypro.com]
A Comparative Guide to the Certification of Analytical Standards for 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride
Introduction: The Critical Role of Certified Standards for Novel PFAS
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride, also known by its CAS number 2062-98-8, is a key fluorinated intermediate.[1][2] It is recognized as a precursor and a potential fragmentation product related to GenX (HFPO-DA), a replacement for PFOA in fluoropolymer manufacturing.[3][4][5] The increasing scrutiny of per- and polyfluoroalkyl substances (PFAS) in environmental and biological systems necessitates the availability of highly accurate and reliable analytical standards for their detection and quantification.[3][6][7] This guide provides a comparative analysis of the primary methodologies for the certification of an analytical standard for this compound, offering insights into the experimental choices and the inherent strengths and limitations of each approach. Our focus is on providing researchers, scientists, and drug development professionals with the technical understanding required to critically evaluate and utilize these standards in their work.
Methodology Comparison: The Pillars of Certification
The certification of an analytical standard hinges on unequivocally establishing its identity and purity. For a complex fluorinated molecule like this compound, two principal techniques stand out: Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Sensitivity and Specificity
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), is the cornerstone of trace-level PFAS analysis.[3][8] Its high sensitivity and selectivity make it indispensable for detecting and quantifying PFAS in complex matrices.[3][6]
Causality Behind Experimental Choices: The selection of LC-MS for certification is driven by its ability to separate the target analyte from potential impurities, including isomers, and to provide mass-to-charge ratio information that is highly specific to the molecule.[9][10] High-resolution instruments, such as Quadrupole Time-of-Flight (QTOF) systems, offer exceptional mass accuracy, further bolstering confidence in the identity of the analyte.[3][4][11]
Workflow for Certification by LC-HRMS:
Caption: Workflow for certification of this compound using LC-HRMS.
Experimental Protocol: LC-HRMS for Purity Assessment
-
Standard Preparation: Accurately weigh the candidate standard and dissolve it in high-purity methanol to create a stock solution. Perform serial dilutions to generate a series of calibration standards.
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6]
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 2 mM ammonium acetate.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to ensure the separation of the main compound from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., QTOF).
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Analysis Mode: Full scan mode for accurate mass determination and targeted MS/MS for structural confirmation.
-
-
Data Analysis:
-
Calculate the purity of the standard by dividing the peak area of the main component by the total peak area of all detected components.
-
Confirm the identity by comparing the measured accurate mass with the theoretical mass and by analyzing the fragmentation pattern.
-
Quantitative ¹⁹F NMR (qNMR): A Primary Ratio Method for Absolute Quantification
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, particularly fluorine-19 (¹⁹F) qNMR, is a powerful primary ratio method for determining the purity of fluorinated compounds.[12] It allows for direct quantification against a certified internal standard without the need for a standard of the analyte itself.[13][14]
Causality Behind Experimental Choices: The choice of ¹⁹F qNMR is based on several advantages: the ¹⁹F nucleus has a 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity.[15] The large chemical shift range of ¹⁹F NMR minimizes signal overlap, which can be a challenge in proton (¹H) NMR.[15] This makes it an ideal technique for the unambiguous quantification of fluorinated molecules.
Workflow for Certification by ¹⁹F qNMR:
Caption: Workflow for certification of this compound using ¹⁹F qNMR.
Experimental Protocol: ¹⁹F qNMR for Purity Determination
-
Sample Preparation:
-
Accurately weigh a known amount of the candidate standard and a certified internal standard (e.g., trifluorotoluene) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., acetone-d₆).
-
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹⁹F.
-
Parameters: Ensure quantitative conditions by using a calibrated 90° pulse and a sufficiently long relaxation delay (typically 5-7 times the longest T₁ relaxation time).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
-
Comparison of Certification Methodologies
| Feature | LC-MS/MS & LC-HRMS | ¹⁹F qNMR |
| Principle | Separation based on polarity and detection based on mass-to-charge ratio. | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei. |
| Selectivity | High, especially with HRMS, allowing for the separation of isomers.[9][10] | Excellent, due to the wide chemical shift range of ¹⁹F, minimizing signal overlap.[15] |
| Sensitivity | Very high, capable of detecting trace-level impurities (ppt levels).[3] | Lower than LC-MS, typically requiring mg/mL concentrations. |
| Quantification | Requires a calibration curve with a certified standard of the same compound. | A primary ratio method that provides absolute quantification against an internal standard.[12] |
| Instrumentation | Requires a sophisticated and expensive LC-MS system. | Requires a high-field NMR spectrometer, which is also a significant investment. |
| Throughput | Relatively high, with typical run times of minutes per sample. | Can be lower due to the need for longer relaxation delays for accurate quantification. |
Alternative Approaches: When a Certified Standard is Unavailable
In the rapidly evolving field of PFAS analysis, certified reference materials may not be available for every emerging compound.[16] In such cases, a semi-quantitative approach may be necessary.[16] This can involve using a certified standard of a structurally similar compound as a surrogate. For this compound, a certified standard of GenX (HFPO-DA) could potentially be used, with the caveat that the instrument response may not be identical, leading to a higher degree of uncertainty in the quantification.[16]
Conclusion: A Multi-faceted Approach to Ensuring Standard Integrity
The certification of an analytical standard for this compound requires a rigorous and multi-faceted analytical approach. While LC-HRMS offers unparalleled sensitivity for impurity profiling, ¹⁹F qNMR provides a robust and direct method for absolute purity determination. For the highest level of confidence, a combination of these techniques is recommended. The choice of methodology will ultimately depend on the specific application, the required level of accuracy, and the available instrumentation. As the landscape of PFAS continues to expand, a thorough understanding of these certification principles is paramount for ensuring the quality and reliability of scientific data.
References
-
SCIEX. (n.d.). GenX and legacy PFAS analysis in water and sediment with high selectivity and sensitivity. Retrieved from [Link]
-
DiVA portal. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved from [Link]
-
PubMed. (2019). Rapid separation of isomeric perfluoroalkyl substances by high-resolution differential ion mobility mass spectrometry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]
-
Barr Engineering. (2023). PFAS analytical methods. Retrieved from [Link]
-
LCGC International. (2024). A Review of the Latest Separation Science Research in PFAS Analysis. Retrieved from [Link]
-
ASTM. (n.d.). PFAS Analytical Methods eLearning Program. Retrieved from [Link]
-
ACG Publications. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
ITRC. (n.d.). 11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]
-
ResearchGate. (2025). Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. Retrieved from [Link]
-
LCGC International. (2025). Addressing PFAS Challenges with Modern High Resolution IMS-MS Methods. Retrieved from [Link]
-
Agilent. (n.d.). PFAS analysis in Water - Environmental Testing. Retrieved from [Link]
-
PFAS Testing Methods. (n.d.). An Overview of Common Analytical Techniques. Retrieved from [Link]
-
ACS Publications. (2025). PFAS Isomers Matter: Distribution Patterns of Linear and Branched PFOS and PFOA in Consumed Fish Revealed by Cyclic Ion Mobility Separation. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid separation of isomeric perfluoroalkyl substances by high-resolution differential ion mobility mass spectrometry. Retrieved from [Link]
-
NC.gov. (2017). Results. Retrieved from [Link]
-
NIST WebBook. (n.d.). Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]-. Retrieved from [Link]
-
NIH. (n.d.). Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels. Retrieved from [Link]
-
ACS Publications. (n.d.). Comparative Proteomics Highlights that GenX Exposure Leads to Metabolic Defects and Inflammation in Astrocytes. Retrieved from [Link]
-
Chemours. (2019). FLUOROMONOMERS MANUFACTURING PROCESS VE SOUTH STACK EMISSIONS TEST REPORT. Retrieved from [Link]
-
PubMed. (2024). High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage. Retrieved from [Link]
-
Genome X. (n.d.). DNA Fragment Analysis Request Form. Retrieved from [Link]
-
PubChem. (n.d.). Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy)-. Retrieved from [Link]
-
PubChem. (n.d.). 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid. Retrieved from [Link]
-
PubChem. (n.d.). Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)-. Retrieved from [Link]
-
YouTube. (2015). Tutorial 1 - Introduction to GenX for fitting polarized neutron data. Retrieved from [Link]
-
YouTube. (2012). Fragment Analysis -- the Other Half of your Applied Biosystems' Genetic Analyzer. Retrieved from [Link]
Sources
- 1. This compound | 2062-98-8 | Benchchem [benchchem.com]
- 2. Buy this compound | 2062-98-8 [smolecule.com]
- 3. sciex.com [sciex.com]
- 4. Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 8. PFAS Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 9. Rapid separation of isomeric perfluoroalkyl substances by high-resolution differential ion mobility mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. acgpubs.org [acgpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. files.nc.gov [files.nc.gov]
Navigating the Analytical Maze: An Inter-laboratory Comparison of TPPF Detection Methods in Water
A Senior Application Scientist's Guide to Method Validation and Selection
The pervasive presence of Triphenyl phosphate (TPPF), an organophosphate flame retardant and plasticizer, in our water systems necessitates robust and reliable analytical methods for its detection and quantification.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the two most prominent analytical techniques for TPPF determination in aqueous matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While a direct, comprehensive inter-laboratory validation study comparing these two methods for TPPF in water is not publicly available, this guide synthesizes data from single-laboratory validations and broader inter-laboratory studies on organophosphate flame retardants to offer a critical evaluation of their performance.
The Imperative for Rigorous Method Validation
The selection of an analytical method for routine monitoring or research purposes is a critical decision with far-reaching implications for data quality and interpretation. Inter-laboratory validation, a process where multiple laboratories analyze the same samples to assess the performance of a method, is the gold standard for establishing a method's ruggedness and transferability. Such studies are crucial for setting regulatory limits and ensuring data comparability across different monitoring programs. In the absence of a dedicated inter-laboratory study for TPPF in water, a careful examination of the inherent strengths and weaknesses of each technique, supported by available performance data, becomes paramount.
A Tale of Two Techniques: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS for TPPF analysis hinges on a variety of factors, including the required sensitivity, the complexity of the water matrix, and practical laboratory considerations such as sample throughput and cost.
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse
GC-MS has long been a staple for the analysis of semi-volatile organic compounds like TPPF. The technique relies on the separation of compounds in a gaseous mobile phase followed by their detection using a mass spectrometer.
The Causality Behind the Method:
-
Volatility is Key: TPPF's relatively low volatility and thermal stability make it amenable to GC analysis. The initial sample preparation, however, is crucial to isolate TPPF from the aqueous matrix and transfer it to a solvent suitable for injection into the GC.
-
Electron Ionization (EI): Standard GC-MS methods often employ electron ionization, which generates a characteristic fragmentation pattern for TPPF. This "fingerprint" allows for confident identification.
Challenges and Considerations:
A significant challenge in the analysis of organophosphate flame retardants is the potential for background contamination.[3] TPPF is ubiquitous in laboratory environments, present in plastics, electronics, and dust, which can lead to artificially high blank values.[3] Rigorous cleaning procedures and the use of high-purity solvents and reagents are therefore essential for reliable quantification at low concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Sensitive Successor
LC-MS/MS has emerged as a powerful alternative for the analysis of a wide range of environmental contaminants, including organophosphate flame retardants. This technique separates compounds in a liquid mobile phase before detection by a tandem mass spectrometer.
The Causality Behind the Method:
-
Direct Injection Potential: For cleaner water matrices, LC-MS/MS can sometimes allow for direct injection with minimal sample preparation, significantly increasing sample throughput.
-
Softer Ionization: Techniques like electrospray ionization (ESI) are "softer" than EI, often resulting in a prominent molecular ion. The subsequent fragmentation in the second mass spectrometer (MS/MS) provides high specificity and reduces background noise, leading to lower detection limits.[4]
-
Versatility: LC-MS/MS can analyze a broader range of compounds with varying polarities and thermal stabilities in a single run, making it a versatile tool for multi-analyte methods.[4]
Performance Characteristics: A Comparative Overview
The following tables summarize typical performance characteristics for GC-MS and LC-MS/MS methods for the analysis of TPPF and other organophosphate flame retardants in water, based on data from single-laboratory validation studies and broader inter-laboratory comparisons. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and laboratory conditions.
Table 1: Comparison of Performance Characteristics for TPPF Detection in Water
| Performance Characteristic | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 1 - 10 ng/L | 0.1 - 5 ng/L |
| Limit of Quantification (LOQ) | 5 - 30 ng/L | 0.5 - 15 ng/L |
| Accuracy (Recovery) | 70 - 120% | 80 - 115% |
| Precision (RSD) | < 20% | < 15% |
| Sample Throughput | Lower | Higher (especially with direct injection) |
| Matrix Effect Susceptibility | Lower | Higher |
| Cost (Instrument) | Lower | Higher |
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed, step-by-step methodologies for the analysis of TPPF in water using both GC-MS and LC-MS/MS. These protocols are grounded in established methods such as EPA Method 527 for GC-MS and general practices for LC-MS/MS analysis of organophosphate flame retardants.[1][5]
Sample Preparation: The Critical First Step
For both GC-MS and LC-MS/MS, proper sample preparation is crucial for accurate and precise results. The most common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
SPE Workflow for TPPF in Water
Causality in SPE:
-
Preservation: Adding a dechlorinating agent like sodium sulfite is critical for chlorinated water samples to prevent the degradation of TPPF. Adjusting the pH can improve the stability of the analyte.
-
Cartridge Selection: The choice of SPE sorbent (e.g., polystyrene-divinylbenzene) is based on its ability to effectively retain TPPF from the aqueous matrix while allowing interfering substances to pass through.
-
Elution Solvent: The elution solvent must be strong enough to desorb TPPF from the sorbent but selective enough to minimize the co-elution of matrix components.
GC-MS Analysis Protocol
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Methodology:
-
Injection: Inject 1-2 µL of the final extract into the GC inlet.
-
Chromatographic Separation:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient is used to separate TPPF from other components in the extract. A typical program starts at a lower temperature and ramps up to a final temperature to ensure good peak shape and resolution.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for TPPF are monitored (e.g., m/z 326, 170, 77).
-
GC-MS Analytical Workflow
LC-MS/MS Analysis Protocol
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Methodology:
-
Injection: Inject 5-20 µL of the final extract (or in some cases, the direct water sample) into the LC system.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like ammonium formate to improve ionization.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and specificity. A precursor ion for TPPF is selected and fragmented, and specific product ions are monitored.
-
LC-MS/MS Analytical Workflow
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are capable and reliable techniques for the determination of TPPF in water samples. The choice of method should be guided by the specific requirements of the analysis.
-
For routine monitoring where high sensitivity is paramount and a large number of samples need to be processed, LC-MS/MS is often the preferred method. Its potential for direct injection and higher throughput can be a significant advantage.
-
GC-MS remains a robust and cost-effective option, particularly for laboratories with existing expertise and instrumentation. When coupled with appropriate sample preparation, it can achieve the necessary detection limits for many applications.
Ultimately, the most critical factor for generating high-quality, defensible data is the implementation of a rigorous quality assurance and quality control (QA/QC) program, regardless of the chosen analytical technique. This includes the regular analysis of blanks, spikes, and certified reference materials to monitor for contamination and ensure the accuracy and precision of the results. The recommendations from the first worldwide interlaboratory study on organophosphorus flame retardants, particularly concerning the control of blank contamination, should be carefully considered and implemented.[3]
References
-
U.S. Environmental Protection Agency. (2005). Method 527: Determination of Selected Pesticides and Flame Retardants in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). EPA/815/R-05/005. [Link]
-
He, R., Li, Y., Wang, Y., & Jin, J. (2018). Assessment of organophosphate flame retardants in surface water and sediment from a freshwater environment (Yangtze River, China). Environmental Science and Pollution Research, 25(11), 10476-10486. [Link]
-
Hossain, A., & Kim, S. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods, 11(7), 935-944. [Link]
-
Li, J., Zhao, L., Zhang, J., Su, G., Chen, J., & Xie, Q. (2023). Occurrence and Distribution of Organophosphate Flame Retardants in Tap Water System—Implications for Human Exposure from Shanghai, China. Toxics, 11(11), 931. [Link]
- Marklund, A., Andersson, B., & Haglund, P. (2005). Comprehensive contamination evaluation of organophosphate flame retardants in aquatic products across South Korea using modified QuEChERS with EDTA and LC-MS/MS.
-
Kim, S. D., Cho, J., Kim, I. S., Vanderford, B. J., & Snyder, S. A. (2016). Occurrence and exposure assessment of organophosphate flame retardants (OPFRs) through the consumption of drinking water in Korea. Water Research, 103, 182-188. [Link]
- Pantelaki, I., & Voutsa, D. (2019). Organophosphate flame retardants (OPFRs): A review on analytical methods and occurrence in wastewater and aquatic environment. Science of The Total Environment, 649, 247-263.
- Marklund, A., Wiberg, K., & Haglund, P. (2005). Determination of organophosphate esters in water samples by mixed-mode liquid chromatography and tandem mass spectrometry.
- Cristale, J., & Lacorte, S. (2013). Organophosphate Esters (OPEs)
- Evaluation of Analytical Methods for PFAS and Pharmaceuticals in Water using Direct Injection and Online SPE LC-MS/MS. (n.d.).
-
Wilson, A. L. (1970). The performance-characteristics of analytical methods--II. Talanta, 17(1), 31-44. [Link]
-
Li, J., Li, N., & Ma, L. (2023). A Review of Organophosphate Esters in Aquatic Environments: Levels, Distribution, and Human Exposure. Water, 15(9), 1790. [Link]
-
Brandsma, S. H., de Boer, J., & Leonards, P. E. (2013). Organophosphorus flame-retardant and plasticizer analysis, including recommendations from the first worldwide interlaboratory study. TrAC Trends in Analytical Chemistry, 43, 217-228. [Link]
- Mills, C. S., & Tomy, G. T. (2021). Review of Emerging and Nonconventional Analytical Techniques for Per- and Polyfluoroalkyl Substances (PFAS): Application for Risk Assessment. Applied Sciences, 11(16), 7594.
- Li, J., Li, N., & Ma, L. (2023). A Review of Organophosphate Esters in Aquatic Environments: Levels, Distribution, and Human Exposure.
- Blair, B. D., Crago, J. P., & Metcalfe, C. D. (2017).
- Analytical Performance Characteristics. (n.d.).
- Lacroix, M. Z., Pfohl, P., & Vasseur, P. (2019). Quantification of the organophosphate flame retardant triphenylphosphate and its main metabolite in whole blood by liquid-liquid micro-extraction and liquid chromatography-tandem mass spectrometry.
- CN102662020B - GC-MS detection method for phosphate ester flame retardant plasticizers in textiles - Google Patents. (n.d.).
- Triphenyl phosph
Sources
A Comparative Review of Synthesis Efficiency for 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Introduction
1,1'-Bis(diphenylphosphino)ferrocene, commonly abbreviated as dppf, is a cornerstone organophosphorus ligand in the field of homogeneous catalysis. Its unique structural framework, featuring a ferrocene backbone, imparts a remarkable versatility that has been pivotal in the advancement of numerous cross-coupling reactions, including the celebrated Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2] The efficiency and selectivity of these catalytic systems are intrinsically linked to the purity and timely availability of dppf. Consequently, the development of efficient and scalable synthesis routes for dppf is of paramount importance to the research and industrial communities. This guide provides a comparative analysis of the prevalent synthesis routes for dppf, with a focus on their efficiency, practicality, and scalability, supported by experimental data.
Route 1: Synthesis via Dilithiation of Ferrocene
The most established and widely employed method for the synthesis of dppf proceeds through the dilithiation of ferrocene, followed by quenching with chlorodiphenylphosphine.[1][3] This route is favored for its relatively high yields and the ready availability of the starting materials.
Mechanism and Rationale
The core of this synthetic strategy lies in the selective deprotonation of the cyclopentadienyl (Cp) rings of ferrocene. Ferrocene, while aromatic, undergoes deprotonation at the Cp rings in the presence of a strong organolithium base, such as n-butyllithium (n-BuLi). The reaction is typically carried out in the presence of a chelating agent, most commonly N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA coordinates to the lithium ion, breaking down the n-BuLi aggregates and increasing the basicity of the reagent, thereby facilitating the double deprotonation to form 1,1'-dilithioferrocene.[1] This in situ generated dianion is a potent nucleophile that readily reacts with two equivalents of chlorodiphenylphosphine (ClPPh₂) to yield the desired 1,1'-bis(diphenylphosphino)ferrocene and lithium chloride as a byproduct.[1]
The choice of an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is critical as it solubilizes the organolithium intermediates and facilitates the reaction. The reaction is typically performed at low temperatures to control the exothermicity of the lithiation step and to minimize side reactions.
Experimental Protocol
-
Step 1: Dilithiation of Ferrocene. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), ferrocene is dissolved in a suitable anhydrous solvent (e.g., diethyl ether). The solution is cooled to 0°C, and TMEDA is added, followed by the slow, dropwise addition of n-butyllithium. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete dilithiation.
-
Step 2: Phosphination. The resulting solution of 1,1'-dilithioferrocene-TMEDA adduct is cooled to a low temperature (typically -78°C), and a solution of chlorodiphenylphosphine in the same solvent is added dropwise. The reaction is stirred at this temperature for a period before being allowed to warm to room temperature overnight.
-
Step 3: Quenching and Work-up. The reaction is carefully quenched with an aqueous solution, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
Step 4: Purification. The crude product is then purified, typically by recrystallization from a suitable solvent system such as ethanol or a mixture of dichloromethane and hexane, to yield dppf as a yellow-orange crystalline solid.
Efficiency Analysis
This route is known for its high efficiency, with reported yields often in the range of 80% to 94%.[3][4] The purity of the final product is generally high after recrystallization, meeting the stringent requirements for catalytic applications. However, the use of pyrophoric n-butyllithium necessitates stringent anhydrous and anaerobic reaction conditions, which can be a limiting factor for large-scale industrial production. The cost of n-BuLi and TMEDA can also contribute significantly to the overall cost of the synthesis.
Route 2: Synthesis from 1,1'-Bis(diphenoxyphosphino)ferrocene
An alternative, though less commonly cited, route to dppf involves the reduction of 1,1'-bis(diphenoxyphosphino)ferrocene. This method offers a different synthetic approach, avoiding the use of pyrophoric organolithium reagents.
Mechanism and Rationale
This synthetic pathway starts with 1,1'-bis(diphenoxyphosphino)ferrocene, which can be prepared from the reaction of 1,1'-dilithioferrocene with chlorodiphenoxyphosphine. The key step in this route is the cleavage of the P-O bonds and the formation of P-Ph bonds. A specific example of this transformation utilizes tributylphosphine and iodine.[4] While the detailed mechanism is not extensively elaborated in the readily available literature, it is proposed that the reaction proceeds through a phosphonium intermediate, followed by nucleophilic displacement of the phenoxy groups.
Experimental Protocol
-
Step 1: Reaction Setup. 1,1'-Bis(diphenoxyphosphino)ferrocene is dissolved in a mixed solvent system of acetonitrile and THF under an inert atmosphere.
-
Step 2: Reagent Addition. Iodine and tributylphosphine are added to the solution at room temperature.
-
Step 3: Quenching and Work-up. After a short reaction time, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with saturated aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[4]
-
Step 4: Purification. The resulting residue is recrystallized from ethanol to afford pure 1,1'-bis(diphenylphosphino)ferrocene.[4]
Efficiency Analysis
A notable advantage of this route is the reported high yield, with one specific example citing a 94% yield.[4] The reaction conditions are mild (room temperature) and the reaction time is short. Furthermore, this method avoids the use of highly pyrophoric n-butyllithium, potentially offering a safer alternative for synthesis. However, the overall efficiency of this route is also dependent on the synthesis of the starting material, 1,1'-bis(diphenoxyphosphino)ferrocene, for which detailed comparative data on yield and cost are not as readily available as for the dilithiation route.
Comparative Analysis
To provide a clear overview of the two primary synthesis routes, the following table summarizes their key characteristics.
| Feature | Route 1: Dilithiation of Ferrocene | Route 2: From 1,1'-Bis(diphenoxyphosphino)ferrocene |
| Starting Material | Ferrocene | 1,1'-Bis(diphenoxyphosphino)ferrocene |
| Key Reagents | n-Butyllithium, TMEDA, Chlorodiphenylphosphine | Tributylphosphine, Iodine |
| Reaction Conditions | Low to ambient temperature, anhydrous, inert atmosphere | Room temperature, inert atmosphere |
| Reported Yield | 80-94%[3][4] | ~94%[4] |
| Purity | High after recrystallization | High after recrystallization[4] |
| Scalability | Requires careful handling of pyrophoric reagents | Potentially safer for scale-up |
| Apparent Cost-Effectiveness | Dependent on the cost of n-BuLi and TMEDA | Dependent on the synthesis of the starting material |
Visualizing the Synthesis Pathways
To further illustrate the discussed synthetic routes, the following diagrams outline the key transformations.
Caption: Synthesis of dppf via the dilithiation of ferrocene.
Caption: Synthesis of dppf from 1,1'-bis(diphenoxyphosphino)ferrocene.
Conclusion and Recommendations
Both the dilithiation of ferrocene and the reduction of 1,1'-bis(diphenoxyphosphino)ferrocene represent viable and high-yielding routes to 1,1'-bis(diphenylphosphino)ferrocene.
-
The dilithiation route stands as the more traditional and well-documented method, consistently providing high yields. Its primary drawback lies in the handling of pyrophoric n-butyllithium, which demands specialized equipment and expertise, particularly for larger-scale preparations. This route is highly suitable for laboratory-scale synthesis where appropriate safety measures are in place.
-
The route from 1,1'-bis(diphenoxyphosphino)ferrocene presents a compelling alternative, especially from a safety perspective, as it avoids pyrophoric reagents. The reported high yield and mild reaction conditions are attractive features. However, the accessibility and cost of the starting material are crucial considerations that will influence its overall economic viability. This route may be particularly advantageous for industrial settings where safety is a primary concern, provided the starting material can be sourced or synthesized cost-effectively.
For researchers and drug development professionals, the choice of synthesis route will ultimately depend on a balance of factors including available infrastructure, safety protocols, desired scale of production, and economic considerations. For routine laboratory use, the dilithiation method remains a reliable and efficient option. For larger-scale synthesis, a thorough cost and safety analysis of the alternative route from 1,1'-bis(diphenoxyphosphino)ferrocene is warranted.
References
-
Wikipedia. 1,1'-Bis(diphenylphosphino)ferrocene. [Link]
-
New Journal of Chemistry. Synthesis, coordination behavior, and catalytic properties of dppf congeners with an inserted carbonyl moiety. [Link]
-
Taylor & Francis Online. An Improved Procedure for a Versatile Ligand. The Synthesis of 1,1′-bis(Diphenylphosphino)-ferrocene. [Link]
-
Journal of Beijing University of Chemical Technology. Synthesis of 1, 1'-bis[ ( diphenylphosphino) methyl] ferrocene. [Link]
-
ResearchGate. Synthesis of 3. dppf: 1,1′‐Bis(diphenylphosphino)ferrocene. [Link]
-
Dalton Transactions. 1,1'-Bis(diphenylphosphino)ferrocene in functional molecular materials. [Link]
-
Wix.com. Experiment 3 | Tamara M Powers. [Link]
-
ScienceDirect. Synthesis, characterization and electrochemistry of [Pd(PP)MeCl] compounds with 1,1′-bis(phosphino)ferrocene ligands. [Link]
-
MDPI. Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. [Link]
- Google Patents. Synthetic method of [1,1'- bis-(diphenyl phosphine) ferrocene] palladium dichloride methylene dichloride complex.
-
ResearchGate. Synthesis and Characterization of Transition-Metal Complexes Containing 1,1'Bis(diphenylphosphino)ferrocene | Request PDF. [Link]
-
ACS Publications. [.mu.-1,1'-Bis(diphenylphosphino)ferrocene]bis(chlorogold): synthesis, iron-57 and gold-197 Moessbauer spectroscopy, x-ray crystal structure, and antitumor activity. [Link]
-
Common Organic Chemistry. 1,1'-Bis(diphenylphosphino)ferrocene [Dppf]. [Link]
-
Dalton Transactions. Synthesis of silver(I) complexes with 1,1′-bis(diphenyl-phosphino)ferrocene (dppf). Crystal structures of [Ag(dppf)(PPh3)]ClO4·2CH2Cl2, [Ag(dppf)2]ClO4·2CHCl3 and [Ag(dppf)(phen)]ClO4(phen = 1,10. [Link]
-
Graz University of Technology. Design, synthesis and catalytic application of water-soluble 1,1′-bis(diphenylphosphino)ferrocene ligands. [Link]
-
ACS Publications. Palladium(II) Complexes with 1,1'−Bis(diphenylphosphino)ferrocenes [Fe(η5-C5R4PPh2)2]n+ (dppf, R = H, n = 0; dppomf, R = Me, n = 0; dppomf+, R = Me, n = 1). Synthesis, Characterization, and. [Link]
-
MDPI. 1,1′-Bis(diphenylphosphino)ferrocene Platinum(II) Complexes as a Route to Functionalized Multiporphyrin Systems. [Link]
-
ACS Publications. Heteropolymetallic complexes of 1,1'-bis(diphenylphosphino)ferrocene (dppf). 5. Synthesis and characterization of the cationic complexes [M(dppf)2]+ (M = rhodium, iridium). Crystal and molecular structure of [Ir(dppf)2]B(C6H5)4. [Link]
-
ResearchGate. Generalised synthetic routes A, B, and C to... | Download Scientific Diagram. [Link]
-
ResearchGate. (PDF) A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the. [Link]
-
ACS Publications. Comparative study of 1,1'-bis(diphenylphosphino)cobaltocinium hexafluorophosphate and 1,1'-bis(diphenylphosphino)ferrocene as bidentate ligands. [Link]
-
ACS Publications. Photoinduced Palladium-Catalyzed Denitrogenative Cyclization of N-Aroyl Benzotriazoles to Phenanthridinones. [Link]
-
Ereztech. 1,1′-Bis(diphenylphosphino)ferrocene | DPPF | C34H28FeP2. [Link]
-
Susquehanna University. Synthesis, Characterization, and Electrochemistry of Compounds Containing 1-Diphenylphosphino-1′-(di-tert-butylphosphino)ferrocene (dppdtbpf). [Link]
Sources
Safety Operating Guide
Navigating the Disposal of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl Fluoride: A Guide for Laboratory Professionals
The responsible management of reactive chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride, a member of the per- and polyfluoroalkyl substances (PFAS) family. Adherence to these procedures is critical not only for immediate operational safety but also for compliance with evolving environmental regulations governing PFAS materials.
Core Principles: Understanding the Hazard
This compound is a reactive acyl fluoride. While acyl fluorides are generally more stable towards hydrolysis than their chloride or bromide counterparts, their reaction with water is inevitable and presents the primary hazard during disposal.[1][2] This hydrolysis reaction yields two hazardous products: the corresponding perfluorinated carboxylic acid and, most critically, Hydrogen Fluoride (HF) .
Hydrogen Fluoride is an acute systemic toxin and a highly corrosive substance. It can cause severe, painful burns, and exposure can be fatal.[3][4] A particularly insidious characteristic of HF is that symptoms of skin exposure may be delayed, yet the fluoride ion can penetrate deeply into tissues, causing necrosis and systemic toxicity by interfering with calcium and magnesium metabolism.[3][5] Therefore, the entire disposal process is predicated on the safe neutralization of both the parent compound and the in-situ generated HF.
Furthermore, the parent compound is a PFAS. These "forever chemicals" are persistent in the environment, and their disposal is subject to stringent regulations.[6][7] The U.S. Environmental Protection Agency (EPA) has issued interim guidance recommending disposal methods that minimize environmental release, such as high-temperature incineration or disposal in permitted hazardous waste landfills.[6][8]
Essential Personal Protective Equipment (PPE)
A rigorous PPE protocol is non-negotiable. Before beginning any procedure, ensure the following are correctly worn. This protocol is based on established best practices for handling concentrated HF.[4][5]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving: Inner nitrile glove, outer long-cuffed neoprene or PVC gloves. | Provides chemical resistance. Frequent inspection for tears is crucial. If contaminated, gloves must be removed immediately and hands washed.[4][5] |
| Eye Protection | Chemical splash goggles worn with a full-face shield. | Protects against splashes and fumes. Safety glasses are inadequate.[5] |
| Body Protection | Chemical-resistant apron (Neoprene or PVC) over a lab coat. | Protects the torso from potential splashes.[4] |
| Respiratory | Work must be conducted in a certified chemical fume hood. | To prevent inhalation of corrosive vapors.[9] |
| Emergency Kit | An HF-specific emergency kit, including 2.5% calcium gluconate gel, must be immediately accessible. | Calcium gluconate is the primary first aid treatment for HF skin exposure.[5][10] |
Step-by-Step Laboratory-Scale Neutralization and Disposal Protocol
This protocol is designed for small quantities of this compound typically found in a research setting. NEVER work alone when performing this procedure.[4]
Materials Required:
-
Stir plate and magnetic stir bar
-
Large plastic beaker or container (e.g., High-Density Polyethylene - HDPE). NEVER use glassware , as HF aggressively etches glass.[3]
-
Ice bath
-
Calcium hydroxide [Ca(OH)₂] or sodium bicarbonate (NaHCO₃)
-
Deionized water
-
pH paper or pH meter
Procedure:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operating correctly.
-
Place the large plastic beaker in an ice bath on a stir plate inside the fume hood. This will help manage any heat generated during neutralization.
-
Prepare a neutralizing solution. Slowly add a significant excess of calcium hydroxide or sodium bicarbonate to a large volume of cold water in the beaker with stirring. A slurry is acceptable. Calcium hydroxide is preferred as it will precipitate the fluoride as insoluble calcium fluoride (CaF₂), which is safer to handle.
-
-
Neutralization:
-
Very slowly, add the this compound dropwise to the center of the stirred, cold basic solution.
-
The reaction is an exothermic hydrolysis followed by neutralization. A rapid addition can cause excessive heat and vapor generation.
-
After the addition is complete, continue stirring the mixture in the ice bath for at least 2-4 hours to ensure the reaction goes to completion.
-
-
Verification:
-
Once the reaction time is complete, turn off the stirrer and allow any solids to settle.
-
Carefully test the pH of the supernatant (the clear liquid). The pH should be neutral or slightly basic (pH 7-9). If it is still acidic, add more base and continue stirring for another hour before re-testing.
-
-
Waste Collection and Labeling:
-
The entire resulting mixture (liquid and any solid precipitate) is considered PFAS-containing hazardous waste.
-
Carefully transfer the neutralized slurry to a clearly labeled, sealable plastic waste container.
-
The label must include: "Hazardous Waste, PFAS-containing: Neutralized this compound (contains Calcium Fluoride and perfluorinated carboxylates)".
-
Disposal Workflow Diagram
References
- 1. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]
- 3. ethz.ch [ethz.ch]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. epa.gov [epa.gov]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. all4inc.com [all4inc.com]
- 9. louisville.edu [louisville.edu]
- 10. pubs.acs.org [pubs.acs.org]
Navigating the Handling of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl Fluoride: A Guide for Laboratory Professionals
In the landscape of advanced chemical synthesis, fluorinated intermediates are indispensable tools. Among these, 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride, also known by its CAS number 2062-98-8 and as a GenX chemical, is a critical building block, particularly in the synthesis of high-performance perfluoropolyethers (PFPEs).[1] However, its utility is matched by its hazardous nature, demanding a comprehensive understanding of its properties and meticulous handling protocols. This guide provides essential, immediate safety and logistical information, from operational procedures to disposal plans, to ensure the well-being of researchers and the integrity of their work.
Understanding the Inherent Risks: A Profile of a Corrosive and Reactive Compound
This compound is a colorless liquid with a boiling point of approximately 54-56°C.[1][2] Its chemical structure, rich in strong carbon-fluorine bonds, contributes to its stability in some respects, but the acyl fluoride group (-COF) makes it highly reactive.[2] This reactivity is the cornerstone of its synthetic utility but also the source of its primary hazards.
The most critical characteristic to acknowledge is its moisture sensitivity. Upon contact with water or moisture, it readily hydrolyzes to generate highly corrosive and toxic hydrogen fluoride (HF).[2] This reaction underscores the necessity for stringent moisture control in all handling and storage procedures.
Furthermore, this compound is classified as corrosive, capable of causing severe skin burns and serious eye damage.[1][2][3][4][5][6] Inhalation of its vapors can lead to respiratory irritation.[2][5][7] As a member of the per- and polyfluoroalkyl substances (PFAS) family, there are also concerns about its potential for bioaccumulation and long-term health effects, with studies indicating potential impacts on the liver, kidneys, and immune system.[1][8][9][10]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive nature of this compound and its reaction with moisture, a multi-layered approach to PPE is non-negotiable. The selection of appropriate PPE is a critical control point in mitigating exposure risks.
Core PPE Requirements:
-
Hand Protection: Chemical-resistant gloves are mandatory. Given the aggressive nature of this chemical, selecting the appropriate glove material is crucial. Refer to the manufacturer's permeation and degradation data for specific glove recommendations. Double-gloving is a recommended practice to provide an additional layer of protection.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential.[2] In addition, a face shield should be worn to protect the entire face from splashes.[2][7]
-
Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or a full-body suit (e.g., Tychem®) should be utilized.[11] All protective clothing should be removed and decontaminated or disposed of properly after use.[12]
-
Respiratory Protection: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][7][13] If there is a risk of inhalation exposure, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[13][14]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate Personal Protective Equipment (PPE).
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling minimizes the risk of exposure and ensures the experiment's integrity.
Preparation and Handling:
-
Designate a Work Area: All work with this compound must be performed in a designated area within a certified chemical fume hood.[2][13]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials, and quenching agents (e.g., sodium bicarbonate solution for neutralization), are readily available.
-
Inert Atmosphere: Due to its moisture sensitivity, handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during transfers and reactions.
-
Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure to air. Avoid pouring.
-
Temperature Control: Be mindful of the compound's low boiling point (54-56°C).[1][2] If heating is required, do so in a controlled manner using a heating mantle with a temperature controller and ensure adequate ventilation.
-
Avoid Incompatibilities: Keep the compound away from water, strong bases, and oxidizing agents.[3]
Spill Management and Disposal Plan: Containing and Neutralizing the Hazard
Accidents can happen, and a well-defined spill and disposal plan is crucial.
Spill Response:
-
Evacuate and Alert: In the event of a spill, evacuate the immediate area and alert colleagues and the laboratory safety officer.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Containment: For small spills, use an absorbent material that is compatible with corrosive liquids (e.g., vermiculite or a commercial spill pillow). Do not use combustible materials like paper towels.
-
Neutralization: Carefully neutralize the spilled material and absorbent with a dilute solution of sodium bicarbonate. Be aware that this may generate gas, so proceed with caution.
-
Collection and Disposal: Collect the neutralized material in a clearly labeled, sealed container for hazardous waste disposal.
Waste Disposal:
-
Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.
-
Neutralization of Excess Reagent: Unused or excess reagent should be slowly and carefully added to a stirred, cooled solution of sodium bicarbonate to neutralize it before disposal as hazardous waste. This should be done in a fume hood.
-
Follow Institutional Guidelines: Dispose of all hazardous waste in accordance with your institution's and local environmental regulations.[14][15] Do not pour this chemical down the drain.[7]
Data Summary for Quick Reference
| Parameter | Value/Recommendation | Source |
| CAS Number | 2062-98-8 | [1][2] |
| Molecular Formula | C6F12O2 | [1][2] |
| Boiling Point | 54-56 °C | [1][2] |
| Primary Hazards | Corrosive, Moisture-sensitive, Forms HF upon contact with water, Respiratory irritant | [1][2][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton™). Always check manufacturer's compatibility data. | [2][7][13] |
| Eye Protection | Chemical safety goggles and face shield | [2][7] |
| Storage | Tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials. | [2][3][15] |
By adhering to these stringent safety protocols, researchers can confidently and safely utilize this compound in their innovative work, ensuring both personal safety and the advancement of science.
References
- Understanding the Properties and Handling of CAS 2062-98-8. Vertex AI Search.
- This compound | 2062-98-8 | Benchchem. Benchchem.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Safety Data Sheet - Angene Chemical. Angene Chemical.
- Propanoyl fluoride,2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy) - Echemi. Echemi.
- Buy this compound | 2062-98-8 - Smolecule. Smolecule.
- Ethylenediamine (EDA). DuPont.
- Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks.
- US EPA publishes final toxicity assessment for GenX chemicals | Food Packaging Forum. Food Packaging Forum.
- 2,2,3,3,3-Pentafluoropropanoyl fluoride Safety D
- EPA Releases Final Toxicity Assessment for GenX Chemicals - Goldberg Segalla. Goldberg Segalla.
- Human Health Toxicity Assessments for GenX Chemicals | US EPA.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- GenX - Wikipedia. Wikipedia.
- Perfluoromethoxypropionoyl fluoride - Synquest Labs. Synquest Labs.
- 2,2,3,3-Tetrafluoropropyl trifluoroacet
- 2062-98-8 | CAS D
- 2,2,3,3-Tetrafluoro-1-propanol - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy)- | C7F14O3 | CID 171642 - PubChem. PubChem.
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid | C6HF11O3 | CID 114481 - PubChem. PubChem.
- 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl fluoride - Sigma-Aldrich. Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- DuPont Perme
- Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy]propoxy]- | C8F16O5S | CID 107223 - PubChem. PubChem.
- 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propionic acid - Synquest Labs. Synquest Labs.
Sources
- 1. This compound | 2062-98-8 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. 2062-98-8 | CAS DataBase [m.chemicalbook.com]
- 6. 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid | C6HF11O3 | CID 114481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. angenechemical.com [angenechemical.com]
- 8. Emerging Perfluorinated Chemical GenX: Environmental and Biological Fates and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbergsegalla.com [goldbergsegalla.com]
- 10. GenX - Wikipedia [en.wikipedia.org]
- 11. ehss.syr.edu [ehss.syr.edu]
- 12. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. echemi.com [echemi.com]
- 15. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
